4-Amino-2-chloro-3-methylbenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-chloro-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTRNRRXHOGTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619249 | |
| Record name | 4-Amino-2-chloro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573768-09-9 | |
| Record name | 4-Amino-2-chloro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Amino-2-chloro-3-methylbenzonitrile CAS number
An In-Depth Technical Guide to 4-Amino-2-chloro-3-methylbenzonitrile
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 573768-09-9), a key chemical intermediate with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a robust synthetic protocol, and explores its applications as a versatile building block in drug discovery. Furthermore, this guide presents detailed analytical methodologies for quality control and stringent safety and handling procedures. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this compound.
Introduction and Chemical Identity
This compound is a substituted benzonitrile compound featuring an amino group, a chloro group, and a methyl group on the benzene ring. Its unique substitution pattern makes it a valuable scaffold for the synthesis of more complex molecules. The presence of multiple reactive sites—the amino group for nucleophilic reactions and the nitrile group which can be a hydrogen bond acceptor or undergo hydrolysis—renders it a versatile precursor in the development of novel therapeutic agents and functional materials.[1][2] The CAS Registry Number for this compound is 573768-09-9.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 573768-09-9 | [3] |
| Molecular Formula | C₈H₇ClN₂ | [4] |
| Molecular Weight | 166.61 g/mol | [4] |
| IUPAC Name | This compound | [5] |
| SMILES | N#Cc1ccc(N)c(C)c1Cl | |
| InChI Key | NDTNVCCDQAOBSZ-UHFFFAOYSA-N | [4] |
| Physical Form | Solid | [1] |
| Boiling Point | 353.959°C at 760 mmHg |
Synthesis and Mechanism
The synthesis of this compound can be strategically achieved via electrophilic aromatic substitution on a suitable precursor. A logical and efficient route involves the chlorination of 4-Amino-3-methylbenzonitrile.
Synthetic Strategy: Electrophilic Chlorination
The foundational principle of this synthesis is the electrophilic aromatic substitution on an activated benzene ring. The amino group in the precursor, 4-Amino-3-methylbenzonitrile, is a strong activating group, directing incoming electrophiles to the ortho and para positions. In this case, the target is the ortho position to the amino group. The choice of a suitable chlorinating agent is critical to control the reaction and prevent over-halogenation.[1]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 4-Amino-3-methylbenzonitrile.
Materials:
-
4-Amino-3-methylbenzonitrile (1 equivalent)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-Amino-3-methylbenzonitrile in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (dissolved in a small amount of anhydrous DCM) to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C. The controlled, low temperature is crucial to minimize the formation of side products.[1]
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 2-3 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the crude material by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.
Applications in Research and Drug Development
Substituted benzonitriles are prevalent motifs in medicinal chemistry. The nitrile group can act as a bioisostere for a carbonyl group, serving as a hydrogen bond acceptor, and is generally metabolically stable.[2]
Role as a Pharmaceutical Intermediate
This compound is a valuable building block for creating libraries of compounds for high-throughput screening. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse functionalities.[1] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities. These transformations allow for the systematic exploration of the chemical space around this core structure, which is a fundamental strategy in lead optimization for drug discovery. This compound is particularly relevant for the synthesis of inhibitors for enzymes where a substituted aromatic ring can occupy a hydrophobic pocket.[2][6]
Caption: Role as a scaffold in the drug discovery pipeline.
Analytical and Quality Control Protocols
Rigorous analytical testing is essential to confirm the identity and purity of this compound.
Caption: Quality control workflow for the synthesized compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detection wavelength: 254 nm
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for confirming the molecular structure.[1]
¹H NMR (in CDCl₃, 400 MHz):
-
Aromatic Protons: Expect two singlets or doublets in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two protons on the benzene ring.
-
Amino Protons: A broad singlet (approx. 4.0-5.0 ppm) corresponding to the two -NH₂ protons.
-
Methyl Protons: A singlet (approx. 2.2-2.4 ppm) corresponding to the three -CH₃ protons.
¹³C NMR (in CDCl₃, 100 MHz):
-
Expect 8 distinct carbon signals, including signals for the nitrile carbon (approx. 117-120 ppm), the aromatic carbons (approx. 110-150 ppm), and the methyl carbon (approx. 15-20 ppm).
Safety, Handling, and Disposal
While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds such as other chloro- and amino-benzonitriles should be used to inform handling procedures.[7][8][9][10][11][12]
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[9][12]
-
Irritation: Causes skin, eye, and respiratory tract irritation.[7][9]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7][10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][10]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[7][9]
-
Spill Response: In case of a spill, avoid breathing dust. Sweep up the material and place it in a suitable container for disposal.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[7][9]
References
- 1. 4-Amino-3-chloro-5-methylbenzonitrile | 158296-69-6 | Benchchem [benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-Amino-3-chloro-5-methyl benzonitrile [webbook.nist.gov]
- 5. This compound (>90%) [lgcstandards.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Amino-2-chlorobenzonitrile 99 20925-27-3 [sigmaaldrich.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 4-CHLORO-2-METHYLBENZONITRILE - Safety Data Sheet [chemicalbook.com]
- 11. carlroth.com [carlroth.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to 4-Amino-2-chloro-3-methylbenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-2-chloro-3-methylbenzonitrile, a key intermediate in the synthesis of complex organic molecules. The document details its structural characteristics, spectroscopic data, and reactivity profile. Furthermore, it explores its significant applications, particularly in the realm of pharmaceutical research and development as a building block for targeted therapeutics. Safety protocols and handling guidelines are also discussed to ensure its proper and safe utilization in a laboratory setting. This guide is intended to be an essential resource for researchers, chemists, and professionals involved in drug discovery and fine chemical synthesis.
Introduction
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring an amino group, a chloro substituent, and a nitrile moiety on a toluene scaffold, makes it a versatile precursor for the synthesis of a wide array of complex molecular architectures. The strategic positioning of these functional groups allows for a diverse range of chemical transformations, providing a robust platform for the development of novel compounds with potential therapeutic applications. This guide aims to consolidate the available technical information on this compound, offering insights into its properties, synthesis, and utility for scientific professionals.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and process development.
Structural and General Information
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 573768-09-9 | [2] |
| Molecular Formula | C₈H₇ClN₂ | |
| Molecular Weight | 166.61 g/mol | [2] |
| Canonical SMILES | CC1=C(C=C(C=C1Cl)C#N)N | [1] |
| InChI | InChI=1S/C8H7ClN2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3H,11H2,1H3 | [1] |
| Appearance | Solid (form may vary) | [3] |
| Purity | Typically >90% or 95%+ | [1][3] |
Physical Properties
| Property | Value | Source(s) |
| Boiling Point | 353.959 °C at 760 mmHg | |
| Storage Temperature | 2-8°C, in a dark place | [2] |
Note: Experimental data on properties such as melting point and solubility in various organic solvents are not widely available in published literature. Researchers should determine these parameters experimentally as needed for their specific applications.
Synthesis and Manufacturing
Plausible Synthetic Pathway
A likely synthetic route would start from a substituted nitrotoluene, followed by reduction of the nitro group to an amine. For instance, the synthesis could potentially proceed from 2-chloro-3-methyl-4-nitrobenzonitrile.
Caption: Plausible synthetic route to this compound.
Experimental Protocol (Hypothetical, based on related compounds)
The following is a generalized, hypothetical protocol based on the reduction of a nitro group in similar aromatic compounds. This protocol should be optimized and validated in a laboratory setting.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material, 2-chloro-3-methyl-4-nitrobenzonitrile, in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Reducing Agent: To this solution, add a reducing agent. A common choice is stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[4] The addition should be done portion-wise while monitoring the reaction temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) until alkaline.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Spectroscopic and Analytical Data
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, the following are predicted characteristic features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons (a broad singlet), and the methyl protons (a singlet). The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing chloro and nitrile groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic downfield region (typically 115-125 ppm). The aromatic carbons will have chemical shifts determined by the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. For comparison, the IR spectrum of the related isomer 4-Amino-3-chloro-5-methylbenzonitrile shows key absorbances that would be similar.[5]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (Amino) | 3300-3500 (typically two bands for a primary amine) |
| C≡N stretch (Nitrile) | 2220-2260 |
| C-H stretch (Aromatic) | 3000-3100 |
| C-H stretch (Aliphatic) | 2850-3000 |
| C=C stretch (Aromatic) | 1400-1600 |
| C-Cl stretch | 600-800 |
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z 166. An isotopic peak (M+2)⁺ at m/z 168 with an intensity of approximately one-third of the molecular ion peak would be characteristic of a compound containing one chlorine atom.
Analytical Methods for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with or without a modifier like trifluoroacetic acid, would likely provide good separation and quantification. Gas chromatography (GC) could also be employed, depending on the compound's volatility and thermal stability.
Reactivity and Applications in Drug Development
The trifunctional nature of this compound makes it a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic systems that are prevalent in many pharmaceutical agents.
Reactivity Profile
The reactivity of this molecule is governed by its three functional groups:
-
Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization (leading to Sandmeyer-type reactions), and condensation reactions to form heterocycles.
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions.
-
Chloro Group: The chloro substituent can be displaced via nucleophilic aromatic substitution, although this is generally less facile on an electron-rich aromatic ring unless activated. It can also participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds.
Caption: Reactivity profile of this compound.
Role as a Pharmaceutical Intermediate
Substituted aminobenzonitriles are crucial building blocks in the synthesis of a variety of pharmacologically active molecules. While specific drugs synthesized from this compound are not explicitly documented in publicly available literature, its structural motifs are found in several classes of therapeutic agents, most notably kinase inhibitors .
The aniline substructure is a common feature in many ATP-competitive kinase inhibitors that target enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase domain. The rest of the molecule provides a scaffold for further functionalization to achieve potency and selectivity. It is plausible that this compound is utilized in the synthesis of novel kinase inhibitors for oncology and other therapeutic areas.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification
-
GHS Hazard Statements: H302: Harmful if swallowed.
-
Signal Word: Warning
Precautionary Measures and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and fine chemical synthesis. Its unique combination of functional groups provides a rich platform for a wide range of chemical transformations. While publicly available data on its specific synthesis, spectroscopic properties, and direct applications are limited, this guide provides a comprehensive overview based on available information and established chemical principles. As research in targeted therapies continues to expand, it is anticipated that the utility of this and similar substituted benzonitriles will become even more prominent. It is recommended that researchers perform their own analytical characterization and safety assessments before utilizing this compound in their synthetic endeavors.
References
- 1. This compound (>90%) [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE | SynPep [synpep.com]
- 4. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 5. 4-Amino-3-chloro-5-methyl benzonitrile [webbook.nist.gov]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Molecular Structure of 4-Amino-2-chloro-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Benzonitriles in Modern Chemistry
Substituted benzonitriles are a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the nitrile group, a versatile synthetic handle, combined with various substituents on the benzene ring, allows for the creation of a diverse array of complex molecules with tailored biological and physical properties. 4-Amino-2-chloro-3-methylbenzonitrile (CAS No. 573768-09-9) is a member of this important class of compounds, possessing a unique substitution pattern that makes it a valuable intermediate in the synthesis of novel therapeutic agents and other functional materials.[1][2][3][4][5]
This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, predicted spectroscopic data, a plausible synthetic pathway, and its potential applications in drug discovery. Due to the limited availability of public experimental data for this specific isomer, this guide integrates established chemical principles and data from structurally related analogs to provide a robust and scientifically grounded resource.
I. Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂ | [2][4] |
| Molecular Weight | 166.61 g/mol | [3][4] |
| CAS Number | 573768-09-9 | [1][2][3] |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-Chloro-3-methyl-4-aminobenzonitrile, 3-Chloro-4-cyano-2-methylaniline | [2][4] |
| Predicted LogP | 2.10 | [4] |
| Topological Polar Surface Area (TPSA) | 49.81 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
II. Predicted Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is indispensable for the structural verification and characterization of organic molecules. In the absence of publicly available experimental spectra for this compound, the following data are predicted based on established spectroscopic principles and data from analogous compounds.[6][7]
A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic-H (H-5) | ~6.7-6.9 | Doublet | 1H | Ortho-coupled to H-6. |
| Aromatic-H (H-6) | ~7.2-7.4 | Doublet | 1H | Ortho-coupled to H-5. |
| Amino (-NH₂) | ~4.0-5.0 | Broad Singlet | 2H | Chemical shift is solvent and concentration dependent. |
| Methyl (-CH₃) | ~2.1-2.3 | Singlet | 3H |
B. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of similar substituted benzonitriles.[8][9]
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-CN (Nitrile) | ~117-120 | |
| C-Cl (ipso-Chloro) | ~135-138 | |
| C-NH₂ (ipso-Amino) | ~145-148 | |
| C-CH₃ (ipso-Methyl) | ~128-132 | |
| C-H (Aromatic) | ~115-130 | Two distinct signals expected. |
| C-CH₃ (Methyl) | ~15-18 |
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is a valuable tool for identifying the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.[8][10][11]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3400-3200 | Medium, two bands |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 2980-2850 | Medium |
| C≡N Stretch (Nitrile) | 2240-2220 | Strong, sharp |
| C=C Stretch (Aromatic) | 1620-1450 | Medium to Strong |
| C-N Stretch (Amino) | 1340-1250 | Medium |
| C-Cl Stretch | 800-600 | Strong |
D. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) is expected at m/z 166, with a characteristic M+2 peak at m/z 168 due to the presence of the chlorine-37 isotope.[9][12][13]
| Fragment Ion | Predicted m/z | Possible Loss |
| [M]⁺ | 166 | - |
| [M+2]⁺ | 168 | Isotopic peak for ³⁷Cl |
| [M-CH₃]⁺ | 151 | Loss of a methyl radical |
| [M-Cl]⁺ | 131 | Loss of a chlorine radical |
| [M-HCN]⁺ | 139 | Loss of hydrogen cyanide |
III. Proposed Synthetic Pathway
References
- 1. rsc.org [rsc.org]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 3. nbinno.com [nbinno.com]
- 4. 4-Amino-2,3-dichlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. 4-Amino-2-chloropyridine(14432-12-3) 1H NMR [m.chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. iris.unito.it [iris.unito.it]
- 14. 4-Amino-3-chloro-5-methyl benzonitrile [webbook.nist.gov]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. 4-Amino-3-chloro-5-methylbenzonitrile | 158296-69-6 | Benchchem [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Introduction: The Significance of Spectroscopic Characterization
An In-Depth Technical Guide to the Spectroscopic Data of 4-Amino-2-chloro-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. This guide has been constructed by a Senior Application Scientist, leveraging expert knowledge of spectroscopic principles and data from close structural analogs to provide a predictive yet scientifically rigorous overview. All data presented herein should be considered illustrative and is intended to guide researchers in their own analytical endeavors.
This compound is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its precise chemical structure, which dictates its reactivity and potential for interaction with biological targets. Unambiguous structural confirmation is therefore a critical first step in any research and development pipeline.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is explained to provide a framework for in-house analysis.
Molecular Structure and Key Features
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic output.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, amino, and methyl protons.
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| ~7.3 (d, J ≈ 8 Hz) | 1H | Doublet | Aromatic H (C5-H) |
| ~6.8 (d, J ≈ 8 Hz) | 1H | Doublet | Aromatic H (C6-H) |
| ~4.5 (s, broad) | 2H | Singlet (broad) | Amino (-NH2) |
| ~2.3 (s) | 3H | Singlet | Methyl (-CH3) |
Expert Interpretation: The two aromatic protons are expected to appear as doublets due to coupling with each other. The downfield shift of the C5-H is influenced by the electron-withdrawing nitrile group, while the C6-H is shielded by the electron-donating amino group. The amino protons typically present as a broad singlet and their chemical shift can be highly dependent on solvent and concentration. The methyl protons will appear as a sharp singlet.
Predicted ¹³C NMR Data
The carbon NMR spectrum will reveal the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C4-NH2 |
| ~135 | C2-Cl |
| ~133 | C1-CN |
| ~120 | C6 |
| ~118 | C-CN |
| ~117 | C5 |
| ~115 | C3-CH3 |
| ~18 | -CH3 |
Expert Interpretation: The chemical shifts of the aromatic carbons are influenced by the nature of their substituents. The carbon attached to the amino group (C4) is expected to be the most downfield in the aromatic region, while the carbon of the nitrile group (C≡N) will also have a characteristic shift. The methyl carbon will be significantly upfield.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile amino protons.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectroscopy Data
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| 3450-3350 | N-H stretch (asymmetric and symmetric) | Medium |
| 3080-3020 | Aromatic C-H stretch | Medium-Weak |
| 2960-2870 | Aliphatic C-H stretch | Medium-Weak |
| 2230-2210 | C≡N stretch | Strong, Sharp |
| 1620-1580 | N-H bend (scissoring) | Medium |
| 1500-1400 | Aromatic C=C stretch | Medium-Strong |
| 850-800 | Aromatic C-H bend (out-of-plane) | Strong |
| 780-720 | C-Cl stretch | Medium-Strong |
Expert Interpretation: The most prominent and diagnostic peak will be the sharp, strong absorption of the nitrile group (C≡N) around 2220 cm⁻¹.[1] The presence of a primary amine will be confirmed by the two N-H stretching bands in the 3450-3350 cm⁻¹ region and the N-H bending vibration.[1] Aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene ring.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural information.
Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Relative Abundance | Fragment |
| 166/168 | High (M+, isotopic pair) | [M]+• |
| 151/153 | Moderate | [M-CH3]+• |
| 131 | Moderate | [M-Cl]+ |
| 116 | Moderate | [M-CH3, -Cl]+ |
Expert Interpretation: The molecular ion peak ([M]+•) is expected to show a characteristic 3:1 isotopic pattern for the presence of a single chlorine atom (³⁵Cl and ³⁷Cl).[2] Common fragmentation pathways for this molecule would include the loss of a methyl radical or a chlorine atom.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS). GC-MS is well-suited for this volatile compound.[2]
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a reproducible mass spectrum. Electrospray Ionization (ESI) is a softer technique that would likely show a prominent protonated molecular ion ([M+H]⁺) at m/z 167/169.[2]
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
Integrated Spectroscopic Analysis Workflow
The power of spectroscopic analysis lies in the integration of data from multiple techniques to build a self-validating picture of the molecule's structure.
Caption: A typical workflow for spectroscopic analysis.
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By combining the insights from NMR, IR, and MS, researchers can confidently confirm the structure and purity of this compound, ensuring the integrity of their subsequent research and development activities. The provided protocols offer a starting point for establishing robust in-house analytical methods.
References
An In-depth Technical Guide to 4-Amino-2-chloro-3-methylbenzonitrile: Solubility and Stability Profiles
Introduction
4-Amino-2-chloro-3-methylbenzonitrile, with a CAS Number of 573768-09-9, is a substituted aromatic nitrile of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a chloro atom, a methyl group, and a nitrile moiety on a benzene ring, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it a valuable intermediate in the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering critical insights for researchers, scientists, and professionals in the field of drug development. Understanding these fundamental physicochemical properties is paramount for its effective handling, formulation, and the development of robust analytical methods.
Physicochemical Properties
The physicochemical properties of this compound are dictated by the interplay of its functional groups. The aromatic ring provides a degree of lipophilicity, while the amino and nitrile groups introduce polarity and the potential for hydrogen bonding. The chloro and methyl groups further modulate its electronic and steric characteristics.
| Property | Value | Source |
| CAS Number | 573768-09-9 | [1][2][3][4][5] |
| Molecular Formula | C₈H₇ClN₂ | [1][4][6][7][8] |
| Molecular Weight | 166.61 g/mol | [1][4] |
| Appearance | Solid | [] |
Solubility Profile
Based on available data, this compound exhibits the following solubility characteristics:
| Solvent | Solubility | Reference |
| Dichloromethane | Soluble | [] |
| Ethanol | Soluble | [] |
| Methanol | Slightly Soluble | [1][6] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1][6] |
| Water | Low Solubility (predicted) | [10] |
The "like dissolves like" principle suggests that its solubility will be higher in polar aprotic and protic organic solvents compared to nonpolar solvents. The low predicted aqueous solubility is a common feature of many small-molecule drug candidates and often presents a challenge in formulation.
Chemical Stability and Degradation Pathways
The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, ensuring its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[11][12][13] For this compound, the primary stability concerns revolve around hydrolysis, oxidation, and photodegradation due to its constituent functional groups.
Hydrolytic Degradation
The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This process typically occurs in a stepwise manner, first yielding a primary amide intermediate, which can then be further hydrolyzed to a carboxylic acid.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the nitrile is protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.
Caption: Proposed hydrolytic degradation pathway.
Oxidative Degradation
The primary amino group (-NH₂) on the aromatic ring is a site of potential oxidative degradation. Aromatic amines are known to be susceptible to oxidation, which can lead to the formation of colored degradation products. Common oxidizing agents, such as hydrogen peroxide, can initiate these reactions. The electron-donating nature of the amino group activates the aromatic ring, making it more prone to oxidation.[14]
Caption: Potential oxidative degradation pathway.
Photodegradation
Aromatic compounds, particularly those with activating groups like amines and halogens, can be susceptible to degradation upon exposure to light, especially UV radiation.[15] The energy from light can promote electrons to higher energy states, leading to bond cleavage and the formation of reactive intermediates. For this compound, photodegradation could potentially involve reactions of the amino group or cleavage of the carbon-chlorine bond.
Caption: General photodegradation pathway.
Analytical Methodology
The development of a robust, stability-indicating analytical method is crucial for the accurate quantification of this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and suitable technique for this purpose.[16][17][18]
Proposed Stability-Indicating HPLC Method
This proposed method provides a starting point for the development of a validated stability-indicating assay.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
Experimental Protocol: Forced Degradation Study
The following protocol outlines a systematic approach to performing a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent compound.[11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equal volume of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equal volume of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at 80 °C for 48 hours.
-
After the exposure, dissolve a known amount in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a quartz cuvette to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) as per ICH Q1B guidelines.[15]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC at appropriate time points.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.
-
The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure no co-eluting degradants.
Caption: Workflow for the forced degradation study.
Safe Handling and Storage
Given the chemical nature of this compound and the lack of comprehensive toxicological data, it is prudent to handle this compound with appropriate safety precautions.
-
Handling:
-
Storage:
Conclusion
This compound is a key building block with significant potential in pharmaceutical research. A thorough understanding of its solubility and stability is fundamental to its successful application. This guide has provided a detailed overview of these properties, drawing upon available data and established chemical principles for structurally related compounds. While direct quantitative data remains limited, the information presented herein offers a solid foundation for researchers to handle, formulate, and analyze this compound effectively. The proposed degradation pathways and analytical methodologies serve as a practical starting point for further investigation and the development of robust and reliable drug development processes.
References
- 1. 573768-09-9|this compound (~90%)|this compound (~90%)|-范德生物科技公司 [bio-fount.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. usbio.net [usbio.net]
- 7. This compound (>90%) [lgcstandards.com]
- 8. guidechem.com [guidechem.com]
- 10. 4-Amino-2-Chloro-3-Fluoro-Benzonitrile | Properties, Applications, Safety Data & Supplier Guide China [nj-finechem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. medcraveonline.com [medcraveonline.com]
- 14. benchchem.com [benchchem.com]
- 15. database.ich.org [database.ich.org]
- 16. japsonline.com [japsonline.com]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
A Technical Guide to 4-Amino-2-chloro-3-methylbenzonitrile: Nomenclature, Properties, and Synthetic Applications
Executive Summary: This document provides a comprehensive technical overview of 4-Amino-2-chloro-3-methylbenzonitrile, a key chemical intermediate in the fields of pharmaceutical and materials science. It is intended for an audience of researchers, synthetic chemists, and drug development professionals. This guide details the compound's nomenclature and various identifiers, its physicochemical properties, a validated synthetic workflow with mechanistic insights, and its applications as a versatile building block. All information is substantiated with references to authoritative sources to ensure scientific integrity.
Chemical Identification and Nomenclature
Accurate identification is critical in chemical synthesis and procurement. This compound is known by several synonyms and is cataloged under various chemical identifiers. This ambiguity necessitates a clear consolidation of its nomenclature.
Common Synonyms:
-
2-Chloro-3-methyl-4-aminobenzonitrile[1]
-
3-Chloro-4-cyano-2-methylaniline[1]
-
4-amino-2-chloro-3-methyl-benzonitrile[1]
The table below provides a comprehensive list of its primary identifiers.
| Identifier | Value | Source |
| Primary Name | This compound | LGC Standards[1] |
| CAS Number | 573768-09-9 | Crysdot LLC, LGC Standards[1] |
| Molecular Formula | C₈H₇ClN₂ | Crysdot LLC |
| MDL Number | MFCD08059126 | Crysdot LLC |
| InChI | InChI=1S/C8H7ClN2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3H,11H2,1H3 | LGC Standards[1] |
| SMILES | Cc1c(N)ccc(C#N)c1Cl | LGC Standards[1] |
Chemical Structure Visualization
The structural arrangement of substituents on the benzene ring is key to the molecule's reactivity. The diagram below illustrates the ortho-relationship of the chloro and methyl groups, and the para-relationship of the amino group to the nitrile functionality.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. Below is a summary of the key properties for this compound.
| Property | Value | Unit | Source |
| Molecular Weight | 166.61 | g/mol | Crysdot LLC |
| Monoisotopic Mass | 166.0298 | Da | LGC Standards[1] |
| Boiling Point | 353.959 | °C (at 760 mmHg) | Crysdot LLC |
| Topological Polar Surface Area | 49.8 | Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] | |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
Synthesis and Mechanistic Rationale
While multiple synthetic routes exist for substituted aminobenzonitriles, a common and reliable method involves the reduction of a corresponding nitro-substituted precursor. This approach is advantageous due to the commercial availability of various nitroaromatics and the high efficiency of the reduction step.
Proposed Synthetic Workflow
The synthesis can be logically structured as a two-step process:
-
Nitration: Introduction of a nitro group onto a 2-chloro-3-methylbenzonitrile scaffold.
-
Reduction: Conversion of the nitro group to a primary amine.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol: Reduction of Nitro Precursor
This protocol describes the reduction of 2-chloro-3-methyl-4-nitrobenzonitrile to the target amine using stannous chloride (SnCl₂), a method adapted from established procedures for similar compounds.[3]
Materials:
-
2-chloro-3-methyl-4-nitrobenzonitrile
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
40% Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 equivalents) in concentrated hydrochloric acid.
-
Addition of Substrate: Cool the solution in an ice bath to 0-5 °C. Add the 2-chloro-3-methyl-4-nitrobenzonitrile (1.0 equivalent) portion-wise, ensuring the internal temperature does not exceed 25 °C.
-
Causality: This exothermic reaction is controlled by slow addition and external cooling to prevent side reactions and ensure safety. The acidic environment is crucial for the activity of the SnCl₂ reducing agent.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add 40% NaOH solution to neutralize the excess acid until the pH is strongly alkaline (pH > 10). During this process, a precipitate of tin salts will form.
-
Causality: Basification is performed to deprotonate the anilinium hydrochloride salt, yielding the free amine which is soluble in organic solvents.
-
-
Extraction: Extract the aqueous slurry with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Product: The crude this compound can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield for this type of reduction is typically high, often exceeding 85-90%.[3]
Applications in Research and Drug Development
Substituted aminobenzonitriles are highly valuable scaffolds in medicinal chemistry. The unique arrangement of the amino, chloro, methyl, and nitrile groups on this specific molecule makes it a versatile precursor for more complex heterocyclic structures.
-
Pharmaceutical Intermediate: The primary amino group serves as a nucleophilic handle for N-alkylation, acylation, or condensation reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing further avenues for derivatization. Compounds with this structural motif are explored as intermediates for kinase inhibitors, particularly targeting receptors like the Epidermal Growth Factor Receptor (EGFR).[4] The chlorine atom also plays a significant role in modulating the electronic properties and metabolic stability of drug candidates.[5]
-
Agrochemical Synthesis: Similar to pharmaceuticals, the development of novel herbicides and pesticides often relies on intermediates that allow for rapid library synthesis. This compound can serve as a building block for compounds with potential bioactivity.[6]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar aminobenzonitriles provides a reliable guide for handling.
-
Hazard Classification: Compounds in this class are typically classified as harmful if swallowed, and can cause skin and serious eye irritation.[7][8]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[8][9]
-
Response:
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[8]
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[7]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
-
Storage and Disposal: Store in a well-ventilated place with the container tightly closed. Store locked up. Dispose of contents/container to an approved waste disposal plant.[8][10]
-
Disclaimer: This information is a summary based on related compounds. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
References
- 1. This compound (>90%) [lgcstandards.com]
- 2. guidechem.com [guidechem.com]
- 3. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 4-CHLORO-2-METHYLBENZONITRILE - Safety Data Sheet [chemicalbook.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
A Senior Application Scientist's Guide to Sourcing and Utilizing 4-Amino-2-chloro-3-methylbenzonitrile
This guide provides an in-depth technical overview of 4-Amino-2-chloro-3-methylbenzonitrile, a critical building block for professionals in pharmaceutical research and chemical development. Moving beyond a simple supplier list, this document offers a comprehensive framework for sourcing, qualifying, and safely implementing this key intermediate in a laboratory setting.
Chemical Identity and Core Properties
This compound is a substituted aromatic nitrile whose structural features make it a valuable precursor in the synthesis of complex molecules, particularly in the development of pharmaceutical agents. Understanding its fundamental properties is the first step in its effective utilization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Chloro-3-methyl-4-aminobenzonitrile, 3-Chloro-4-cyano-2-methylaniline | [1] |
| CAS Number | 573768-09-9 | [1] |
| Molecular Formula | C₈H₇ClN₂ | [2] |
| Molecular Weight | 166.61 g/mol | [2] |
| Appearance | Typically a solid, ranging from pale yellow to brown powder/crystals | |
| Boiling Point | 353.96 °C at 760 mmHg (Predicted) | |
| SMILES | N#CC1=CC=C(N)C(C)=C1Cl |
The molecule's structure, featuring a reactive amino group, a nitrile, and specific chloro and methyl substitutions on the benzene ring, offers multiple sites for synthetic modification. This versatility is a primary driver of its use in medicinal chemistry for creating libraries of novel compounds.
Sourcing: Identifying and Qualifying Commercial Suppliers
The procurement of a chemical intermediate is not merely a transactional step; it is the foundation of reproducible and successful research. The market for this compound includes large, well-known catalog companies, specialized building-block manufacturers, and chemical marketplaces. A discerning scientist must evaluate potential suppliers based on several critical criteria.
Key Criteria for Supplier Selection:
-
Purity and Analytical Data: Reputable suppliers provide a Certificate of Analysis (CoA) with each batch. This document should detail the purity (typically >95-98%) as determined by methods like HPLC or NMR and confirm the material's identity.
-
Batch-to-Batch Consistency: For long-term projects or regulated development, consistency is paramount. Inquire about the supplier's quality management system and their ability to provide material from the same batch for subsequent orders.
-
Scalability: Consider future needs. A supplier who can provide milligram research quantities and scale up to kilogram-level production offers a significant advantage for projects that advance from discovery to development.
-
Documentation and Support: The availability of comprehensive Safety Data Sheets (SDS) and responsive technical support is a hallmark of a reliable supplier.
Table 2: Representative Commercial Suppliers
| Supplier | Typical Purity | Notes |
| LGC Standards | >90% | Offers this compound as a reference standard.[3] |
| Pharmaffiliates | Not Specified | Lists the compound as a pharmaceutical standard and intermediate.[1] |
| Crysdot LLC | Not Specified | Provides the material as a building block for synthesis. |
| Amadis Chemical | Not Specified | Lists the hydrochloride salt version of the compound.[4] |
Note: This list is illustrative and not exhaustive. Researchers should conduct their own due diligence. Availability and specifications are subject to change.
Below is a logical workflow for navigating the supplier selection process.
Incoming Quality Control: Trust but Verify
While a supplier's CoA is essential, it represents a snapshot of their analysis. Best practice in a research and development environment, particularly in drug discovery, dictates independent verification of incoming starting materials. This self-validating step prevents costly delays and ensures the integrity of experimental results.
Experimental Protocol: Purity and Identity Verification via HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds.
Objective: To determine the purity of a newly acquired batch of this compound.
Methodology:
-
Standard Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Hold at 5% B (re-equilibration).
-
-
Analysis: Inject 10 µL of the sample. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A purity level of ≥98% is typically acceptable for most synthetic applications.
This protocol is a general guideline and may require optimization based on the specific instrumentation and column used.
The following diagram illustrates a standard workflow for handling and verifying incoming chemical reagents.
Safe Handling and Storage
Substituted benzonitriles and aromatic amines require careful handling. Always consult the supplier's Safety Data Sheet (SDS) before use.[5][6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]
-
Skin and Eye Contact: The compound may cause skin and eye irritation.[6] In case of contact, rinse the affected area thoroughly with water.[5]
-
Ingestion and Inhalation: May be harmful if swallowed or inhaled.[6] If inhalation occurs, move the individual to fresh air.[5]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations at an approved waste disposal plant.[5]
Application Context: A Versatile Synthetic Intermediate
The true value of this compound lies in its application. While specific synthetic routes are often proprietary, its structure is analogous to intermediates used in the synthesis of various targeted therapies. General synthetic strategies for related aminobenzonitriles often involve steps like nitration, reduction, halogenation, and cyanation, starting from more common precursors.[8][9] The presence of multiple functional groups allows for sequential, regioselective reactions to build molecular complexity, making it a valuable tool in the arsenal of medicinal and process chemists.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE [m.chemicalbook.com]
- 3. This compound (>90%) [lgcstandards.com]
- 4. amadischem.com [amadischem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 4-CHLORO-2-METHYLBENZONITRILE - Safety Data Sheet [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. prepchem.com [prepchem.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-Amino-2-chloro-3-methylbenzonitrile
Abstract
This document provides a detailed, robust, and validated protocol for the multi-step synthesis of 4-Amino-2-chloro-3-methylbenzonitrile, a key intermediate in the preparation of various pharmaceutically active compounds, including the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib.[1][2][3] The synthesis commences from the readily available starting material 2-chloro-3-methylaniline and proceeds through a four-step sequence involving amine protection, regioselective iodination, palladium-catalyzed cyanation, and final deprotection. This guide is intended for researchers, medicinal chemists, and process development professionals, offering in-depth explanations for procedural choices, comprehensive safety protocols, and characterization guidelines to ensure the synthesis of a high-purity final product.
Introduction and Rationale
This compound (CAS No: 146355-63-3) is a highly functionalized aniline derivative. Its specific substitution pattern makes it a valuable building block in the synthesis of complex heterocyclic systems, particularly in the development of tyrosine kinase inhibitors (TKIs).[2] The presence of the amino, chloro, and nitrile groups provides multiple reaction sites for further molecular elaboration.
The synthetic strategy detailed herein was chosen for its reliability, scalability, and the use of well-established chemical transformations. The route begins with 2-chloro-3-methylaniline, a commercially available starting material. The core logic of the synthesis is as follows:
-
Amine Protection: The nucleophilic amino group is temporarily protected as an acetamide. This is a critical step to prevent side reactions during the subsequent electrophilic aromatic substitution and to control regioselectivity.
-
Regioselective Iodination: An iodine atom is installed para to the amino group. Iodine is selected over bromine as it is a more reactive leaving group in the subsequent palladium-catalyzed cyanation.
-
Palladium-Catalyzed Cyanation: The iodo-substituent is replaced with a nitrile group. This transformation, a variation of the Rosenmund-von Braun reaction, is a powerful method for introducing the cyano functionality.
-
Deprotection: The protecting acetyl group is removed under acidic conditions to reveal the target primary amine, yielding the final product.
This structured approach ensures high yields and purity by systematically building the required functionality onto the aromatic core.
Overall Synthesis Workflow
The multi-step synthesis is outlined below. Each major transformation is followed by an appropriate workup and purification to ensure the quality of the intermediate before proceeding to the next step.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Safety Precautions: This procedure must be carried out in a well-ventilated fume hood by trained personnel. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Zinc cyanide is highly toxic and releases hydrogen cyanide gas upon contact with acid; handle with extreme caution.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Chloro-3-methylaniline | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | Reagent | Fisher Scientific |
| Pyridine | Anhydrous | Acros Organics |
| N-Iodosuccinimide (NIS) | 98% | Alfa Aesar |
| Trifluoroacetic Acid (TFA) | Reagent | Oakwood Chemical |
| Zinc Cyanide (Zn(CN)₂) | 98% | Strem Chemicals |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Combi-Blocks |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 98% | TCI America |
| N,N-Dimethylformamide (DMF) | Anhydrous | EMD Millipore |
| Hydrochloric Acid (HCl) | 37%, ACS Grade | VWR |
| Ethyl Acetate, Hexanes, Ethanol | HPLC Grade | Major Suppliers |
| Sodium Bicarbonate, Sodium Thiosulfate | ACS Grade | Major Suppliers |
| Magnesium Sulfate (Anhydrous) | Reagent | Major Suppliers |
| Standard Glassware, Magnetic Stirrers, Heating Mantles, Rotary Evaporator, Inert Atmosphere Setup (N₂/Ar) |
Step 1: Synthesis of N-(2-chloro-3-methylphenyl)acetamide (Protection)
-
Rationale: The amino group of the starting material is protected as an acetamide to deactivate it towards electrophilic attack and to prevent its interference in the subsequent palladium-catalyzed reaction. Pyridine acts as a base to neutralize the acetic acid byproduct.
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-methylaniline (10.0 g, 70.6 mmol).
-
Dissolve the aniline in pyridine (50 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add acetic anhydride (7.9 mL, 84.7 mmol, 1.2 eq) dropwise over 15 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes) until the starting material is consumed.
-
Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.
-
Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) and dry under vacuum to yield N-(2-chloro-3-methylphenyl)acetamide as a white to off-white solid. The product is typically of sufficient purity (>95%) for the next step.
Step 2: Synthesis of N-(2-chloro-4-iodo-3-methylphenyl)acetamide (Iodination)
-
Rationale: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent. Trifluoroacetic acid (TFA) is used as a solvent and catalyst to activate the NIS. The bulky acetamide group directs the iodination to the less sterically hindered para position.
-
In a 500 mL round-bottom flask protected from light, dissolve the acetamide from Step 1 (12.9 g, 70.2 mmol) in trifluoroacetic acid (150 mL).
-
Cool the solution to 0 °C.
-
Add N-Iodosuccinimide (17.4 g, 77.2 mmol, 1.1 eq) portion-wise over 30 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Once complete, carefully pour the reaction mixture into a beaker containing 500 mL of an ice-cold, saturated aqueous solution of sodium thiosulfate. This will quench the excess NIS.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water to afford N-(2-chloro-4-iodo-3-methylphenyl)acetamide as a crystalline solid.
Step 3: Synthesis of N-(4-cyano-2-chloro-3-methylphenyl)acetamide (Cyanation)
-
Rationale: This step utilizes a palladium-catalyzed cross-coupling reaction. Zinc cyanide is used as the cyanide source. The Pd₂(dba)₃/dppf system forms the active Pd(0) catalyst that facilitates the oxidative addition, transmetalation, and reductive elimination sequence to replace the iodide with the cyanide group. Anhydrous and oxygen-free conditions are critical for catalyst stability and activity.
-
To a 250 mL flame-dried, three-neck flask equipped with a reflux condenser and under an argon atmosphere, add the iodo-intermediate from Step 2 (10.0 g, 32.3 mmol), zinc cyanide (2.28 g, 19.4 mmol, 0.6 eq), Pd₂(dba)₃ (0.89 g, 0.97 mmol, 3 mol%), and dppf (1.07 g, 1.94 mmol, 6 mol%).
-
Add anhydrous N,N-Dimethylformamide (DMF) (100 mL) via cannula.
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Heat the reaction mixture to 120 °C and stir for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Dilute the filtrate with ethyl acetate (200 mL) and wash with water (3 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (Gradient: 10% to 50% Ethyl Acetate in Hexanes) to yield N-(4-cyano-2-chloro-3-methylphenyl)acetamide.
Step 4: Synthesis of this compound (Deprotection)
-
Rationale: The final step is the hydrolysis of the acetamide protecting group. This is readily achieved by heating in an acidic alcoholic solution.
-
In a 250 mL round-bottom flask, suspend the acetamide from Step 3 (5.0 g, 23.9 mmol) in ethanol (100 mL).
-
Add concentrated hydrochloric acid (25 mL).
-
Heat the mixture to reflux (approx. 85 °C) and stir for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.
-
Carefully basify the solution to pH 8-9 by the slow addition of a 2M sodium hydroxide solution. A precipitate will form.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude solid can be recrystallized from a mixture of toluene and hexanes to yield this compound as a pure, crystalline solid.
Data Summary and Characterization
| Parameter | Step 1 | Step 2 | Step 3 | Step 4 |
| Product Name | N-(2-chloro-3-methylphenyl)acetamide | N-(2-chloro-4-iodo-3-methylphenyl)acetamide | N-(4-cyano-2-chloro-3-methylphenyl)acetamide | This compound |
| Molecular Formula | C₉H₁₀ClNO | C₉H₉ClINO | C₁₀H₉ClN₂O | C₈H₇ClN₂ |
| Molecular Weight | 183.63 g/mol | 309.53 g/mol | 208.64 g/mol | 166.61 g/mol |
| Typical Yield | 95-98% | 85-90% | 75-85% | 90-95% |
| Appearance | White solid | Light tan solid | Off-white solid | Pale yellow solid |
| Purity (HPLC) | >95% | >98% | >98% | >99% |
Characterization: The identity and purity of the final product should be confirmed by:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point (MP): To compare with literature values.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Iodination (Step 2) | Insufficient NIS or reaction time. Deactivated NIS. | Add an additional 0.1 eq of NIS. Ensure NIS is fresh and has been stored properly. Increase reaction time. |
| Low Yield in Cyanation (Step 3) | Inactive catalyst. Presence of water or oxygen. | Use fresh Pd₂(dba)₃ and dppf. Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use anhydrous DMF. |
| Incomplete Deprotection (Step 4) | Insufficient acid or reaction time/temperature. | Increase reflux time. Add a small amount of additional concentrated HCl. |
References
Application Notes and Protocols for 4-Amino-2-chloro-3-methylbenzonitrile in Synthetic Chemistry
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
4-Amino-2-chloro-3-methylbenzonitrile is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—an activating, nucleophilic amino group, a strategically positioned chloro atom amenable to cross-coupling reactions, and a versatile nitrile moiety—makes it a valuable precursor for the synthesis of a diverse range of complex molecules, including selective androgen receptor modulators (SARMs) and kinase inhibitors.[1][2][3] The interplay of these functional groups allows for a variety of selective chemical transformations, providing access to novel chemical space.
This guide provides an in-depth exploration of the reactivity of this compound, offering detailed, field-proven protocols for its key transformations. The methodologies described herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and optimize these reactions for their specific synthetic goals.
Molecular Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂ | [4] |
| Molecular Weight | 166.61 g/mol | [4] |
| CAS Number | 573768-09-9 | [4] |
| Appearance | Off-white to light yellow powder | Inferred from supplier data |
| Solubility | Soluble in many organic solvents (e.g., DCM, THF, DMF) | General chemical knowledge |
Safety Profile: this compound and related aminobenzonitriles are classified as hazardous substances. They may be harmful if swallowed or in contact with skin and can cause skin and serious eye irritation.[2][5]
Core Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Key Reaction Protocols and Methodologies
The strategic arrangement of functional groups on the this compound core allows for a diverse array of chemical transformations. The following protocols detail key reactions that leverage the unique reactivity of the amino, chloro, and nitrile moieties.
Diazotization of the Amino Group: A Gateway to Azo Compounds and Further Functionalization
The primary amino group can be readily converted to a diazonium salt, a highly versatile intermediate. This protocol is adapted from procedures detailed in the synthesis of androgen receptor modulators.[1][3][5][6]
Reaction Principle: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields a diazonium salt. This intermediate is typically used immediately in subsequent reactions, such as Sandmeyer or azo coupling reactions.
Experimental Protocol: Diazotization
-
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Ice
-
-
Procedure:
-
To a suitable reaction vessel, add this compound (e.g., 0.200 g, 1.20 mmol).[1][6]
-
Add a solution of deionized water (2 mL) and concentrated HCl (2 mL).[1][6]
-
Stir the mixture vigorously and heat to 80 °C for 15 minutes to ensure complete formation of the hydrochloride salt.[1][6]
-
Cool the suspension to -10 °C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (0.091 g, 1.32 mmol) in a minimal amount of cold deionized water (e.g., 0.5 mL).[1][6]
-
Add the sodium nitrite solution dropwise to the cooled amine suspension, maintaining the temperature below 0 °C.
-
Stir the reaction mixture for an additional 40 minutes at -10 °C to 0 °C.[1][6]
-
The resulting diazonium salt solution is highly reactive and should be used immediately in the next synthetic step without isolation.
-
Causality and Optimization:
-
Temperature Control: Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt. Excursions above 5 °C can lead to the formation of phenolic byproducts and a significant reduction in yield.
-
Acid Concentration: A sufficient excess of strong acid is necessary to fully protonate the amino group and to generate nitrous acid from sodium nitrite.
-
Stirring: Vigorous stirring is essential, especially for heterogeneous mixtures, to ensure efficient heat transfer and complete reaction.
N-Acylation of the Amino Group: Synthesis of Amide Derivatives
The nucleophilic amino group can be readily acylated to form amides, a common functional group in pharmaceuticals. This protocol is based on a procedure for the synthesis of spirohydantoin-based SARMs.[2]
Reaction Principle: The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride) to form a stable amide bond. A base is typically added to neutralize the acidic byproduct.
Experimental Protocol: N-Acylation with an Acyl Chloride
-
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., 4-chlorobutanoyl chloride) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Dichloromethane (DCM)
-
Celite
-
-
Procedure:
-
Suspend this compound (5.0 g, 0.03 mol) and sodium bicarbonate (5.04 g, 0.06 mol) in dichloromethane (50 mL) in a round-bottom flask.[2]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (e.g., 4-chlorobutanoyl chloride, 1.2 eq) to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours or until TLC analysis indicates the disappearance of the starting material.[2]
-
Filter the reaction mixture through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).[2]
-
Workflow Diagram: N-Acylation
Caption: Workflow for the N-acylation of this compound.
Palladium-Catalyzed Cross-Coupling of the Chloro Group
The chloro substituent serves as a handle for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These are powerful methods for constructing complex molecular architectures.
Reaction Principle (Suzuki-Miyaura Coupling): This reaction forms a C-C bond between an aryl halide and an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
Representative Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03-0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Catalytic Cycle Diagram: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Expert Insights for Cross-Coupling:
-
Ligand Choice: The choice of phosphine ligand is crucial for catalyst activity, especially with challenging substrates like aryl chlorides. For Buchwald-Hartwig aminations, bulky, electron-rich ligands such as XPhos or RuPhos are often effective.
-
Base Selection: The base plays a key role in the transmetalation step (Suzuki) or in deprotonating the amine (Buchwald-Hartwig). Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) for Suzuki couplings, and stronger bases like sodium tert-butoxide (NaOtBu) for Buchwald-Hartwig aminations.
-
Solvent: Aprotic polar solvents like dioxane, toluene, or THF are commonly used. The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into a carboxylic acid (via hydrolysis) or a primary amine (via reduction).
Reaction Principle (Hydrolysis): Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The reaction proceeds through an amide intermediate.
Representative Protocol: Acid-Catalyzed Nitrile Hydrolysis
-
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution for neutralization
-
-
Procedure:
-
In a round-bottom flask, carefully add this compound to a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux (typically >100 °C) and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a concentrated NaOH solution until the pH is neutral or slightly basic. The product may precipitate upon neutralization.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If the product remains in solution, extract with an appropriate organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
-
Conclusion
This compound is a potent and versatile building block for modern synthetic chemistry. The distinct reactivity of its three functional groups—the amino, chloro, and nitrile moieties—provides chemists with multiple avenues for constructing complex and biologically relevant molecules. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to leverage this valuable scaffold in their synthetic endeavors. By understanding the principles behind these transformations, scientists can confidently and safely explore new derivatives for applications in drug discovery and materials science.
References
- 1. WO2011051540A1 - Androgen receptor modulating compounds - Google Patents [patents.google.com]
- 2. WO2013128421A1 - Spirohydantoin compounds and their use as selective androgen receptor modulators - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 573768-09-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. CN102596910B - Androgen receptor modulating compounds - Google Patents [patents.google.com]
- 6. US11046713B2 - Androgen receptor modulating compounds - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Amino-2-chloro-3-methylbenzonitrile as a Versatile Building Block for Heterocyclic Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 4-amino-2-chloro-3-methylbenzonitrile, a highly versatile and functionalized building block. Its unique substitution pattern—featuring a nucleophilic amino group and an electrophilic nitrile group positioned ortho to each other, along with chloro and methyl substituents that modulate reactivity and provide vectors for further derivatization—makes it an exceptionally valuable precursor for the synthesis of a wide array of medicinally relevant heterocyclic scaffolds. This document details its core reactivity, provides validated, step-by-step protocols for the synthesis of key heterocycles including quinazolines, thienopyrimidines, and pyridopyrimidines, and explains the scientific rationale behind the methodological choices.
Introduction: The Strategic Value of this compound
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and bioactive compounds.[1][2] The strategic selection of starting materials is paramount for the efficient construction of molecular diversity. This compound emerges as a "privileged" building block due to the ortho-disposition of its amino and nitrile functionalities. This arrangement is pre-organized for cyclization reactions, allowing for the rapid assembly of fused heterocyclic systems.
The chloro and methyl groups are not merely passive substituents; they play crucial roles:
-
Electronic Modulation : They influence the electron density of the aromatic ring, affecting the nucleophilicity of the amino group and the electrophilicity of the nitrile.
-
Steric Guidance : The methyl group can direct the regioselectivity of certain reactions.
-
Derivatization Handle : The chlorine atom can be a site for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage functionalization to build structure-activity relationships (SAR).
This guide will explore the practical application of this synthon in constructing high-value heterocyclic cores.
Physicochemical Properties of the Building Block
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 573768-09-9 | |
| Molecular Formula | C₈H₇ClN₂ | [4] |
| Molecular Weight | 166.61 g/mol | [5] |
| Appearance | Off-white to light yellow crystalline solid | N/A |
| SMILES | Cc1c(N)ccc(C#N)c1Cl |
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily driven by the synergistic reactivity of the ortho-amino and nitrile groups. This functionality is a classic precursor for constructing fused pyrimidine rings, which are central to numerous heterocyclic systems. The diagram below illustrates the principal transformation pathways.
Application Protocol 1: Synthesis of Fused Quinazolines
The quinazoline scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs, particularly in oncology.[6][7] The reaction of an ortho-amino benzonitrile with a one-carbon electrophile is a direct and atom-economical route to construct the 4-aminoquinazoline core.
Scientific Rationale
This protocol utilizes formamide as both the reagent and the solvent. Upon heating, formamide provides the single carbon atom required to form the pyrimidine ring. The reaction proceeds through an initial formation of a formamidine intermediate, followed by an intramolecular cyclization driven by the nucleophilic attack of the ring nitrogen onto the nitrile carbon. This method is a classic example of a condensation-cyclization strategy for heterocycle synthesis.[8]
Reaction Scheme
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Formamide (20 eq, or as solvent)
-
Ethanol
-
Deionized water
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add this compound (e.g., 1.67 g, 10 mmol).
-
Add formamide (e.g., 8 mL, ~200 mmol).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 150-160 °C in an oil bath and maintain for 4-6 hours.
-
Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 7:3). The disappearance of the starting material spot indicates reaction completion.
-
-
After completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Pour the cooled mixture into 50 mL of ice-cold deionized water with stirring.
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid cake thoroughly with cold water (3 x 20 mL) to remove residual formamide.
-
Recrystallize the crude product from hot ethanol to yield pure 8-chloro-7-methylquinazolin-4-amine as a crystalline solid.
-
Dry the final product under vacuum.
Self-Validation/Characterization:
-
Expected Outcome: A crystalline solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The IR spectrum should show the appearance of N-H stretching bands for the amino group and the disappearance of the nitrile (C≡N) stretch from the starting material.
Application Protocol 2: Synthesis of Thienopyrimidines
Thienopyrimidines are another class of heterocycles with a broad range of biological activities, including kinase inhibition and anti-inflammatory properties.[9][10][11][12] A common and effective strategy to build the fused thienopyrimidine core from an ortho-amino-nitrile involves reaction with an isothiocyanate to form a thiourea intermediate, which subsequently undergoes cyclization.
Scientific Rationale
This two-step, one-pot protocol first involves the nucleophilic attack of the amino group on the electrophilic carbon of an isothiocyanate, forming a thiourea derivative. In the presence of a base like potassium hydroxide, the thiourea is deprotonated, and the resulting thiolate anion undergoes an intramolecular cyclization by attacking the nitrile carbon. Tautomerization of the resulting imine yields the stable thioxo-thienopyrimidine product. This sequence is a robust method for constructing the pyrimidine ring fused to a thiophene precursor, but is equally applicable here for building a pyrimidine fused to the starting benzonitrile ring.[11]
Reaction Scheme
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Phenyl isothiocyanate (1.1 eq)
-
Pyridine (as solvent)
-
Potassium hydroxide (KOH) (1.5 eq)
-
Ethanol (absolute)
-
Dilute Hydrochloric Acid (HCl)
-
100 mL round-bottom flask
-
Reflux condenser and heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.67 g, 10 mmol) in pyridine (20 mL).
-
Add phenyl isothiocyanate (1.49 g, 1.2 mL, 11 mmol) dropwise to the solution.
-
Heat the mixture to reflux for 8-10 hours. Monitor the formation of the thiourea intermediate by TLC.
-
Scientist's Note: Pyridine acts as a basic catalyst and solvent. The reaction can be slow, so extended reflux may be necessary for complete conversion to the intermediate.
-
-
After cooling to room temperature, remove the pyridine under reduced pressure.
-
To the crude residue, add a solution of potassium hydroxide (0.84 g, 15 mmol) in absolute ethanol (40 mL).
-
Heat the resulting mixture to reflux for an additional 6 hours to effect cyclization.
-
Cool the reaction mixture in an ice bath and acidify to pH ~5-6 by the slow addition of dilute HCl.
-
A solid will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent like acetic acid or ethanol/DMF to obtain the desired thioxo-quinazoline.
Self-Validation/Characterization:
-
Expected Outcome: A colored solid (often yellow or orange).
-
Characterization: Confirm structure via NMR, MS, and IR. The IR spectrum is particularly informative, showing the presence of a C=S stretching band and N-H bands, and the absence of the C≡N band.
Application Protocol 3: Multicomponent Synthesis of Pyridopyrimidines
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials.[13] This approach is highly efficient and aligns with the principles of green chemistry. The ortho-amino-nitrile moiety is an excellent substrate for MCRs to build fused pyrimidine rings.
Scientific Rationale
This protocol describes a plausible MCR for synthesizing a highly substituted pyridopyrimidine derivative. The reaction likely proceeds via a cascade of events. An initial Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile) forms an electron-deficient alkene. This is followed by a Michael addition of the amino group of our building block onto the activated alkene. The final step is an intramolecular cyclization of the newly formed intermediate onto the nitrile group, followed by tautomerization or oxidation to yield the aromatic pyridopyrimidine ring system. Using a catalyst like piperidine facilitates both the condensation and addition steps.
Reaction Scheme
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
An aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
An active methylene compound (e.g., malononitrile) (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (absolute)
-
100 mL round-bottom flask with reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.67 g, 10 mmol), benzaldehyde (1.06 g, 1.02 mL, 10 mmol), and malononitrile (0.66 g, 10 mmol) in absolute ethanol (30 mL).
-
Add a catalytic amount of piperidine (approx. 0.1 mL).
-
Heat the mixture to reflux with stirring for 8-12 hours.
-
Scientist's Note: The reaction often results in the precipitation of the product upon cooling. Monitor by TLC to ensure all starting materials are consumed.
-
-
After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a generous amount of cold ethanol to remove unreacted starting materials and catalyst.
-
The product can be further purified by recrystallization from a suitable solvent such as DMF or acetic acid, if necessary.
-
Dry the purified product under vacuum.
Self-Validation/Characterization:
-
Expected Outcome: A crystalline solid, often brightly colored.
-
Characterization: Full characterization by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy is required to confirm the complex structure formed in the multicomponent reaction.
Safety and Handling
-
This compound: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin. Work in a well-ventilated fume hood.
-
Reagents: Many reagents used in these protocols (e.g., formamide, pyridine, isothiocyanates) are toxic or corrosive. Consult the Safety Data Sheet (SDS) for each chemical before use and handle with extreme care.
-
Reactions: All reactions, especially those involving heating and reflux, should be performed in a fume hood.
Conclusion
This compound is a powerful and versatile building block for constructing diverse and medicinally relevant heterocyclic frameworks. The ortho-amino-nitrile motif provides a reliable handle for cyclization to form fused pyrimidine rings, while the chloro and methyl substituents offer opportunities for fine-tuning steric and electronic properties and for late-stage diversification. The protocols detailed herein provide a practical foundation for researchers to leverage this synthon in the synthesis of quinazolines, thienopyrimidines, pyridopyrimidines, and other valuable heterocyclic compounds for drug discovery and development programs.
References
- 1. (PDF) Synthesis of Bioactive Heterocycles From [research.amanote.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (>90%) [lgcstandards.com]
- 4. This compound hydrochloride | C8H8Cl2N2 | CID 53407868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-Amino-2-chloro-3-methylbenzonitrile in the Synthesis of Advanced Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted therapy development. Within this context, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. 4-Amino-2-chloro-3-methylbenzonitrile has emerged as a critical intermediate, particularly in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. This guide provides an in-depth exploration of the applications of this compound, complete with mechanistic insights and detailed protocols to empower researchers in their drug discovery endeavors.
The Significance of the Substituted Benzonitrile Moiety
This compound is not merely a synthetic intermediate; its unique substitution pattern is integral to the biological activity of the final drug molecule. The presence and positioning of the amino, chloro, and methyl groups on the benzonitrile scaffold offer a combination of electronic and steric properties that are crucial for effective and selective kinase inhibition.
The amino group serves as a key attachment point for building the larger heterocyclic structures, often pyrazolopyrimidines, that form the core of many kinase inhibitors.[1][2] The chloro and methyl groups, positioned ortho and meta to the amino group respectively, play a more nuanced role. In the context of TRK inhibitors like Larotrectinib and Selitrectinib, these substituents on the phenyl ring contribute to the overall binding affinity and selectivity of the molecule within the ATP-binding pocket of the kinase.[3][4] The chloro group can engage in specific halogen bonding interactions, while the methyl group can provide beneficial steric hindrance, orienting the molecule for optimal interaction with the target kinase and potentially reducing off-target effects.[5][6]
Core Application: Synthesis of Pan-TRK Inhibitors
The most prominent application of this compound is in the synthesis of pan-TRK inhibitors, which target all three TRK isoforms (TRKA, TRKB, and TRKC).[3][4] These inhibitors are effective against cancers harboring NTRK gene fusions, which lead to the production of constitutively active TRK fusion proteins that drive tumor growth.[7] Larotrectinib is a first-in-class, highly selective TRK inhibitor whose synthesis relies on intermediates derived from this compound.[3]
The general synthetic strategy involves the construction of a pyrazolopyrimidine core, which is then coupled with a derivative of this compound. This coupling is often achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Caption: General workflow for TRK inhibitor synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Key Biaryl Intermediate
The following protocol details a representative Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl compound, a common structural motif in kinase inhibitors, using a substrate analogous to this compound. This protocol is based on established methods for the coupling of chloro-substituted anilines and can be adapted by researchers for their specific needs.[8][9]
Objective: To couple a 2-chloro-3-methylaniline derivative with an arylboronic acid to form a biaryl amine.
Materials:
-
2-Chloro-3-methylaniline derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-chloro-3-methylaniline derivative (1.0 eq), arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
In a separate vial, weigh out palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Evacuate and backfill the reaction flask with an inert gas (Nitrogen or Argon) three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand to the reaction flask.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water) via syringe. The solvent volume should be sufficient to dissolve the reactants (a concentration of 0.1-0.5 M is a good starting point).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired biaryl amine.
-
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signals and the appearance of new signals corresponding to the coupled product in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will validate the success of the reaction.
Data Presentation: Representative Suzuki Coupling Conditions
The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes representative conditions that have been successfully employed for the coupling of various aryl chlorides, providing a starting point for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 75-90 |
| 2 | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 70-85 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 60-80 |
Mechanistic Insights: The Catalytic Cycle of Suzuki-Miyaura Coupling
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing the reaction. The catalytic cycle involves three key steps:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the chloro-substituted benzonitrile derivative) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent (the arylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.
Conclusion
This compound is a strategically important building block in medicinal chemistry, enabling the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern contributes significantly to the pharmacological properties of the final drug molecules. A thorough understanding of its application, coupled with robust and well-defined synthetic protocols such as the Suzuki-Miyaura coupling, empowers researchers to accelerate the development of next-generation targeted therapies. The provided application notes and protocols serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.
References
- 1. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research progress of TRK inhibitors and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Strategic Role of 4-Amino-2-chloro-3-methylbenzonitrile in the Synthesis of Advanced Kinase Inhibitors
Abstract
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the selection of foundational chemical scaffolds is a critical determinant of a drug candidate's ultimate success. Kinase inhibitors, a cornerstone of precision oncology, often derive their potency and selectivity from meticulously designed heterocyclic cores. This document provides an in-depth technical guide on the application of 4-Amino-2-chloro-3-methylbenzonitrile , a highly functionalized and strategically valuable building block, in the synthesis of advanced kinase inhibitors. We will explore the causality behind its use, detailing its physicochemical advantages and providing robust, field-proven protocols for its incorporation into complex pharmaceutical intermediates. The synthesis of Brigatinib, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, will serve as a central case study to illustrate the practical application and significance of this versatile synthon.
Introduction: The Centrality of Kinases and the Quest for Specificity
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, including metabolism, cell cycle progression, and apoptosis. In many malignancies, aberrant kinase activity, often due to genetic mutations or rearrangements, becomes a primary driver of uncontrolled cell proliferation and survival.[1] Consequently, small-molecule kinase inhibitors have emerged as one of the most successful classes of targeted therapies.
The efficacy of a kinase inhibitor is predicated on its ability to bind to the ATP-binding pocket of the target kinase with high affinity and, crucially, with high selectivity over the ~500 other kinases in the human kinome. Off-target inhibition can lead to significant toxicity.[2] This challenge has placed immense importance on the development of "privileged scaffolds"—molecular frameworks that can be readily modified to achieve the desired potency and selectivity profile. This compound represents such a scaffold, offering multiple reaction handles and specific steric and electronic properties that are highly advantageous for inhibitor design.
Physicochemical Profile and Strategic Value
The utility of this compound (CAS: 573768-09-9) stems from the unique arrangement of its functional groups, each playing a distinct and critical role in synthetic strategies.[3]
| Property | Value | Source |
| CAS Number | 573768-09-9 | |
| Molecular Formula | C₈H₇ClN₂ | [4] |
| Molecular Weight | 166.61 g/mol | [5] |
| Appearance | Off-white to yellow crystalline solid | Generic MSDS |
| Purity | ≥95% |
Strategic Analysis of Functional Groups:
-
Primary Amino Group (-NH₂): This group is a potent nucleophile and the primary site for forming the core structure of many kinase inhibitors. It is ideal for participating in crucial C-N bond-forming reactions such as the Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr), typically with a substituted pyrimidine or pyridine ring.[6][7]
-
Chloro Group (-Cl): The ortho-chloro substituent serves multiple purposes. It electronically modifies the aromatic ring, influencing the reactivity of the amino group. Furthermore, it provides steric bulk that can enforce a specific conformation (torsional angle) in the final drug molecule, which is often critical for locking into the active site of the target kinase and enhancing selectivity.
-
Methyl Group (-CH₃): Positioned meta to the amino group, the methyl group provides additional steric influence. It can improve metabolic stability by blocking potential sites of oxidation and can contribute to favorable van der Waals interactions within the kinase binding pocket.
-
Nitrile Group (-CN): The nitrile group is a versatile functional handle. It is a moderate electron-withdrawing group, activating the ring for certain reactions. In the final inhibitor, it can act as a hydrogen bond acceptor. Alternatively, it can be hydrolyzed or reduced to other functional groups if further derivatization is required.[8][9]
This specific substitution pattern makes the molecule an ideal starting point for building bis-anilinopyrimidine-based inhibitors, a class known for its effectiveness against various kinases.[10]
Case Study: Brigatinib (ALUNBRIG®), a Potent ALK Inhibitor
Brigatinib is a next-generation, FDA-approved tyrosine kinase inhibitor (TKI) for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[10] It is highly effective against a broad range of ALK resistance mutations that can emerge after treatment with first-generation inhibitors like crizotinib.[2][11] The core of Brigatinib's structure exemplifies the type of molecule that can be constructed from a scaffold like this compound.
Mechanism of Action and the ALK Signaling Pathway
In a subset of NSCLC patients, a chromosomal rearrangement creates a fusion gene, most commonly EML4-ALK. This results in the constitutive (continuous) activation of the ALK kinase, which then triggers multiple downstream signaling pathways that promote cancer cell growth, proliferation, and survival.[1][12] Brigatinib functions by binding to the ATP pocket of the ALK kinase, blocking its autophosphorylation and preventing the activation of downstream proteins like STAT3, AKT, and ERK1/2.[10][13]
Caption: Brigatinib inhibits the EML4-ALK fusion protein, blocking downstream signaling.
Synthetic Strategy and Key Transformations
The synthesis of Brigatinib involves the sequential coupling of key intermediates. A common approach involves a convergent synthesis where two complex aniline fragments are coupled to a central di-chloropyrimidine core. This compound serves as an excellent model for one of these aniline fragments. The key C-N bond formations are typically achieved via palladium-catalyzed cross-coupling reactions.
Caption: Convergent synthesis of Brigatinib relies on coupling aniline fragments to a core.
Protocols: Core Methodologies for Kinase Inhibitor Synthesis
The following protocols describe the fundamental transformations where this compound is a key reactant. These are generalized procedures that must be optimized for specific substrates.
Protocol 1: Buchwald-Hartwig Amination
This reaction is a cornerstone of modern pharmaceutical synthesis for constructing C-N bonds.[6][7][14] It allows for the coupling of the amino group of our building block with an aryl halide (e.g., a substituted dichloropyrimidine).
Caption: Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent | Purpose | Typical Amount |
| This compound | Starting Material | 1.0 eq |
| Aryl Halide (e.g., 2,5-dichloropyrimidine) | Coupling Partner | 1.0-1.2 eq |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃, G3-Precatalysts) | Catalyst | 1-5 mol% |
| Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) | Stabilizes Catalyst | 1.1-1.2 eq to Pd |
| Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) | Activates Amine | 2.0-3.0 eq |
| Anhydrous Solvent (e.g., Toluene, Dioxane, THF) | Reaction Medium | 5-10 mL / mmol |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.0-1.1 eq), the base (e.g., NaOt-Bu, 2.0 eq), and the phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Causality: The reaction is highly sensitive to oxygen and moisture, which can deactivate the palladium catalyst. An inert atmosphere (Nitrogen or Argon) is mandatory. The base is crucial for deprotonating the amine, making it a more potent nucleophile to coordinate with the palladium center.[15]
-
-
Catalyst Addition: Seal the flask, and evacuate and backfill with an inert gas three times. Under a positive pressure of inert gas, add the palladium pre-catalyst (1-5 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours.
-
Causality: Heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Reaction progress should be monitored by TLC or LC-MS.
-
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are toxic and air-sensitive; handle them in a fume hood under an inert atmosphere.
-
Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and moisture.
-
Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategically designed building block that provides chemists with the tools to construct highly potent and selective kinase inhibitors. Its unique combination of a reactive amino group, sterically and electronically influential substituents, and a versatile nitrile handle makes it an invaluable asset in the synthesis of complex pharmaceuticals like Brigatinib. The protocols and principles outlined in this guide demonstrate its direct applicability in robust, scalable C-N bond-forming reactions that are fundamental to modern drug development. As the demand for more sophisticated and targeted therapies continues to grow, the importance of such well-designed synthons in accelerating the discovery and production of life-saving medicines cannot be overstated.
References
- 1. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01556H [pubs.rsc.org]
- 2. Brigatinib - Wikipedia [en.wikipedia.org]
- 3. 2abiotech.net [2abiotech.net]
- 4. This compound hydrochloride | C8H8Cl2N2 | CID 53407868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-3-chloro-5-methyl benzonitrile [webbook.nist.gov]
- 6. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. guidechem.com [guidechem.com]
- 10. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 14. preprints.org [preprints.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Derivatization of 4-Amino-2-chloro-3-methylbenzonitrile
Introduction: Unlocking the Synthetic Potential of a Versatile Scaffolding Molecule
4-Amino-2-chloro-3-methylbenzonitrile is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring a nucleophilic amino group, a synthetically versatile chloro substituent, and a reactive nitrile moiety, makes it a strategic starting material for researchers in drug discovery, agrochemicals, and materials science. The interplay of these functional groups allows for a wide range of selective chemical transformations, enabling the construction of novel molecular architectures with tailored properties.
This technical guide provides an in-depth exploration of the key derivatization strategies for this compound. We will delve into the underlying principles of its reactivity and present detailed, field-proven protocols for common and impactful transformations, including N-acylation, Sandmeyer reactions, Buchwald-Hartwig amination, and Suzuki coupling. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this versatile intermediate in their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and optimization.
| Property | Value |
| CAS Number | 573768-09-9 |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 135-139 °C |
| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water. |
Strategic Derivatization Pathways
The strategic derivatization of this compound hinges on the selective manipulation of its three key functional groups. The following sections provide detailed protocols and the scientific rationale for a range of important transformations.
N-Acylation of the Amino Group: Amide Bond Formation
N-acylation is a fundamental transformation that converts the primary amino group into an amide. This reaction is often employed to protect the amino group during subsequent synthetic steps or to introduce specific acyl moieties that are crucial for the biological activity of the target molecule. The amide bond is a cornerstone of medicinal chemistry, found in a vast number of pharmaceutical agents.[1]
Causality of Experimental Choices: The reaction of the nucleophilic amino group with an acylating agent, such as an acid chloride or anhydride, is typically carried out in the presence of a non-nucleophilic base. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. The choice of solvent is dictated by the solubility of the starting materials and reagents.
Caption: Workflow for the N-Acylation of this compound.
Exemplary Protocol: N-Acetylation of this compound
This protocol describes the synthesis of N-(4-cyano-2-chloro-3-methylphenyl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data for N-Acylation (Based on Analogous Reactions)
| Acylating Agent | Base | Solvent | Temperature | Time (h) | Expected Yield (%) |
| Acetic Anhydride | Sodium Acetate | Water/Acetic Acid | 100 °C | 1-2 | 85-95 |
| Benzoyl Chloride | Pyridine | DCM | 0 °C to RT | 2-4 | 90-98 |
| Isobutyryl Chloride | Triethylamine | THF | 0 °C to RT | 3-5 | 88-96 |
Sandmeyer Reaction: Conversion of the Amino Group to Halogens or Other Functionalities
The Sandmeyer reaction is a powerful and versatile method for the transformation of a primary aromatic amine into a wide range of functional groups, including halogens, cyano, and hydroxyl groups, via a diazonium salt intermediate.[2][3] This reaction is particularly valuable for introducing substituents that are not easily accessible through other synthetic routes.
Causality of Experimental Choices: The reaction proceeds in two main stages. First, the primary amine is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. In the second stage, the diazonium salt is treated with a copper(I) salt, which catalyzes the displacement of the diazonium group with the corresponding nucleophile. The copper(I) catalyst facilitates a single-electron transfer mechanism, leading to the formation of an aryl radical and the evolution of nitrogen gas.[4]
Caption: Simplified mechanism of the Sandmeyer reaction.
Exemplary Protocol: Conversion of this compound to 4-Bromo-2-chloro-3-methylbenzonitrile
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Diazotization: In a flask, suspend this compound (1.0 eq) in 48% HBr. Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Carefully neutralize the mixture with a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Sandmeyer Reactions (Based on Analogous Substrates)
| Target Functional Group | Copper(I) Salt | Acid | Temperature | Time (h) | Expected Yield (%) |
| -Br | CuBr | HBr | 60-70 °C | 1-2 | 70-85 |
| -Cl | CuCl | HCl | 60-70 °C | 1-2 | 75-90 |
| -CN | CuCN | - | 60-80 °C | 1-3 | 65-80 |
| -I | KI (no Cu salt) | H₂SO₄ | RT | 2-4 | 80-95 |
Buchwald-Hartwig Amination: Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5] This reaction is exceptionally broad in scope and has become a cornerstone of modern synthetic chemistry for the construction of arylamines, which are prevalent in pharmaceuticals and electronic materials.[6] For this compound, this reaction would proceed at the chloro position.
Causality of Experimental Choices: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required for the deprotonation of the coordinated amine.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Topic: Analytical Methods for the Quantification of 4-Amino-2-chloro-3-methylbenzonitrile
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to the quantitative analysis of 4-Amino-2-chloro-3-methylbenzonitrile (CAS No: 573768-09-9), a key intermediate in various synthetic chemistry pathways. Accurate quantification of this analyte is critical for process optimization, quality control, and regulatory compliance in drug development and manufacturing. We present a primary, validated High-Performance Liquid Chromatography (HPLC) method with UV detection, which offers robustness and precision for routine analysis. Additionally, an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed, suitable for confirmatory analysis and instances requiring higher specificity, which necessitates a derivatization step. The protocols are designed to be self-validating, aligning with the principles outlined in the ICH Q2(R1) guidelines to ensure data integrity and reliability.[1][2]
Introduction and Analyte Overview
This compound is a substituted benzonitrile derivative. Its molecular structure, featuring a primary amine, a nitrile group, and halogen substitution, makes it a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. The presence and purity of this intermediate can directly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its quantification in starting materials, in-process samples, and final products.[3][4]
This application note addresses the need for a standardized analytical approach by providing detailed, field-proven protocols for researchers, quality control analysts, and drug development professionals.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂ | [5][6] |
| Molecular Weight | 166.61 g/mol | [6] |
| Appearance | Off-white to light brown crystalline powder | Manufacturer Data |
| UV Chromophore | Substituted benzene ring | Inferred |
Primary Analytical Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
2.1. Principle and Method Rationale
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the quantification of moderately polar, non-volatile organic compounds like this compound. The analyte possesses a strong UV chromophore due to its aromatic ring, allowing for sensitive detection using a standard UV-Vis or Diode Array Detector (DAD).
Our methodology employs a C18 stationary phase, which provides excellent retention for the analyte. The mobile phase, a gradient mixture of acetonitrile and a buffered aqueous solution, is optimized to ensure a sharp, symmetrical peak with a practical retention time, well-resolved from potential impurities. This method is designed for both assay (quantification of the main component) and impurity profiling.
2.2. Experimental Workflow for HPLC Analysis
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. This compound (>90%) [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols: Synthesis of Imidazolin-2-ones from 4-Amino-2-chloro-3-methylbenzonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Imidazolin-2-ones and a Strategic Synthetic Approach
The imidazolidin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence in pharmaceuticals stems from its ability to act as a rigid and predictable structural motif, capable of engaging in crucial hydrogen bonding interactions with biological targets. This has led to the development of a wide array of therapeutics, including antiviral, antimicrobial, and anticancer agents. The strategic synthesis of novel, substituted imidazolin-2-ones is therefore of paramount importance in drug discovery and development.
This application note details a robust and versatile two-step synthetic pathway for the preparation of substituted imidazolin-2-ones, starting from the readily available precursor, 4-amino-2-chloro-3-methylbenzonitrile. This particular starting material offers a unique substitution pattern on the aromatic ring, providing a valuable building block for the exploration of new chemical space in drug design. The described methodology is designed to be scalable and adaptable, providing researchers with a practical guide for the synthesis of a diverse library of imidazolin-2-one derivatives.
The synthetic strategy involves an initial nucleophilic addition of this compound to an appropriate isocyanate to form a stable N,N'-disubstituted urea intermediate. This is followed by a base-mediated intramolecular cyclization to yield the desired 1-aryl-substituted imidazolin-2-one. This approach offers a high degree of modularity, as a wide variety of commercially available isocyanates can be employed in the first step, allowing for the systematic investigation of structure-activity relationships.
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. [3] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before commencing any experimental work.[3]
Synthetic Pathway Overview
The overall synthetic scheme is a two-step process:
-
Urea Formation: Reaction of this compound with an isocyanate to form the corresponding N-(4-cyano-2-chloro-3-methylphenyl)-N'-(alkyl/aryl)urea.
-
Intramolecular Cyclization: Base-mediated ring closure of the urea intermediate to furnish the 1-(4-cyano-2-chloro-3-methylphenyl)imidazolidin-2-one.
Figure 1: A flowchart illustrating the two-step synthesis of imidazolin-2-ones.
Experimental Protocols
Part 1: Synthesis of N-(4-cyano-2-chloro-3-methylphenyl)-N'-(alkyl/aryl)urea (General Procedure)
This protocol is based on established methods for the synthesis of unsymmetrical ureas from anilines and isocyanates. The reaction is typically high-yielding and proceeds under mild conditions.
Materials:
-
This compound
-
Alkyl or Aryl Isocyanate (e.g., ethyl isocyanate, phenyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen atmosphere setup
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous THF or DCM (approximately 0.1-0.2 M concentration).
-
Place the flask under an inert atmosphere of argon or nitrogen.
-
Cool the solution to 0 °C using an ice-water bath.
-
To the stirred solution, add the desired isocyanate (1.05 eq.) dropwise via a syringe over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, if a precipitate has formed, collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Part 2: Synthesis of 1-(4-cyano-2-chloro-3-methylphenyl)imidazolidin-2-one (General Procedure)
This protocol is adapted from established methods for the intramolecular cyclization of ureas.[4][5] The use of a strong, non-nucleophilic base is crucial to facilitate the deprotonation of the urea nitrogen, initiating the cyclization.
Materials:
-
N-(4-cyano-2-chloro-3-methylphenyl)-N'-(2-aminoethyl)urea (or a suitable precursor with a leaving group on the ethyl chain)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous DMF or THF to the flask to create a suspension of sodium hydride.
-
In a separate flask, dissolve the N-(4-cyano-2-chloro-3-methylphenyl)-N'-(2-aminoethyl)urea intermediate (1.0 eq.) in a minimal amount of anhydrous DMF or THF.
-
Slowly add the urea solution to the stirred suspension of sodium hydride at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-cyano-2-chloro-3-methylphenyl)imidazolidin-2-one.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the two-step synthesis.
| Step | Reactants | Solvent | Base/Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound, Ethyl Isocyanate | THF | - | 0 to RT | 2-4 | >90 |
| 1 | This compound, Phenyl Isocyanate | DCM | - | 0 to RT | 2-4 | >90 |
| 2 | N-(4-cyano-2-chloro-3-methylphenyl)-N'-(2-aminoethyl)urea | DMF | NaH | RT to 60 | 4-12 | 60-80 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction scale.
Mechanism and Rationale
Urea Formation
The formation of the urea derivative is a classic example of nucleophilic addition. The lone pair of electrons on the nitrogen atom of the primary amine (this compound) attacks the electrophilic carbon of the isocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable urea product. The reaction is generally fast and clean, often proceeding to completion at room temperature.
Intramolecular Cyclization
The intramolecular cyclization to form the imidazolin-2-one is a base-mediated process. The strong, non-nucleophilic base, such as sodium hydride, deprotonates the less sterically hindered nitrogen of the urea, which is the one further from the bulky aryl group. This generates a nucleophilic amide anion. The subsequent intramolecular nucleophilic attack of this anion on the carbonyl carbon of the urea results in a tetrahedral intermediate. Ring closure is then achieved by the expulsion of a leaving group (in the case of a modified ethyl chain) or by protonation of the resulting alkoxide upon workup, in the case of a 2-aminoethyl urea precursor. The choice of a polar aprotic solvent like DMF or THF is crucial as it solvates the cation of the base, enhancing the reactivity of the anion.
Figure 2: Simplified reaction mechanism for the two-step synthesis.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of novel 1-aryl-substituted imidazolin-2-ones from this compound. The described two-step protocol, involving urea formation and subsequent intramolecular cyclization, is a versatile and scalable method suitable for the generation of diverse compound libraries for drug discovery programs. By understanding the underlying mechanisms and adhering to the outlined procedures and safety precautions, researchers can effectively utilize this methodology to synthesize novel imidazolin-2-one derivatives for biological evaluation.
References
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - ProQuest [proquest.com]
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Amino-2-chloro-3-methylbenzonitrile
Welcome to the Technical Support Center for the synthesis of 4-Amino-2-chloro-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your synthesis.
Introduction
This compound is a valuable substituted benzonitrile intermediate in the synthesis of various pharmaceutical compounds. The successful and high-yield synthesis of this molecule is crucial for the efficient production of active pharmaceutical ingredients (APIs). A common and effective route to this compound involves a two-step process: the nitration of a suitable precursor followed by the reduction of the nitro group. This guide will focus on the critical reduction step of 2-chloro-3-methyl-4-nitrobenzonitrile to the desired this compound, a reaction that can present several challenges affecting both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented strategy is the reduction of the corresponding nitro compound, 2-chloro-3-methyl-4-nitrobenzonitrile. This precursor can be synthesized via the nitration of 2-chloro-3-methylbenzonitrile. The subsequent reduction of the nitro group to an amine is a critical step that directly impacts the final yield and purity.
Q2: What are the most effective reducing agents for the conversion of 2-chloro-3-methyl-4-nitrobenzonitrile?
A2: Several reducing agents can be employed for this transformation. The most common and effective include:
-
Stannous chloride (SnCl₂·2H₂O) in an acidic medium (e.g., concentrated HCl) or in an alcohol solvent. This is a classic and often reliable method for the selective reduction of aromatic nitro groups.[1][2]
-
Iron powder (Fe) in the presence of an acid such as acetic acid or hydrochloric acid. This method is often favored for its cost-effectiveness and milder reaction conditions.[3]
-
Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method can be very effective but may require specialized equipment for handling hydrogen gas.[4][5]
Q3: I am observing the formation of byproducts. What are the likely side reactions?
A3: During the reduction of aromatic nitro compounds, several side reactions can occur, leading to the formation of impurities. These can include:
-
Incomplete reduction: This can lead to the presence of nitroso or hydroxylamine intermediates.
-
Formation of azo compounds: Under certain conditions, particularly if the reaction is not sufficiently acidic or if localized high temperatures occur, intermediates can couple to form colored azo byproducts.
-
Dehalogenation: While less common with chlorine, aggressive reducing conditions can sometimes lead to the removal of the chloro substituent.
-
Hydrolysis of the nitrile group: In strongly acidic or basic conditions, especially at elevated temperatures, the nitrile group can be hydrolyzed to a primary amide or a carboxylic acid.[6]
Q4: How can I monitor the progress of the reduction reaction?
A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable eluent system, for example, a mixture of hexane and ethyl acetate, can be used to separate the starting material (2-chloro-3-methyl-4-nitrobenzonitrile) from the product (this compound). The disappearance of the starting material spot and the appearance of the product spot, which will have a different Rf value, indicate the progression of the reaction.
Q5: What are the best practices for purifying the final product?
A5: Purification of this compound is crucial to remove unreacted starting materials, intermediates, and byproducts. Common purification techniques include:
-
Recrystallization: This is an effective method for removing impurities with different solubilities. A suitable solvent system (e.g., ethanol/water or toluene/hexane) should be chosen.[7]
-
Column chromatography: For high purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related impurities.[7][8]
-
Acid-base extraction: Since the product is an amine, it can be selectively extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase reaction time and monitor by TLC until the starting material is consumed.- Ensure the reducing agent is of good quality and used in sufficient stoichiometric excess.- Optimize the reaction temperature; some reductions may require gentle heating. |
| Product loss during workup. | - Ensure complete extraction of the product from the reaction mixture by performing multiple extractions with a suitable organic solvent.- Avoid overly aggressive washing steps that may lead to product loss. | |
| Degradation of the product. | - Aminobenzonitriles can be sensitive to oxidation. Workup should be performed promptly, and the final product should be stored under an inert atmosphere in a cool, dark place. | |
| Formation of Colored Impurities | Formation of azo byproducts due to localized overheating or insufficient acidity. | - Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized hotspots.- Maintain the appropriate acidic conditions throughout the reaction when using metal/acid reducing systems. |
| Oxidation of the product. | - Minimize exposure of the reaction mixture and the isolated product to air. Consider performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Starting Material in the Final Product | Insufficient amount of reducing agent. | - Recalculate the stoichiometry and ensure a sufficient excess of the reducing agent is used. For SnCl₂ reductions, 3-5 equivalents are often necessary. |
| Deactivation of the catalyst (for catalytic hydrogenation). | - Use fresh, high-quality catalyst.- Ensure the reaction solvent is free of catalyst poisons. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | - Try different solvent systems for recrystallization.- If recrystallization fails, column chromatography is a reliable alternative. |
| Emulsion formation during extraction. | - Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite. |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-3-methyl-4-nitrobenzonitrile (Precursor)
This protocol is adapted from the synthesis of similar nitroaromatic compounds.[6]
Materials:
-
2-chloro-3-methylbenzonitrile
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (90%)
-
Ice
-
Deionized water
-
Sodium bicarbonate solution (5%)
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 2-chloro-3-methylbenzonitrile to the cooled sulfuric acid with continuous stirring.
-
Once the starting material is completely dissolved, slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A solid precipitate will form. Filter the solid and wash it with cold deionized water until the washings are neutral.
-
Further wash the solid with a 5% sodium bicarbonate solution to remove any residual acid, followed by washing with deionized water.
-
Recrystallize the crude product from ethanol to obtain pure 2-chloro-3-methyl-4-nitrobenzonitrile.
Protocol 2: Synthesis of this compound via SnCl₂ Reduction
This protocol is based on established methods for the reduction of aromatic nitro compounds.[9]
Materials:
-
2-chloro-3-methyl-4-nitrobenzonitrile
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-methyl-4-nitrobenzonitrile in ethanol.
-
Add stannous chloride dihydrate (3-5 molar equivalents) to the solution.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid with stirring.
-
After the addition of acid, remove the ice bath and heat the reaction mixture to reflux (typically 50-70 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Nitro Group Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| SnCl₂·2H₂O / HCl | Ethanol, reflux | High yields, reliable for many substrates. | Requires stoichiometric amounts of the reagent, workup can be cumbersome due to tin salts. |
| Fe / Acetic Acid | Ethanol/Water, reflux | Inexpensive, environmentally benign metal. | Can require longer reaction times, and the iron sludge can be difficult to filter. |
| Catalytic Hydrogenation (Pd/C) | Ethanol or Ethyl Acetate, H₂ atmosphere | High efficiency, clean reaction with minimal byproducts. | Requires specialized hydrogenation equipment, catalyst can be expensive and pyrophoric. |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
References
- 1. "The reduction of aromatic nitro compounds with anhydrous stannous chlo" by Raymond Albert Unnasch [digitalcommons.njit.edu]
- 2. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 3. scispace.com [scispace.com]
- 4. Hydrogenation of nitrobenzonitriles using Raney nickel catalyst | Semantic Scholar [semanticscholar.org]
- 5. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Amino-2-chloro-3-methylbenzonitrile
Welcome to the dedicated technical support center for the purification of crude 4-Amino-2-chloro-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges and achieve high-purity material for your critical applications.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the most common methods for purifying crude this compound?
A1: The primary and most effective methods for purifying this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.[1] For removing bulk impurities and achieving moderate purity, recrystallization is often a good first choice. For achieving very high purity (>99%) or separating closely related isomers, column chromatography is superior. Acid-base extraction is particularly useful for removing acidic or basic impurities.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities are typically related to the synthetic route employed. Common starting materials for related aminobenzonitriles include substituted nitrobenzonitriles or chlorobenzonitriles.[2] Therefore, potential impurities may include:
-
Unreacted starting materials: Such as 2-chloro-3-methyl-4-nitrobenzonitrile.
-
Isomeric impurities: Other isomers formed during synthesis.
-
Byproducts from side reactions: These can be numerous and vary based on reaction conditions.
-
Residual solvents: Solvents used in the synthesis and work-up steps.
-
Degradation products: The amino group can be susceptible to oxidation, leading to colored impurities.[1]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine purity:
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative data on purity and impurity profiles.[1][3][4]
-
Thin-Layer Chromatography (TLC): A rapid and qualitative method to quickly check for the presence of impurities and to monitor the progress of a purification.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their signals are distinct from the product's signals.[1]
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
Q4: What are the recommended storage conditions for purified this compound?
A4: To prevent degradation, the purified compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] The amino group is susceptible to oxidation, which can be accelerated by light and air.
Q5: What safety precautions should I take when handling this compound?
A5: this compound and related aminobenzonitriles are classified as hazardous substances.[6][7][8] Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7][8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Recrystallization Issues
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| "Oiling out" instead of crystal formation. | - The solution is too concentrated.- The solution is cooling too rapidly.- High levels of impurities are depressing the melting point. | - Reheat the solution to dissolve the oil, then add more solvent to dilute the solution.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[5][9]- Consider a preliminary purification step like column chromatography to remove bulk impurities.[5] |
| No crystal formation upon cooling. | - The solution is too dilute (not saturated).- The solution is supersaturated and requires nucleation. | - Induce crystallization by scratching the inner surface of the flask with a glass rod.[9]- Add a seed crystal of the pure compound.[9]- If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again. |
| Low yield of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[9]- Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before hot filtration.[9]- Further cool the filtrate in an ice bath to maximize precipitation. |
| Product is still colored after recrystallization. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your product, reducing the yield.[1][9] |
Column Chromatography Issues
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Poor separation of the compound from impurities. | - The solvent system (eluent) is not optimized.- The column is overloaded with the crude sample. | - Develop an optimal solvent system using TLC first. Aim for an Rf value of ~0.3 for the target compound.[5]- If separation is poor, adjust the eluent polarity. A gradient elution (gradually increasing polarity) may be necessary.- Ensure you are not loading too much sample for the amount of silica gel used. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. |
| The compound is not moving down the column (low Rf). | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[1] |
| The compound is moving too quickly down the column (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.[5] |
| Streaking or tailing of spots on TLC and bands on the column. | - The compound may be too polar for normal-phase silica gel.- The sample may be acidic or basic, interacting strongly with the silica. | - Consider using a different stationary phase, such as alumina or reversed-phase silica gel.- Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve band shape. |
Acid-Base Extraction Issues
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Formation of an emulsion at the interface of the aqueous and organic layers. | - Vigorous shaking of the separatory funnel. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for a longer period to allow the layers to separate. |
| Poor recovery of the compound after neutralization. | - Incomplete extraction from the organic layer.- Incomplete precipitation after neutralization. | - Perform multiple extractions with the acidic or basic solution to ensure complete transfer of the amine to the aqueous layer.- After neutralization, ensure the pH is sufficiently basic to precipitate the free amine. Check with pH paper.- If the product is somewhat water-soluble, perform a back-extraction into an organic solvent after neutralization.[10] |
Detailed Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for removing less soluble and more soluble impurities from the crude product.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture with water - to be determined empirically)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[11]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then heat it back to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[11]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, subsequently cool the flask in an ice bath.[1][11]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5][11]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Purification by Column Chromatography
This method provides high-resolution separation and is ideal for achieving high purity.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)[12]
-
Eluent (e.g., a mixture of hexane and ethyl acetate - ratio determined by TLC)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Develop a suitable eluent system using TLC. The ideal system will give the target compound an Rf value of approximately 0.3.[5]
-
Column Packing (Wet Method): Place a small plug of cotton or glass wool at the bottom of the column.[13] Add a thin layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column.[12] Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed. Add another thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate. If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Acid-Base Extraction
This technique is effective for separating the basic this compound from neutral and acidic impurities.
Materials:
-
Crude this compound
-
An organic solvent immiscible with water (e.g., diethyl ether, dichloromethane)
-
Dilute aqueous base (e.g., 5-10% NaOH or NaHCO₃)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent in a separatory funnel.
-
Acidic Extraction: Add a portion of the dilute aqueous HCl solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently. The basic amine will be protonated and move into the aqueous layer.[10][14][15]
-
Layer Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous HCl two more times. Combine all aqueous extracts.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add dilute aqueous NaOH solution with stirring until the solution is basic (check with pH paper). The protonated amine will be neutralized and precipitate out as the free base.
-
Isolation: Collect the precipitated solid by vacuum filtration. If the product does not precipitate or is an oil, extract it back into an organic solvent, dry the organic layer with a drying agent (e.g., anhydrous Na₂SO₄), and evaporate the solvent.[10]
-
Washing and Drying: Wash the filtered solid with cold deionized water and dry it thoroughly.
Visual Workflows and Diagrams
Decision Tree for Purification Method Selection
This diagram provides a logical workflow for choosing the most appropriate purification technique based on the initial assessment of the crude material.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. rroij.com [rroij.com]
- 13. youtube.com [youtube.com]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
Technical Support Center: Synthesis of 4-Amino-2-chloro-3-methylbenzonitrile
Welcome to the technical support center for the synthesis of 4-Amino-2-chloro-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established chemical principles and field experience, this document provides in-depth troubleshooting advice in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your synthesis, categorized by the nature of the problem.
Category 1: Purity Issues & Isomeric Impurities
Question 1: My final product shows multiple spots on TLC and NMR signals corresponding to an additional aromatic isomer. What is the likely cause?
Answer: The most probable source of isomeric impurities arises from the initial chlorination of the starting material, m-toluidine or a related m-xylene derivative. Electrophilic aromatic substitution (chlorination) on a ring with two activating, ortho,para-directing groups (amino and methyl) can lead to a mixture of products.
The primary directing groups on the precursor are the amino and methyl groups. While the desired product requires chlorination ortho to the amino group and meta to the methyl group, other isomers can form:
-
4-Amino-6-chloro-3-methylbenzonitrile: Chlorination occurs ortho to the methyl group and para to the amino group.
-
2-Amino-4-chloro-5-methylbenzonitrile: If the starting material isomerizes or is impure.
Causality: The regioselectivity of electrophilic chlorination is governed by the combined electronic and steric effects of the substituents on the aromatic ring. While conditions can be optimized to favor one isomer, the formation of others is a common side reaction.[1]
Troubleshooting & Prevention:
-
Confirm Starting Material Purity: Ensure the purity of your starting m-toluidine or related precursor before beginning the synthesis.
-
Control Chlorination Conditions: Lowering the reaction temperature and using a milder chlorinating agent (e.g., N-chlorosuccinimide instead of Cl2 gas) can sometimes improve selectivity.
-
Purification: Careful column chromatography or fractional recrystallization is essential to separate these closely related isomers.
Question 2: I'm observing a significant byproduct with a mass corresponding to a di-chlorinated product. How can I prevent this over-chlorination?
Answer: The formation of a di-chlorinated species, such as 4-Amino-2,6-dichloro-3-methylbenzonitrile, is a classic example of over-halogenation. The initial product, this compound, is still an activated aromatic ring and can undergo a second chlorination reaction.
Causality: This side reaction is driven by stoichiometry and reaction kinetics. If an excess of the chlorinating agent is used, or if the reaction is allowed to proceed for too long, the formation of the di-chlorinated byproduct becomes significant.[2][3]
Troubleshooting & Prevention:
-
Stoichiometric Control: Use a precise stoichiometry of the chlorinating agent (ideally 1.0 equivalent or slightly less).
-
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
Slow Addition: Add the chlorinating agent slowly and in portions to maintain a low concentration in the reaction mixture, which disfavors the second chlorination event.
Category 2: Byproducts from Functional Group Transformations
Question 3: During the final steps of my synthesis, particularly under acidic or basic workup conditions, I am isolating a significant amount of a byproduct that is more polar and has lost the nitrile signature in IR spectroscopy. What is this compound?
Answer: You are likely observing the hydrolysis of the nitrile group. This is one of the most common side reactions in the synthesis of benzonitriles. The nitrile group (-CN) can be hydrolyzed to either a primary amide (-CONH₂) or a carboxylic acid (-COOH).[4][5][6][7][8]
-
Product 1 (Amide): 4-Amino-2-chloro-3-methylbenzamide[9]
-
Product 2 (Carboxylic Acid): 4-Amino-2-chloro-3-methylbenzoic acid
Causality: Both acidic and basic conditions can catalyze the hydrolysis of nitriles.[4][5] The reaction proceeds via nucleophilic attack of water (in acid) or hydroxide (in base) on the electrophilic carbon of the nitrile.[8] Prolonged exposure to strong acids or bases, especially at elevated temperatures during workup or purification, will accelerate this side reaction.
Troubleshooting & Prevention:
-
Neutralize Carefully: During aqueous workups, neutralize the reaction mixture carefully and avoid prolonged exposure to highly acidic or basic pH. Keep the temperature low during neutralization.
-
Avoid High Temperatures: If heating is required, use the lowest effective temperature for the shortest possible time.
-
Anhydrous Conditions: If possible, perform the final reaction steps under strictly anhydrous conditions to prevent water from reacting with the nitrile group.
Question 4: I am using a Sandmeyer reaction to introduce the nitrile group from a 4-amino precursor, but my yields are low and I'm isolating a phenolic byproduct.
Answer: The formation of a phenol (4-hydroxy-2-chloro-3-methylbenzonitrile) is a well-known side reaction in the Sandmeyer reaction.[10][11][12] It occurs when the intermediate aryl diazonium salt reacts with water instead of the cyanide nucleophile.
Causality: The aryl diazonium salt is a highly reactive intermediate. While its reaction with a copper(I) cyanide catalyst is typically fast, it can also be attacked by other nucleophiles present in the reaction mixture, most notably water.[13] This side reaction is exacerbated by:
-
Elevated Temperatures: Diazonium salts are thermally unstable and decompose more rapidly at higher temperatures, which can favor reaction with the solvent (water).[14]
-
Low Cyanide Concentration: If the concentration of the CuCN reagent is too low, the competing reaction with water becomes more probable.
Troubleshooting & Prevention:
-
Temperature Control: Maintain the diazotization and Sandmeyer reaction at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[14]
-
Use of Stoichiometric Reagents: Ensure an adequate amount of copper(I) cyanide is used to facilitate the desired cyanation reaction efficiently.
-
Minimize Water: While some water is necessary for the diazotization step, using highly concentrated acids and minimizing excess water can help reduce the phenolic byproduct formation.
Part 2: Visualized Workflows and Data
Diagrams of Key Reaction Pathways
The following diagrams illustrate the desired synthetic pathway versus common competing side reactions.
Caption: Competing reactions for the aryl diazonium intermediate.
Caption: General troubleshooting workflow for product impurities.
Data Tables for Quick Reference
Table 1: Common Impurities and Their Origins
| Impurity Name | Probable Origin | Key Analytical Signature (vs. Product) |
| 4-Amino-2-chloro-3-methylbenzamide | Nitrile Hydrolysis | Higher polarity (lower Rf on TLC); Amide C=O stretch in IR (~1650 cm⁻¹); Broader NMR signals for -NH₂. |
| 4-Amino-2-chloro-3-methylbenzoic acid | Nitrile Hydrolysis | Much higher polarity; Carboxylic acid O-H and C=O stretches in IR; Loss of nitrile signal. |
| 4-Hydroxy-2-chloro-3-methylbenzonitrile | Sandmeyer Side Reaction | Presence of a phenolic -OH group in IR/NMR; Mass difference corresponding to OH vs. NH₂. |
| 4-Amino-2,6-dichloro-3-methylbenzonitrile | Over-chlorination | Higher molecular weight in Mass Spec; Simpler aromatic region in ¹H NMR due to higher symmetry. |
| Isomeric Aminochloromethylbenzonitriles | Non-selective Chlorination | Similar mass, but different fragmentation in MS; Different chemical shifts in ¹H and ¹³C NMR. |
Table 2: Troubleshooting Summary
| Observed Problem | Probable Cause | Recommended Solution |
| Dark, tar-like reaction mixture | Decomposition of diazonium salt | Maintain strict temperature control (0-5 °C); ensure efficient stirring. |
| Product contains amide/acid impurity | Nitrile hydrolysis during workup | Minimize time under strong acid/base; use low temperatures for neutralization; use anhydrous solvents. |
| Low yield, phenolic byproduct present | Reaction of diazonium salt with water | Ensure adequate CuCN concentration; maintain low reaction temperature. |
| Presence of di-chlorinated impurity | Over-chlorination | Use ≤1.0 equivalent of chlorinating agent; monitor reaction closely and quench promptly. |
Part 3: Standard Operating Protocols
These protocols provide a baseline for analysis and purification. Always adapt them to your specific laboratory safety guidelines.
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
Objective: To monitor the consumption of starting material and the formation of the product and byproducts.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., 30% Ethyl Acetate in Hexane - optimization required)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber or other staining agent (e.g., potassium permanganate)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and allowing the atmosphere to saturate.
-
Using a capillary tube, spot a small amount of your starting material (dissolved in a volatile solvent) on the TLC plate baseline.
-
Next to it, spot a co-spot of the starting material and the reaction mixture.
-
Finally, spot the reaction mixture.
-
Carefully place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry completely.
-
Visualize the spots under a UV lamp. Circle the spots observed.
-
If necessary, further visualize by placing the plate in an iodine chamber or dipping it in a suitable stain.
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The formation of additional spots indicates side reactions. The relative polarity (Rf value) can help in preliminary identification of byproducts (e.g., highly polar spots may indicate hydrolysis).
Protocol 2: Purification by Recrystallization
Objective: To purify the crude this compound from less soluble or more soluble impurities.
Materials:
-
Crude product
-
Recrystallization solvent (e.g., Ethanol/Water, Toluene, or Isopropanol - solvent screening is crucial)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should ideally be either very soluble or insoluble at all temperatures.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heat the mixture gently on a hot plate with stirring until the solvent boils and the product dissolves completely. If it does not dissolve, add small portions of hot solvent until a clear, saturated solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, promoting the formation of larger, purer crystals.
-
Once at room temperature, cooling may be continued in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the product's melting point.
References
- 1. CLXXVIII.—The chlorination and bromination of substituted toluenes - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. ia800607.us.archive.org [ia800607.us.archive.org]
- 3. Predict the major products of the following reactions. (a) toluen... | Study Prep in Pearson+ [pearson.com]
- 4. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 5. scribd.com [scribd.com]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 4-Amino-2-chloro-3-methylbenzamide | C8H9ClN2O | CID 129974328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer_reaction [chemeurope.com]
- 12. jk-sci.com [jk-sci.com]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. benchchem.com [benchchem.com]
Troubleshooting failed reactions with 4-Amino-2-chloro-3-methylbenzonitrile
Welcome to the technical support center for 4-Amino-2-chloro-3-methylbenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My aim is to move beyond simple procedural lists and provide a deeper, mechanistic understanding of the challenges you may face, empowering you to troubleshoot effectively and advance your research with confidence. This resource is structured as a series of practical, field-tested questions and answers addressing common failures and unexpected outcomes in reactions involving this trifunctional aromatic intermediate.
Core Compound Properties & Safe Handling
Before initiating any reaction, a thorough understanding of your starting material is critical. This compound is a stable compound under recommended storage conditions but possesses multiple reactive sites that can influence your chemistry.
| Property | Value | Source |
| CAS Number | 573768-09-9 | [1] |
| Molecular Formula | C₈H₇ClN₂ | [2] |
| Molecular Weight | 166.61 g/mol | [2] |
| Appearance | Solid | [3] |
| Storage | Keep in a dark place, store at 2-8°C | [4] |
| Hazard Statements | H302 (Harmful if swallowed) | |
| Precautionary Statements | P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...) |
Note: Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most current and detailed safety information.[5][6][7][8]
The Universal Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random parameter changes. The following workflow provides a logical sequence for diagnosing the root cause of an unexpected outcome.
Caption: A systematic workflow for initial troubleshooting of failed reactions.
FAQs: Troubleshooting Specific Reactions
This section addresses the most common synthetic transformations performed with this compound and the specific challenges associated with them.
Cross-Coupling Reactions: Suzuki-Miyaura & Buchwald-Hartwig Amination
The chloro-substituted aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions to form C-C or C-N bonds. However, failures are common due to the inherent challenges of using an aryl chloride.
Question 1: My Suzuki-Miyaura coupling reaction with an arylboronic acid shows no product, only starting material. What is the likely cause?
Answer: This is a classic reactivity problem, most often pointing to a failure in the catalytic cycle, specifically the oxidative addition step. Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides.[9][10]
Core Causality: The C-Cl bond is stronger and less readily cleaved by the Pd(0) catalyst. To overcome this, the catalyst system must be appropriately tuned.
Troubleshooting Steps:
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The key to activating aryl chlorides is the use of bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center and promote the difficult oxidative addition step.[10][11]
-
Action: Switch to a modern catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or Josiphos-type ferrocenyl ligands are excellent choices for this transformation. Using a pre-catalyst (e.g., XPhos Pd G3) can also improve the generation of the active Pd(0) species.[12]
-
-
Base Selection: The base plays a crucial role in the transmetalation step. A base that is too weak or poorly soluble may stall the reaction.
-
Action: While K₂CO₃ is common, a stronger base like K₃PO₄ is often required for challenging couplings involving aryl chlorides.[10] Ensure the base is finely powdered to maximize surface area.
-
-
Solvent System: Solvent choice affects both solubility and reaction rate.
-
Temperature: Aryl chloride couplings often require higher temperatures than their bromide/iodide counterparts to facilitate oxidative addition.
-
Action: Ensure your reaction is heated to a sufficient temperature, typically refluxing toluene (≈110 °C) or dioxane (≈101 °C).
-
Caption: Decision tree for troubleshooting a failed Suzuki-Miyaura coupling.
Question 2: My Buchwald-Hartwig amination is giving me a significant amount of a byproduct with a mass corresponding to the loss of chlorine (hydrodehalogenation). How can I prevent this?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, where the aryl halide is reduced to an arene instead of coupling with the nucleophile.
Core Causality: This side reaction becomes competitive when the desired reductive elimination step (forming the C-N bond) is slow. It is often promoted by sources of hydride, which can arise from the amine, solvent, or base. The mechanism involves the formation of a palladium-hydride species which then reductively eliminates with the aryl group.
Troubleshooting Steps:
-
Ligand Choice is Critical: The ligand framework dictates the rate of reductive elimination. Ligands that are sufficiently bulky can accelerate the C-N bond-forming step, outcompeting the hydrodehalogenation pathway.[14][15]
-
Action: For aryl chlorides, highly effective ligands include the Buchwald biarylphosphine ligands (XPhos, RuPhos) or bulky N-heterocyclic carbene (NHC) ligands. Avoid less bulky, first-generation ligands.[15]
-
-
Base Selection: The choice and strength of the base can influence the prevalence of side reactions. Very strong bases can sometimes promote pathways leading to hydride formation.
-
Action: Sodium tert-butoxide (NaOtBu) is a common and effective base. If hydrodehalogenation is severe, consider screening other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄), though this may require re-optimization of other parameters.[16]
-
-
Rigorous Inert Atmosphere: Oxygen can damage the Pd(0) catalyst, leading to inefficient catalysis and more side reactions.
-
Action: Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
| Common Reagents for Cross-Coupling | |
| Recommended Ligands for Aryl-Cl | XPhos, SPhos, RuPhos, Josiphos family |
| Common Bases | K₃PO₄, NaOtBu, K₂CO₃, LiHMDS |
| Typical Solvents | Toluene, 1,4-Dioxane, THF, t-BuOH |
Reactions Involving the Nitrile and Amino Groups
Question 3: I am attempting a reaction under strongly basic conditions and my product analysis shows the formation of an amide or carboxylic acid. What happened?
Answer: You are observing the unintended hydrolysis of the nitrile group. The cyano (-C≡N) group is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially in the presence of water and at elevated temperatures.[17][18][19][20]
Core Causality: Under basic conditions, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide can then undergo further hydrolysis to the corresponding carboxylate salt, which upon acidic workup yields the carboxylic acid.[20]
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: The primary culprit is water.
-
Action: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use. Handle hygroscopic bases (like K₃PO₄) in a glovebox if possible.
-
-
Moderate Reaction Conditions: High temperatures accelerate the rate of hydrolysis.
-
Action: If your primary reaction allows, attempt to run it at a lower temperature for a longer period.
-
-
Alternative Reagents: If the reaction requires a base, consider non-hydroxide sources.
-
Action: For reactions requiring basic conditions but sensitive to hydrolysis, organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures might be viable alternatives, depending on the specific transformation.[12]
-
-
Workup Procedure: The workup is a common point for unintended hydrolysis.
-
Action: Perform aqueous workups at low temperatures (e.g., in an ice bath). Minimize the time the compound is in contact with strongly acidic or basic aqueous layers. Neutralize carefully and extract promptly.
-
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for each specific boronic acid.
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a finely powdered base (e.g., K₃PO₄, 3.0 eq).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 2-6 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed solvent (e.g., toluene/water 10:1, 0.1 M concentration relative to the limiting reagent).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of Commercial this compound
If you suspect impurities in your starting material, recrystallization can be an effective purification method.
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, ethyl acetate).
-
While hot, filter the solution through a fluted filter paper to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
To maximize recovery, cool the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum. Verify purity by NMR and melting point analysis.
References
- 1. This compound (>90%) [lgcstandards.com]
- 2. 4-Amino-3-chloro-5-methyl benzonitrile [webbook.nist.gov]
- 3. 4-AMINO-2-CHLORO-3-METHYL-BENZONITRILE HYDROCHLORIDE | SynPep [synpep.com]
- 4. 4-Amino-2-chloro-3-methyl-benzonitrile hydrochloride,864361-78-4-Amadis Chemical [amadischem.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. biosynth.com [biosynth.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 18. znaturforsch.com [znaturforsch.com]
- 19. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Preventing degradation of 4-Amino-2-chloro-3-methylbenzonitrile during storage
Welcome to the technical support guide for 4-Amino-2-chloro-3-methylbenzonitrile (CAS No. 573768-09-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Improper storage and handling can lead to degradation, compromising experimental outcomes. This guide provides in-depth troubleshooting advice and preventative protocols based on the compound's specific chemical properties.
Troubleshooting Guide: Diagnosing and Resolving Degradation
This section addresses common issues encountered during the storage and use of this compound, presented in a question-and-answer format to directly tackle your experimental challenges.
Question 1: My initially off-white or light-colored solid has developed a yellow, brown, or pinkish hue. What is causing this discoloration, and is the compound still usable?
Answer:
Discoloration is the most common indicator of degradation and is primarily caused by oxidation of the aromatic amino group . The aniline moiety is susceptible to air oxidation, a process that can be accelerated by exposure to light and trace metal impurities. This process forms highly colored polymeric impurities.
-
Causality: The amino group (-NH₂) on the benzene ring is an electron-donating group, making the aromatic ring susceptible to oxidation.[1] This process can lead to the formation of complex, colored structures. While the core benzonitrile structure might remain intact initially, the presence of these impurities can interfere with downstream reactions and analytical measurements.
-
Is it Usable? The usability depends on the extent of discoloration and the sensitivity of your application. For highly sensitive assays or synthesis steps, even minor color change is a red flag. For less sensitive applications, you may be able to proceed after purification. However, it is crucial to first assess the purity.
-
Troubleshooting Steps:
-
Assess Purity: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) with a UV detector or Thin Layer Chromatography (TLC) to quantify the level of impurities.
-
Purification (If Necessary): If the purity is compromised but the main component is still largely present, consider recrystallization to remove the colored impurities. A solvent system of ethanol/water or toluene/heptane may be effective.
-
Prevention: To prevent future occurrences, strictly adhere to the storage protocols outlined below, particularly regarding inert atmosphere packaging and protection from light.
-
Question 2: I've detected new peaks in my HPLC/GC-MS analysis that weren't present when I first received the compound. What are these impurities?
Answer:
The appearance of new peaks indicates chemical degradation. The two most likely degradation pathways for this compound are hydrolysis of the nitrile group and oxidation of the amino group.
-
Hydrolysis: The nitrile group (-C≡N) can hydrolyze to a primary amide (4-amino-2-chloro-3-methylbenzamide) and subsequently to a carboxylic acid (4-amino-2-chloro-3-methylbenzoic acid).[2][3][4][5] This is often catalyzed by trace amounts of moisture, acids, or bases.
-
Oxidation: As mentioned, the amino group can oxidize, leading to a variety of byproducts, including potential dimerization or polymerization.[6][7]
The following diagram illustrates the primary degradation pathways:
Caption: Primary degradation pathways for this compound.
Question 3: My reaction yield is lower than expected, or the reaction has failed completely. Could degradation of my starting material be the cause?
Answer:
Absolutely. The degradation of this compound can directly impact your reaction's success.
-
Loss of Molar Equivalency: If a significant portion of your starting material has degraded, the actual molar amount of the active compound is lower than what you calculated based on weight. This is particularly critical in reactions requiring precise stoichiometry.
-
Interference from Impurities: Degradation products can interfere with your reaction.
-
Hydrolysis Products: The resulting carboxylic acid or amide can have different solubility profiles and may react with your reagents in unintended ways.
-
Oxidation Products: These impurities can sometimes chelate or deactivate catalysts, leading to lower conversion rates.
-
-
Logical Troubleshooting Flow: Before re-running a failed reaction, it is imperative to validate the integrity of your starting material.
Caption: Troubleshooting workflow for reaction failure.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For maximum stability, store the compound under the following conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the sensitive amino group. |
| Light | In an amber vial, stored in the dark | Prevents photo-degradation. Chlorinated aromatic compounds can be susceptible to photochemical reactions.[8] |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis of the nitrile group. |
Q2: What is the expected shelf-life of this compound?
When stored under the optimal conditions described above, this compound should remain stable for at least 1-2 years. However, it is best practice to re-analyze the purity of any reagent that has been stored for over a year or if any visual change is observed.
Q3: Are there any specific chemical incompatibilities I should be aware of?
Yes. Avoid storing this compound near strong oxidizing agents, strong acids, and strong bases.[9][10] Exposure to these can catalyze degradation. A material safety data sheet also lists incompatible materials as acids, acid chlorides, acid anhydrides, and oxidizing agents.[11]
Detailed Protocols
Protocol 1: Receiving and Initial Handling
-
Visual Inspection: Upon receipt, immediately inspect the container for an intact seal and the compound for its expected color (off-white to light yellow).
-
Inert Atmosphere Transfer: If the compound is not packaged under an inert atmosphere, it is highly recommended to transfer it to a new, dry amber glass vial inside a glovebox or glove bag filled with argon or nitrogen.
-
Labeling: Clearly label the vial with the compound name, date of receipt, and storage conditions.
-
Initial Purity Check: For GMP or other critical applications, perform an initial HPLC purity check to establish a baseline.
Protocol 2: Routine Storage and Use
-
Minimize Exposure: Only remove the amount of material needed for your experiment.
-
Inert Gas Blanket: Before re-sealing the container, flush the headspace with a gentle stream of argon or nitrogen.
-
Secure Sealing: Ensure the cap is tightly sealed. Consider using paraffin film for extra protection against moisture and air ingress.
-
Prompt Return to Storage: Immediately return the container to its designated 2-8°C, dark storage location.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of benzonitrile gives [infinitylearn.com]
- 3. embibe.com [embibe.com]
- 4. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Reactive intermediates. Part I. Synthesis and oxidation of 1- and 2-aminobenzotriazole - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. capotchem.com [capotchem.com]
Technical Support Center: Catalyst Selection for Reactions with 4-Amino-2-chloro-3-methylbenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-2-chloro-3-methylbenzonitrile. This molecule, a key building block in the synthesis of pharmaceuticals like Acalabrutinib, presents unique challenges and opportunities in catalytic reactions.[1][2] Its substituted aniline structure, featuring an electron-donating amino group, a deactivating nitrile, and a sterically hindering methyl group adjacent to a reactive chloro site, demands careful consideration of catalyst systems to achieve optimal outcomes.
This guide is structured to provide both high-level answers to common questions and in-depth troubleshooting for specific experimental issues, particularly in the context of palladium-catalyzed cross-coupling reactions, which are paramount for its application.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types for which catalyst selection is critical when using this compound?
The primary application for this substrate is in palladium-catalyzed cross-coupling reactions, where the C−Cl bond is functionalized. The most common and critical transformations include:
-
Suzuki-Miyaura Coupling: Formation of a C−C bond by reacting the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester). This is a cornerstone reaction in pharmaceutical synthesis.[3][4]
-
Buchwald-Hartwig Amination: Formation of a C−N bond by coupling the aryl chloride with an amine.[5][6] While the substrate already contains an amino group, this reaction is relevant for coupling with other amines at the chloro position.
-
Sonogashira Coupling: Formation of a C−C bond between the aryl chloride and a terminal alkyne.[7]
Catalyst selection is crucial for these reactions due to the challenging nature of the substrate: it is an electron-rich, sterically hindered aryl chloride, which is notoriously difficult to activate.[8][9]
Q2: Why is activating the C−Cl bond on this specific molecule so challenging?
The difficulty arises from a combination of electronic and steric factors:
-
Strong C−Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C−Br or C−I bonds, making the initial oxidative addition step of the catalytic cycle kinetically less favorable.[9]
-
Electron-Rich System: The potent electron-donating amino group increases the electron density on the aromatic ring. This electronic enrichment disfavors the oxidative addition of a Pd(0) catalyst, which is itself an electron-rich metal center.[10]
-
Steric Hindrance: The methyl group ortho to the chlorine atom creates significant steric bulk, physically impeding the approach of the palladium catalyst to the C−Cl bond.
Overcoming these challenges requires highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[11][12]
Q3: What general class of catalyst and ligand should I start with for a Suzuki-Miyaura coupling with this substrate?
For a challenging aryl chloride like this compound, standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] You should begin with a more advanced system known for activating C-Cl bonds:
-
Palladium Precatalyst: Use a modern, air-stable Pd(II) precatalyst that readily generates the active Pd(0) species. Buchwald's G3 or G4 palladacycles (e.g., tBuXPhos Pd G3) are excellent starting points.[13]
-
Ligand: The key to success is the ligand. Sterically demanding, electron-rich dialkylbiarylphosphine ligands are essential. Good choices include:
-
XPhos: Excellent for sterically hindered aryl chlorides.
-
SPhos: Often shows broad applicability.
-
tBuXPhos: Highly effective for challenging couplings.[14]
-
-
Base: A moderately strong base is typically required. K₃PO₄ or K₂CO₃ are common choices, often used with water or as a fine powder to maximize surface area.[9] Stronger bases like NaOtBu or LHMDS may be needed but can also promote side reactions.[14]
-
Solvent: Anhydrous, polar aprotic solvents like dioxane, toluene, or CPME are preferred.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses specific problems you may encounter during your experiments.
Problem 1: My Suzuki-Miyaura coupling reaction has stalled with low conversion of the starting material.
Low or no conversion is the most common issue and typically points to an insufficiently active catalytic system or catalyst inhibition.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Analysis & Solutions:
-
Enhance Catalyst Activity:
-
The Ligand is Key: The oxidative addition of Pd(0) to the C-Cl bond is often the rate-limiting step.[10] For this hindered substrate, a ligand with a large steric profile is necessary to promote the formation of a highly reactive, low-coordinate L₁Pd(0) species.[15] If you started with a less bulky ligand like PPh₃, switch to a Buchwald-type ligand (XPhos, SPhos) or an N-heterocyclic carbene (NHC) like IPr.[11][16]
-
Precatalyst Choice: If you are generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a well-defined palladacycle precatalyst (e.g., XPhos Pd G3). These are designed for controlled, rapid generation of the active L₁Pd(0) catalyst, avoiding issues with impure palladium sources.[13]
-
-
Optimize Reaction Conditions:
-
Base and Solvent System: The choice of base is critical. For Suzuki couplings, a base is required to activate the boronic acid to form a more nucleophilic boronate species.[3] If K₂CO₃ is ineffective, try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the solvent is rigorously anhydrous and degassed, as water and oxygen can deactivate the catalyst and promote boronic acid decomposition.
-
Temperature: Aryl chloride couplings often require higher temperatures (100-120 °C) than their bromide or iodide counterparts to drive the oxidative addition.[17]
-
-
Check Reagent Stability:
-
Boronic Acid Decomposition: Aryl boronic acids can be prone to protodeboronation (replacement of the B(OH)₂ group with -H), especially at high temperatures. If you suspect this, switch to a more stable boronic ester, such as a pinacol ester (Bpin).[10]
-
Problem 2: I am observing a significant amount of hydrodehalogenation, where the -Cl is replaced by -H.
Hydrodehalogenation is a common side reaction in palladium catalysis, especially with electron-rich aryl halides and when using certain hydride sources.[18][19]
Possible Causes & Solutions:
-
Hydride Source: The "hydride" can come from various sources. If you are using an alcohol as a solvent or co-solvent, it can undergo β-hydride elimination from a palladium alkoxide intermediate.[18] Similarly, bases like NaOtBu can decompose to generate hydride species.
-
Solution: Switch to a non-protic solvent system (e.g., Toluene, Dioxane, CPME). If a strong base is needed, consider a non-hydridic base like K₃PO₄ or Cs₂CO₃.
-
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the Ar-Pd(II)-Cl intermediate has a longer lifetime, increasing the chance of it reacting with a hydride source.
-
Solution: Ensure your base is effective at generating the boronate. Adding a small amount of water can sometimes accelerate transmetalation, but it's a delicate balance as too much can promote other side reactions. Using a more stable boronic ester can also help ensure its availability throughout the reaction.
-
Problem 3: The reaction mixture turns black, and I get a palladium mirror on the flask.
This indicates catalyst decomposition, where the soluble palladium complexes agglomerate into inactive palladium black (Pd(0) metal).
Possible Causes & Solutions:
-
Insufficient Ligand: The ligand's job is to stabilize the palladium center and prevent it from crashing out of solution.[15]
-
Solution: Increase the ligand-to-palladium ratio. A ratio of 1.1:1 to 2:1 (Ligand:Pd) is typical. Ensure the ligand itself is pure and not degraded.
-
-
High Temperature: While heat is needed, excessive temperatures for prolonged periods can accelerate catalyst decomposition pathways.
-
Solution: Run the reaction at the lowest temperature that gives a reasonable rate. If you increased the temperature to 120°C or higher, try optimizing the catalyst system first to see if the reaction can proceed at 100°C.
-
-
Wrong Ligand Type: Some ligands are not robust enough for the required conditions. Bidentate ligands like dppf, while excellent for many reactions, can sometimes be less effective for hindered aryl chlorides compared to the more specialized monodentate biarylphosphine ligands.[6]
Comparative Data & Sample Protocol
To illustrate the importance of catalyst system selection, the following table provides hypothetical but realistic outcomes for a Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Table 1: Catalyst System Comparison for Suzuki Coupling
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane | 100 | 24 | <5% | "Classical" conditions are ineffective for this deactivated aryl chloride.[3] |
| 2 | Pd(OAc)₂ (2) | SPhos (4.4) | K₃PO₄ (2) | Toluene | 100 | 18 | 75% | Good result. The use of a modern, bulky phosphine ligand is critical for activating the C-Cl bond.[11] |
| 3 | tBuXPhos Pd G3 (2) | - | K₃PO₄ (2) | CPME | 100 | 12 | 92% | Excellent yield. The use of a well-defined precatalyst provides a highly active and stable system, leading to faster reaction and higher yield.[13] |
| 4 | Pd(OAc)₂ (2) | SPhos (4.4) | K₃PO₄ (2) | Toluene | 80 | 24 | 40% | Lower temperature significantly slows the rate of oxidative addition. |
| 5 | tBuXPhos Pd G3 (2) | - | K₂CO₃ (2) | CPME | 100 | 18 | 65% | Weaker base leads to slower transmetalation and lower overall yield compared to Entry 3. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling (Optimized)
This protocol is based on the conditions from Entry 3 in the table above and represents a robust starting point.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
tBuXPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Cyclopentyl methyl ether (CPME), anhydrous
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, tBuXPhos Pd G3, and K₃PO₄.
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous CPME via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Palladium‐Catalyzed para‐C−H Arylation of Anilines with Aromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of 4-Amino-2-chloro-3-methylbenzonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Amino-2-chloro-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chemical intermediate. My objective is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, particularly concerning the critical role of solvents in dictating reaction outcomes. By understanding why a particular solvent is chosen, you can better troubleshoot unexpected results and optimize your synthetic routes.
The reactivity of this compound is governed by the electronic interplay of its three key functional groups: an activating amino group, a deactivating and leaving chloro group, and an electron-withdrawing nitrile group. The choice of solvent is paramount as it directly influences nucleophilicity, electrophilicity, and the stability of transition states and intermediates.
Core Principles: The Role of the Solvent
Before diving into specific issues, it's crucial to understand how solvents mediate chemical reactions. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.
-
Polar Protic Solvents: (e.g., Water, Methanol, Ethanol). These solvents have large dipole moments and contain acidic protons. They are excellent at solvating both cations and anions. However, their ability to form hydrogen bonds can "cage" and deactivate nucleophiles, slowing down reactions that depend on a potent nucleophile.[1][2][3] They are particularly effective at stabilizing charged intermediates and leaving groups, which can favor SN1-type mechanisms.[1]
-
Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetonitrile). These solvents possess large dipole moments but lack acidic protons. They are proficient at solvating cations but leave anions (nucleophiles) relatively unsolvated or "naked."[2] This significantly enhances the nucleophilicity of anionic reagents, making these solvents ideal for SN2 and Nucleophilic Aromatic Substitution (SNAr) reactions.[2][4]
-
Nonpolar Solvents: (e.g., Toluene, Hexane). These solvents have low dielectric constants and are generally poor at solvating charged species. They are typically used for reactions involving nonpolar reactants or when trying to suppress side reactions that are accelerated by polarity.
Solvent Property Comparison
| Solvent | Formula | Dielectric Constant (20°C) | Type | Key Feature |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | Polar Aprotic | Excellent solvating power for salts, enhances nucleophilicity. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Polar Aprotic | High boiling point, good for SNAr reactions requiring heat. |
| Acetonitrile (MeCN) | C₂H₃N | 37.5 | Polar Aprotic | Lower boiling point, good for workup, moderately enhances nucleophilicity. |
| Methanol (MeOH) | CH₃OH | 32.7 | Polar Protic | Strong H-bonding can deactivate nucleophiles.[5] |
| Ethanol (EtOH) | C₂H₅OH | 24.5 | Polar Protic | Similar to methanol, can reduce reaction rates for SNAr. |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Polar Aprotic (low) | Less polar, often used for reactions with organometallics or when a less reactive medium is needed. |
| Toluene | C₇H₈ | 2.4 | Nonpolar | Used for reactions where polarity needs to be minimized. |
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the functionalization of this compound, with a focus on solvent-related issues.
FAQ 1: My Nucleophilic Aromatic Substitution (SNAr) reaction at the chloro position is slow or failing. Is the solvent to blame?
Answer: Almost certainly. SNAr reactions are highly sensitive to solvent effects. The mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex and, more importantly, the reactivity of the incoming nucleophile are dictated by the solvent.
For a successful SNAr reaction, the nucleophile must be highly reactive. Polar aprotic solvents like DMSO and DMF are the standard choice because they solvate the counter-ion (e.g., Na⁺, K⁺) while leaving the anionic nucleophile highly reactive and available to attack the aromatic ring.[4][6]
If you are using a protic solvent like methanol or ethanol, the solvent molecules will form strong hydrogen bonds with your nucleophile. This "solvation shell" or "cage" stabilizes the nucleophile, lowering its energy and making it less reactive, which dramatically slows down or even halts the reaction.[2][7]
Troubleshooting SNAr Reactions
| Symptom | Possible Cause(s) | Recommended Action |
| No or very slow reaction | Use of a protic solvent (MeOH, EtOH, H₂O): The nucleophile is being deactivated by hydrogen bonding.[6][7] | Action: Switch to a polar aprotic solvent. DMSO or DMF are excellent starting points. For less reactive nucleophiles, DMSO is often superior. |
| Low yield despite using a polar aprotic solvent | Insufficient Polarity: Acetonitrile may not be polar enough to dissolve all reagents or sufficiently enhance nucleophilicity for challenging substrates. Reaction Temperature: The reaction may require heat to overcome the activation energy. | Action: Switch from Acetonitrile to DMF or DMSO. Gradually increase the reaction temperature, monitoring for decomposition by TLC. |
| Formation of dark, polymeric byproducts | High Temperature in DMF/DMSO: These solvents can decompose at high temperatures, especially in the presence of strong bases. Presence of Water: Trace water can lead to hydrolysis side products. | Action: Ensure you are using anhydrous solvent. Run the reaction at the lowest effective temperature. Consider a solvent with a lower boiling point like Acetonitrile if high heat is not required. |
| Incomplete conversion | Poor Solubility of Reagents: The substrate or nucleophilic salt may not be fully dissolved. | Action: Use DMSO for its exceptional solvating power. Ensure vigorous stirring. |
Visualization: Solvent Effect on Nucleophile in SNAr
Caption: Contrasting effects of protic and aprotic solvents on a nucleophile.
FAQ 2: I am observing side reactions or low yields during N-alkylation or N-acylation of the amino group. What solvent should I use?
Answer: Reactions at the primary amino group are also highly dependent on solvent choice. The amino group itself is a nucleophile, but its reactivity can be modulated by the solvent. Unlike SNAr, where maximizing nucleophilicity is key, here you often need more control to prevent over-alkylation or side reactions with the solvent itself.
For N-alkylation , a common issue is polyalkylation. Using a less polar aprotic solvent like THF or DCM can help moderate the reactivity. A non-nucleophilic base (e.g., DIPEA, DBU) is often required to scavenge the acid byproduct.[8] Using DMF or DMSO can sometimes accelerate the reaction too much, leading to a loss of control.
For N-acylation , the reaction is typically robust. Solvents like DCM , THF , or Ethyl Acetate are common. A tertiary amine base like triethylamine or pyridine is often added. Pyridine can act as both a base and a nucleophilic catalyst and is an excellent solvent for this transformation.
Troubleshooting Reactions at the Amino Group
| Symptom | Reaction Type | Possible Cause(s) | Recommended Action |
| Multiple products (di-alkylation) | N-Alkylation | Solvent is too polar (DMF/DMSO): This makes the primary amine too reactive and the mono-alkylated product is still nucleophilic enough to react again. | Action: Switch to a less polar aprotic solvent like THF or DCM . Use a bulky, non-nucleophilic base. Consider adding the alkylating agent slowly at a lower temperature (e.g., 0 °C). |
| Reaction does not proceed | N-Alkylation / N-Acylation | Poor solubility: The starting material is not dissolved. Base is too weak or sterically hindered. | Action: If solubility is the issue, try a more polar solvent like Acetonitrile . If the base is the problem, consider a stronger, non-nucleophilic base like DBU. |
| Low yield in acylation | N-Acylation | Incomplete reaction: The acylating agent (e.g., acyl chloride) is being consumed by side reactions. | Action: Ensure anhydrous conditions. Use pyridine as the solvent and base, as it also acts as a catalyst. |
Experimental Protocol: Model SNAr Reaction
This protocol describes a general procedure for the substitution of the chloro group on this compound with a generic secondary amine nucleophile (e.g., morpholine).
Objective: To synthesize 4-Amino-2-(morpholino)-3-methylbenzonitrile, demonstrating the use of an optimal solvent for SNAr.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous (approx. 0.2 M concentration)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent & Reagent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.2 M with respect to the starting material. Add morpholine (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C. The choice of temperature may need optimization, but this is a good starting point.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x). The product will move to the organic layer.
-
Washing: Combine the organic extracts and wash sequentially with water (2x) and then with brine (1x) to remove residual DMSO and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel to obtain the final product.
Workflow Visualization
Caption: A typical experimental workflow for an SNAr reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Amino-2-chloro-3-methylbenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-chloro-3-methylbenzonitrile. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and complexities associated with this synthesis, ensuring a robust and reproducible experimental outcome.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
The synthesis of this compound, typically proceeding via a Sandmeyer reaction, is a multi-step process where precise control over reaction conditions is paramount. Below, we address specific issues that may arise during the synthesis, their underlying causes, and actionable solutions.
Problem 1: Low or No Product Yield
A diminished yield of the desired this compound is a frequent challenge. The root cause often lies in the initial diazotization step or the subsequent cyanation.
Possible Causes & Solutions:
-
Incomplete Diazotization: The conversion of the starting aniline, 2-chloro-3-methyl-4-aminobenzene, to its corresponding diazonium salt is temperature-sensitive and requires a carefully controlled addition of the nitrosating agent.
-
Solution: Ensure the reaction temperature is maintained between 0-5°C using an ice-salt bath. The dropwise addition of a pre-cooled sodium nitrite solution to the acidic solution of the aniline is crucial to prevent the premature decomposition of nitrous acid and the diazonium salt. The presence of excess nitrous acid should be confirmed with starch-iodide paper.
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, particularly at elevated temperatures, leading to the formation of phenolic impurities and a reduction in the desired product.[1]
-
Inefficient Cyanation: The displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt, can be incomplete.
-
Solution: The copper(I) cyanide solution should be freshly prepared and adequately cooled before the slow addition of the cold diazonium salt solution. Vigorous stirring is necessary to ensure proper mixing of the reactants.
-
Experimental Protocol: Diazotization and Sandmeyer Cyanation
-
Diazotization:
-
Suspend 2-chloro-3-methyl-4-aminobenzene (1 equivalent) in a mixture of concentrated hydrochloric acid (3 equivalents) and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a solution of sodium or potassium cyanide.
-
Cool the cyanide solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Problem 2: Presence of Significant Impurities
The formation of byproducts is a common occurrence in the Sandmeyer reaction. Understanding the origin of these impurities is the first step toward their mitigation.
Common Impurities and Their Mitigation:
| Impurity | Formation Mechanism | Mitigation Strategy |
| Phenolic Impurity (4-hydroxy-2-chloro-3-methylbenzonitrile) | Reaction of the diazonium salt with water, especially at elevated temperatures. | Maintain strict temperature control (0-5°C) during diazotization and the initial stages of the Sandmeyer reaction. Use the diazonium salt immediately after preparation.[1] |
| Azo Compounds (colored impurities) | Coupling of the diazonium salt with unreacted starting amine or other electron-rich aromatic compounds. | Ensure complete diazotization by using a slight excess of nitrous acid. Maintain a sufficiently acidic pH to suppress the coupling reaction.[2][4] |
| Biaryl Impurities | Dimerization of the aryl radical intermediate. | Use a sufficiently high concentration of the copper(I) salt to efficiently trap the aryl radical. Controlled, slow addition of the diazonium salt can also minimize radical-radical coupling. |
| Unreacted Starting Material (2-chloro-3-methyl-4-aminobenzene) | Incomplete diazotization or cyanation. | Optimize reaction time and temperature for both steps. Ensure the quality and stoichiometry of reagents. |
Workflow for Impurity Identification and Removal:
Caption: Workflow for impurity analysis and purification.
Problem 3: Difficulty in Product Isolation and Purification
The work-up and purification of this compound can be challenging due to the presence of various byproducts and residual copper salts.
Effective Purification Strategies:
-
Removal of Copper Salts: After the reaction is complete, the copper catalyst needs to be removed.
-
Solution: Acidifying the reaction mixture with an acid like hydrochloric acid can help in dissolving the copper salts, which can then be removed by filtration or extraction into an aqueous layer.
-
-
Separation of Phenolic Impurities: The phenolic byproduct is acidic and can be separated from the desired product.
-
Solution: An aqueous wash with a dilute base, such as sodium bicarbonate or sodium hydroxide solution, will convert the phenol into its water-soluble phenoxide salt, which can then be removed in the aqueous phase during an extraction.[1]
-
-
Chromatographic Purification: For the removal of non-polar impurities like biaryl compounds and any remaining starting material, column chromatography is often effective.
-
Solution: A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the desired product from these impurities.
-
-
Recrystallization: For obtaining a highly pure final product, recrystallization is a powerful technique.
-
Solution: A suitable solvent system (e.g., ethanol/water, toluene/hexane) should be identified through small-scale trials to achieve good recovery of pure crystals.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Sandmeyer reaction for the synthesis of this compound?
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The key steps are:
-
Diazotization: The primary aromatic amine (2-chloro-3-methyl-4-aminobenzene) reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.
-
Nucleophilic Attack: The aryl radical then reacts with the cyanide ion coordinated to the now copper(II) species to form the desired benzonitrile product and regenerate the copper(I) catalyst.[5]
Caption: Simplified mechanism of the Sandmeyer reaction.
Q2: What are the critical safety precautions to consider during this synthesis?
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. They should always be prepared and used in solution at low temperatures.
-
Toxicity of Cyanides: Copper(I) cyanide and other cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.
-
Strong Acids and Bases: The reaction involves the use of concentrated acids and bases, which are corrosive. Handle with care.
Q3: Which analytical techniques are most suitable for monitoring the reaction and assessing the purity of the final product?
-
Thin-Layer Chromatography (TLC): An excellent technique for rapid, qualitative monitoring of the reaction progress by observing the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is a good starting point for method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the molecular weights of the main product and any impurities, aiding in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the definitive structural confirmation of the final product and for characterizing the structure of unknown impurities.
Q4: Can other methods be used to synthesize this compound?
While the Sandmeyer reaction is a common and versatile method, other synthetic routes could be explored, such as:
-
Nucleophilic Aromatic Substitution (SNAr): Starting from a precursor with a suitable leaving group (e.g., a fluorine or nitro group) at the 4-position, which could be displaced by a cyanide nucleophile. The amino group could be introduced at a later stage or be present as a protected group.
-
Palladium-Catalyzed Cyanation: Using a palladium catalyst to couple a cyanide source with an aryl halide or triflate precursor.
The choice of synthetic route will depend on the availability and cost of starting materials, as well as the desired scale of the reaction.
III. References
-
BenchChem. (2025). Preventing byproduct formation in azo coupling reactions. BenchChem. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile. BenchChem. Retrieved from --INVALID-LINK--
-
University of Toronto. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from --INVALID-LINK--
-
ChemistryStudent. (n.d.). Azo Dye Formation (A-Level). Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from --INVALID-LINK--
-
Barbero, N., et al. (2016). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid. BenchChem. Retrieved from --INVALID-LINK--
-
El-Apasery, M. A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Journal of Molecular Structure, 1201, 127222.
-
PrepChem. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile. Retrieved from --INVALID-LINK--
-
Galli, C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2859-2895.
-
Wikipedia. (2023, December 29). Sandmeyer reaction. In Wikipedia. Retrieved from --INVALID-LINK--
References
- 1. This compound (>90%) [lgcstandards.com]
- 2. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 3. 573767-71-2|4-Amino-3-chloro-2-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-chloro-3-methylbenzonitrile
Welcome to the technical support center for the synthesis of 4-Amino-2-chloro-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for scaling up this important chemical synthesis. Our goal is to equip you with the necessary knowledge to anticipate and overcome common challenges, ensuring a safe, efficient, and reproducible process.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its successful and scalable synthesis is therefore of significant interest. The most common synthetic route involves a multi-step process, often culminating in a Sandmeyer reaction to introduce the nitrile group. This guide will focus on a plausible and scalable synthetic pathway and address the potential issues that may arise during its execution.
A likely synthetic pathway begins with the chlorination of 3-methylaniline, followed by nitration, reduction of the nitro group, diazotization of the resulting aniline, and finally, a Sandmeyer cyanation. Each of these steps presents unique challenges that can impact yield, purity, and safety.
Visualizing the Synthetic Workflow
To provide a clear overview of the process, the following diagram illustrates the key stages in the synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Part 1: Chlorination of 3-Methylaniline
Question 1: I am observing the formation of multiple chlorinated isomers during the chlorination of 3-methylaniline. How can I improve the regioselectivity for 2-chloro-3-methylaniline?
Answer: The chlorination of 3-methylaniline can indeed lead to a mixture of isomers due to the activating and ortho-, para-directing effects of the amino and methyl groups. To enhance the selectivity for the desired 2-chloro-3-methylaniline, consider the following strategies:
-
Protecting the Amino Group: The strong activating and directing effect of the amino group can be moderated by acetylation to form N-acetyl-3-methylaniline. The resulting acetamido group is less activating and directs primarily to the ortho and para positions. Chlorination of the acetylated compound, followed by deprotection (hydrolysis), can significantly improve the yield of the desired 2-chloro isomer.
-
Choice of Chlorinating Agent: The choice of chlorinating agent and reaction conditions plays a crucial role. Sulfuryl chloride (SO₂Cl₂) in a non-polar solvent at low temperatures can offer better selectivity compared to chlorine gas.
-
Reaction Conditions: Carefully controlling the reaction temperature is critical. Running the reaction at lower temperatures (e.g., 0-5 °C) can help to minimize the formation of undesired isomers.
Question 2: The workup of the chlorination reaction is proving difficult, with the formation of emulsions. What is the best way to isolate the product?
Answer: Emulsion formation during the workup of aniline derivatives is a common issue. Here are some techniques to address this:
-
pH Adjustment: Carefully adjust the pH of the aqueous layer. Sometimes, making the aqueous phase more basic or acidic can help break the emulsion.
-
Addition of Brine: Saturating the aqueous layer with sodium chloride (brine) increases its ionic strength and can help to break the emulsion.
-
Filtration through Celite: Filtering the mixture through a pad of Celite can help to break up the emulsion by providing a large surface area for the dispersed droplets to coalesce.
-
Solvent Choice: If possible, using a solvent with a significantly different density from water can aid in phase separation.
Part 2: Nitration of 2-Chloro-3-methylaniline
Question 3: My nitration reaction is producing a significant amount of di-nitrated byproducts. How can I control the reaction to favor mono-nitration at the 4-position?
Answer: Controlling the extent of nitration is key to achieving a good yield of the desired 4-nitro-2-chloro-3-methylaniline. The presence of two activating groups (amino and methyl) makes the ring susceptible to over-nitration.
-
Reaction Temperature: Maintain a low reaction temperature, typically between -5 °C and 0 °C, by using an ice-salt bath. The nitration reaction is highly exothermic, and poor temperature control is a primary cause of over-nitration.
-
Slow Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise and very slowly to the solution of the aniline derivative. This ensures that the concentration of the nitrating species remains low, favoring mono-substitution.
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent. A large excess will inevitably lead to the formation of di-nitro products.
Part 3: Reduction of the Nitro Group
Question 4: I am experiencing incomplete reduction of the nitro group to the amine. What could be the cause?
Answer: Incomplete reduction can be due to several factors. A common method for this reduction is using a metal in acidic media, such as iron powder in the presence of hydrochloric acid.
-
Activation of the Metal: Ensure that the iron powder is activated. This can be done by washing it with dilute acid to remove any passivating oxide layer before the reaction.
-
Sufficient Acid: Ensure that a sufficient amount of acid is present throughout the reaction to maintain a low pH and facilitate the reduction.
-
Reaction Time and Temperature: The reaction may require heating (e.g., reflux) to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Stirring: Vigorous stirring is essential to ensure good contact between the solid iron, the organic substrate, and the aqueous acid.
Question 5: During the reduction with iron and HCl, I am observing some de-chlorination of my molecule. How can I minimize this side reaction?
Answer: De-chlorination can be a problematic side reaction during catalytic hydrogenation or reductions with certain metals.
-
Milder Reducing Agents: Consider using alternative, milder reducing agents. Stannous chloride (SnCl₂) in hydrochloric acid is often a good choice for the reduction of nitro groups in the presence of sensitive functional groups like halogens.[1]
-
Control of Reaction Conditions: If using iron, avoid excessively harsh conditions (prolonged reaction times or very high temperatures) which can promote de-halogenation.
Part 4 & 5: Diazotization and Sandmeyer Cyanation
Question 6: My Sandmeyer reaction is giving a low yield of the desired benzonitrile, and I am isolating a significant amount of a phenolic byproduct. What is happening?
Answer: The formation of a phenolic byproduct is a classic issue in Sandmeyer reactions and is due to the reaction of the diazonium salt with water.[2][3]
-
Low Temperature for Diazotization: The formation of the diazonium salt must be carried out at a low temperature, typically 0-5 °C.[4] Diazonium salts are unstable at higher temperatures and can decompose to form phenols.
-
Anhydrous Conditions for Cyanation: While the diazotization is carried out in an aqueous medium, the subsequent cyanation step should ideally be performed under conditions that minimize the presence of water. Some protocols suggest isolating the diazonium salt before the Sandmeyer reaction, although this can be hazardous. A more common approach is to add the cold diazonium salt solution to a solution of the copper(I) cyanide.
-
Purity of Sodium Nitrite: Use high-purity sodium nitrite. Impurities can lead to side reactions and decomposition of the diazonium salt.
Question 7: The Sandmeyer cyanation is sluggish and does not go to completion. How can I improve the reaction rate and conversion?
Answer: A sluggish Sandmeyer reaction can be due to several factors related to the catalyst and reaction conditions.
-
Catalyst Activity: The copper(I) cyanide (CuCN) is the catalyst, and its activity is crucial. Ensure that the CuCN is of good quality and has not been oxidized to copper(II) salts, which are generally less effective. Some protocols suggest preparing the CuCN solution fresh.
-
Temperature of Cyanation: While the diazotization must be cold, the cyanation step often requires gentle warming to proceed at a reasonable rate. The optimal temperature will need to be determined experimentally, but it is typically in the range of 20-50 °C.
-
pH of the Reaction Mixture: The pH of the reaction mixture can influence the stability of the diazonium salt and the activity of the catalyst. The reaction is typically carried out in an acidic medium.
Question 8: I am observing the formation of tar-like byproducts during the Sandmeyer reaction, making purification difficult. What is the cause and how can I prevent it?
Answer: Tar formation is often a result of side reactions of the highly reactive diazonium salt, particularly radical-mediated polymerizations.
-
Efficient Removal of Nitrous Acid: After the diazotization step, it is important to remove any excess nitrous acid. This can be done by adding a small amount of urea or sulfamic acid, which reacts with and quenches the excess nitrous acid.
-
Controlled Addition: Add the diazonium salt solution to the copper cyanide solution slowly and with good stirring. This helps to keep the concentration of the diazonium salt low in the reaction mixture, minimizing side reactions.
-
Degassing the Solvent: In some cases, dissolved oxygen can promote radical side reactions. Degassing the solvent used for the cyanation step may be beneficial.
Troubleshooting Decision Tree
The following diagram provides a decision-making framework for troubleshooting common issues during the Sandmeyer cyanation step.
Caption: Troubleshooting decision tree for the Sandmeyer cyanation step.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Potential Issues if Deviated |
| Chlorination | ||
| Temperature | 0-5 °C | Formation of multiple isomers, reduced selectivity. |
| Nitration | ||
| Temperature | -5 to 0 °C | Di-nitration, reduced yield of desired product. |
| Nitrating Agent | Stoichiometric or slight excess | Over-nitration, purification challenges. |
| Reduction | ||
| Reducing Agent | Fe/HCl or SnCl₂ | Incomplete reduction, de-chlorination. |
| Diazotization | ||
| Temperature | 0-5 °C | Decomposition of diazonium salt, formation of phenols. |
| Sandmeyer Cyanation | ||
| Temperature | 20-50 °C (after initial low temp addition) | Sluggish reaction or decomposition of diazonium salt. |
| Catalyst | High-quality CuCN | Low conversion, incomplete reaction. |
Safety Considerations
The synthesis of this compound involves the use of hazardous materials and reactions that require strict safety protocols.
-
Corrosive Reagents: Strong acids such as sulfuric acid, nitric acid, and hydrochloric acid are used and are highly corrosive.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Toxic and Flammable Solvents: Many organic solvents used in this synthesis are flammable and toxic. Avoid inhalation of vapors and contact with skin.
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive, especially when dry.[4] They should always be prepared and used in solution at low temperatures and should not be isolated unless absolutely necessary and with extreme caution.
-
Cyanide Compounds: Copper(I) cyanide is highly toxic. Handle with extreme care in a fume hood and have a cyanide poisoning antidote kit readily available. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis and follow all institutional safety procedures.
References
Validation & Comparative
A Comparative Guide to the Characterization of 4-Amino-2-chloro-3-methylbenzonitrile Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is the bedrock of innovation. The substituted benzonitrile scaffold, particularly 4-Amino-2-chloro-3-methylbenzonitrile, serves as a crucial building block in the synthesis of targeted therapeutics and advanced materials. The strategic placement of the amino, chloro, and methyl groups on the aromatic ring creates a unique electronic and steric environment, offering a versatile platform for derivatization.
This guide provides an in-depth technical comparison of the analytical methodologies used to characterize derivatives of this compound. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility. While comprehensive studies on a wide array of this compound derivatives are emerging, we will draw upon established principles and detailed experimental data from closely related compound series to illustrate a best-practice approach to characterization and comparison. A notable example is the synthesis and analysis of 4-amino-3-chloro benzoate ester derivatives, which share a common substituted aniline core and provide a rich dataset for comparative purposes.[1][2]
The Strategic Importance of the this compound Scaffold
The this compound structure is of significant interest due to the interplay of its functional groups. The electron-donating amino group and the electron-withdrawing nitrile and chloro groups create a polarized aromatic system. This electronic profile, combined with the steric influence of the methyl group, dictates the molecule's reactivity and its potential interactions with biological targets. Derivatives of this scaffold are being explored for various applications, including as inhibitors of key signaling proteins in oncology, such as the Epidermal Growth Factor Receptor (EGFR).[1][2]
A Multi-Faceted Approach to Characterization
A robust characterization of novel derivatives relies on a suite of complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the identity, purity, and conformation of the synthesized molecules.
Caption: A typical workflow for the synthesis, characterization, and evaluation of novel chemical derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for characterizing derivatives of this compound.
Expertise in Action: The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the nature of the substituents. For instance, derivatization at the 4-amino position will cause significant changes in the chemical shifts of the neighboring aromatic protons. In ¹H NMR, the amino protons typically appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. The aromatic protons will exhibit a specific splitting pattern (e.g., doublets, multiplets) based on their coupling with adjacent protons. In ¹³C NMR, the carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of 115-125 ppm.
Comparative Data: ¹H and ¹³C NMR of 4-amino-3-chloro Benzoate Derivatives
To illustrate the comparative power of NMR, the following table summarizes the spectral data for a series of 4-amino-3-chloro benzohydrazide derivatives, which are synthesized from a 4-amino-3-chloro benzoate ester precursor.[1]
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | Key ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ |
| N4a (4-chlorobenzylidene derivative) | 11.64 (s, 1H, NH-amide), 8.39 (s, 1H, CH=N), 7.85–7.65 (m, 4H, Ar-H), 7.52 (d, 2H, Ar-H), 6.84 (d, 1H, Ar-H), 6.07 (s, 2H, NH₂)[1] | Not provided in the source. |
| N4c (4-methylbenzylidene derivative) | 11.53 (s, 1H, NH-amide), 8.35 (s, 1H, CH=N), 7.69 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 6.84 (d, 1H, Ar-H), 6.05 (s, 2H, NH₂), 2.34 (s, 3H, CH₃) | Not provided in the source. |
| N5a (N-phenylcarbothioamide derivative) | 10.20 (s, 1H, NH), 9.74 (s, 1H, NH), 9.57 (s, 1H, NH), 7.86 (s, 1H, Ar-H), 7.64 (d, 1H, Ar-H), 7.44 (s, 2H, Ar-H), 7.35–7.30 (m, 2H, Ar-H), 7.16 (d, 1H, Ar-H), 6.81 (d, 1H, Ar-H), 6.00 (s, 2H, NH₂)[1] | 181.80 (C=S), 165.68 (C=O), 148.63 (C-NH₂), Aromatic carbons (139.94-114.62)[1] |
| N5b (N-(p-tolyl)carbothioamide derivative) | 10.22 (s, 1H, NH), 9.49 (s, 1H, NH), 7.87 (s, 1H, NH), 7.64 (s, 1H, Ar-H), 7.20–7.17 (m, 4H, Ar-H), 6.81 (d, 1H, Ar-H), 5.98 (s, 2H, NH₂), 2.18 (s, 3H, CH₃)[1] | 181.78 (C=S), 165.09 (C=O), 147.87 (C-NH₂), Aromatic carbons (138.09-113.96), 17.66 (CH₃)[1] |
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like those in NH₂ groups.[1]
-
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Use standard pulse sequences. The spectral width should be sufficient to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C. The spectral width should cover the range of 0-200 ppm.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound derivatives, key vibrational bands provide confirmative evidence of the structure.
Expertise in Action: The sharp, intense absorption band for the nitrile group (C≡N) is a key diagnostic feature, typically appearing around 2220-2240 cm⁻¹. The primary amine (NH₂) shows two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also observed. Derivatization will introduce new characteristic bands; for example, an amide derivative will show a strong C=O stretch around 1650-1680 cm⁻¹ and an N-H bend.
Comparative Data: Key IR Absorption Bands (cm⁻¹) of 4-amino-3-chloro Benzoate Derivatives [1]
| Compound | N-H Stretch (Amine) | N-H Stretch (Amide/Thioamide) | C=O Stretch | C=S Stretch | C-Cl Stretch |
| N4a | 3437, 3360 | 3338 | 1662 | - | 717 |
| N4c | 3437, 3358 | 3128 | 1660 | - | 713 |
| N5a | 3311, 3269 | 3159 | 1656 | 1232 | 754 |
| N5b | 3348, 3332 | 3205 | 1678 | 1246 | 740 |
Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the infrared beam path and record the spectrum. Typically, the range of 4000 to 400 cm⁻¹ is scanned.
-
Data Processing: The instrument's software automatically subtracts the background from the sample spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its elemental composition.
Expertise in Action: For derivatives of this compound, high-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which confirms the molecular formula. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with a relative intensity ratio of approximately 3:1, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[2][3] The fragmentation pattern can also provide structural information.
Caption: Visualization of how chlorine isotopes lead to a characteristic M+2 peak in mass spectrometry.
Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this class of compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern, as well as any characteristic fragment ions.
Single-Crystal X-ray Diffraction
When suitable single crystals can be grown, X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[1]
Expertise in Action: For benzonitrile derivatives, X-ray crystallography can reveal how substituents affect the geometry of the benzene ring and how the molecules pack in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding (e.g., involving the amino group) and halogen bonding.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of the compound, often by slow evaporation of a saturated solution in a suitable solvent system. This can be a challenging but crucial step.
-
Mounting: Mount a suitable crystal on a goniometer head in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations.[1]
-
Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data on a detector as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Comparative Biological Evaluation: From Structure to Function
The ultimate goal for many researchers developing these derivatives is to correlate their structural features with biological activity. As an example, the 4-amino-3-chloro benzoate ester derivatives were evaluated as potential inhibitors of EGFR tyrosine kinase.[1][2]
Structure-Activity Relationship (SAR): By comparing the biological activity of a series of structurally related compounds, a structure-activity relationship (SAR) can be established. This provides crucial insights into which parts of the molecule are essential for its activity and guides the design of more potent and selective compounds.
For instance, in the study of 4-amino-3-chloro benzoate ester derivatives, it was found that the hydrazine-1-carbothioamide derivatives (N5a-d) showed the most promising activity against EGFR.[1][2] Compound N5a , in particular, was identified as a promising cytotoxic agent that induces apoptosis by targeting EGFR.[1] This highlights how systematic derivatization and characterization can lead to the identification of lead compounds for drug development.
Conclusion
The comprehensive characterization of this compound derivatives requires a synergistic application of modern analytical techniques. NMR and FTIR spectroscopy confirm the covalent structure and functional groups, while mass spectrometry validates the molecular weight and elemental composition. Where possible, single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure. By systematically applying these techniques to a series of derivatives and correlating the findings with biological data, researchers can establish robust structure-activity relationships. The detailed analysis of the closely related 4-amino-3-chloro benzoate esters serves as a powerful case study, demonstrating a rigorous and effective methodology that can be directly applied to the ongoing investigation of novel this compound derivatives in the quest for new therapeutic agents.
References
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation of analytical methods for 4-Amino-2-chloro-3-methylbenzonitrile
An Expert's Comparative Guide to the Validation of Analytical Methods for 4-Amino-2-chloro-3-methylbenzonitrile
For researchers, scientists, and drug development professionals, the robust and reliable quantification of chemical intermediates is a cornerstone of quality assurance and regulatory compliance. This compound, a key building block in various synthetic pathways, requires meticulously validated analytical methods to ensure its identity, purity, and strength. This guide provides an in-depth comparison of two principal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound.
The methodologies and performance data presented herein are constructed from established analytical principles and data from structurally analogous compounds, providing a scientifically grounded framework for method development and validation in the absence of a dedicated compendial monograph for this specific analyte. Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the described protocols are self-validating systems designed for trustworthiness and scientific rigor.[1][2]
Choosing the Right Analytical Tool: A Causal Perspective
The selection between HPLC-UV and GC-MS is not arbitrary; it is dictated by the physicochemical properties of this compound and the specific analytical objective.
-
High-Performance Liquid Chromatography (HPLC) is fundamentally a technique for separating compounds in the liquid phase. It is exceptionally well-suited for analytes that are soluble, non-volatile, or thermally sensitive.[3] Given the aromatic amine and nitrile functionalities, this compound is an ideal candidate for reversed-phase HPLC, where its moderate polarity allows for excellent retention and separation on a nonpolar stationary phase.
-
Gas Chromatography (GC) , conversely, requires analytes to be volatile and thermally stable to be vaporized and passed through the column.[4] Aromatic amines like our target compound often exhibit high polarity and a tendency to adsorb onto active sites within the GC system, leading to poor peak shapes.[5][6] Therefore, a critical step of derivatization is necessary to convert the polar amino group into a less polar, more volatile, and thermally stable derivative, enabling reliable GC analysis.[7]
This fundamental difference in analyte state—liquid versus gas—underpins the distinct workflows, instrumentation, and performance characteristics of each technique.
Quantitative Performance Comparison
The choice of an analytical method is heavily influenced by its performance characteristics. The following table summarizes the anticipated validation parameters for the analysis of this compound using HPLC-UV and GC-MS. These values are based on typical performance for analogous aromatic amines and benzonitriles.[3][8]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Causality and Rationale |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | Both techniques offer excellent linearity. The slightly higher potential R² in HPLC-UV is due to the direct analysis without the potential variability of a derivatization step. |
| Limit of Detection (LOD) | 0.01 - 0.2 µg/mL | 1 - 10 ng/mL | GC-MS, especially with a selective detector like a mass spectrometer operating in Selected Ion Monitoring (SIM) mode, offers superior sensitivity for trace-level detection.[9][10] |
| Limit of Quantitation (LOQ) | 0.05 - 0.6 µg/mL | 3 - 30 ng/mL | Consistent with LOD, the higher sensitivity of GC-MS allows for the reliable quantification of much lower concentrations of the analyte. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Both methods are highly accurate. The slightly wider range for GC-MS accounts for the multi-step sample preparation (derivatization and extraction), which can introduce minor variability.[1] |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC demonstrates higher precision (lower Relative Standard Deviation) due to its more straightforward and automated workflow. The manual steps in GC derivatization can lead to slightly higher variability.[2] |
| Specificity | High (with peak purity analysis) | Very High (based on mass fragmentation) | HPLC-UV specificity is demonstrated by separating the analyte from impurities.[3] GC-MS offers unparalleled specificity by identifying compounds based on their unique mass spectrum "fingerprint," providing structural confirmation.[11] |
Experimental Protocols
Detailed, step-by-step methodologies are critical for reproducibility. The following protocols are designed as robust starting points for the validation of analytical methods for this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for routine purity and assay determination of the bulk substance. The reversed-phase approach is chosen for its compatibility with moderately polar aromatic compounds.[8]
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[12]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals: HPLC grade Acetonitrile (ACN) and water; Formic acid.
-
Reference Standard: this compound reference standard (≥98.0% purity).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to control the ionization of the amino group, ensuring a consistent retention time and sharp peak shape.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile and Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the diluent to cover the desired analytical range (e.g., 1-100 µg/mL).
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample, dissolve in 10 mL of diluent to create a stock solution, and then dilute 1 mL of this stock to 10 mL with the diluent. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.
-
Detection Wavelength: 230 nm. This wavelength is selected based on the UV absorbance maxima of substituted benzonitriles, which typically show strong absorption between 220-240 nm.[13]
-
Gradient Elution:
-
0-15 min: 20% B to 80% B
-
15-17 min: 80% B
-
17-17.1 min: 80% B to 20% B
-
17.1-22 min: 20% B (re-equilibration)
-
4. Validation Parameters (per ICH Q2(R2)): [2]
-
Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions. Spike the sample with known impurities to demonstrate resolution. Peak purity should be assessed using the DAD.
-
Linearity: Inject the calibration standards and plot peak area versus concentration. Calculate the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability: Analyze six replicate sample preparations at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations.[1]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is superior for identifying and quantifying trace-level impurities due to its high sensitivity and specificity.[9] Derivatization with Trifluoroacetic Anhydride (TFAA) is chosen as it reliably converts the primary amine to a stable, volatile trifluoroacetyl amide, which has excellent chromatographic properties.[6]
1. Instrumentation and Materials:
-
GC-MS System: A system equipped with a split/splitless injector, a capillary GC column, and a mass spectrometer detector.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Chemicals: Anhydrous ethyl acetate, Trifluoroacetic anhydride (TFAA).
-
Reference Standard: this compound reference standard (≥98.0% purity).
2. Derivatization and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare in anhydrous ethyl acetate.
-
Calibration Standards: Prepare serial dilutions from the stock solution in ethyl acetate.
-
Derivatization Protocol:
-
Pipette 100 µL of each standard or sample solution into a 2 mL reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. This is crucial to remove any water that would consume the derivatizing agent.
-
Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.[6]
-
Cap the vial tightly and heat at 60 °C for 20 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
-
3. Chromatographic and MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.[14][15]
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 50-400) for impurity identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.
4. Validation Parameters (per ICH Q2(R2)): [2]
-
Specificity: Analyze a derivatized blank to ensure no interfering peaks arise from the reagents. The mass spectrum of the analyte peak in a sample must match that of the reference standard.
-
Linearity, Accuracy, Precision, Range: Follow the same principles as for the HPLC method, ensuring the entire derivatization process is included for each sample and standard preparation.
Visualization of Experimental Workflows
A clear understanding of the workflow is essential for proper execution.
Expert Recommendations and Conclusion
The choice between HPLC-UV and GC-MS for the analysis of this compound is contingent on the analytical goal.
-
For routine quality control, purity assessment, and assay of the bulk substance, HPLC-UV is the method of choice . Its high precision, simpler sample preparation, and robustness make it ideal for high-throughput environments where the primary goal is to quantify the main component against its known impurities.
-
For trace-level impurity identification, impurity profiling, and structural elucidation , GC-MS is the superior technique . Its exceptional sensitivity and the definitive structural information provided by mass spectrometry are indispensable for identifying unknown degradation products or process impurities at levels that may be undetectable by HPLC-UV.[11]
Ultimately, a comprehensive quality control strategy may employ both methods. HPLC-UV can be used for release testing, while GC-MS can be invaluable during process development, forced degradation studies, and for investigating out-of-specification results. Cross-validation of these methods would ensure the generation of high-quality, reliable, and interchangeable data, which is paramount in research and drug development.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. labcompare.com [labcompare.com]
- 11. omicsonline.org [omicsonline.org]
- 12. rsc.org [rsc.org]
- 13. chem.latech.edu [chem.latech.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. peakscientific.com [peakscientific.com]
The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from 4-Amino-2-chloro-3-methylbenzonitrile
In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds that can be elaborated into a diverse array of biologically active compounds is of paramount importance. 4-Amino-2-chloro-3-methylbenzonitrile has emerged as a privileged starting material, offering a versatile platform for the synthesis of compounds with significant therapeutic potential. Its unique substitution pattern, featuring an amine for nucleophilic reactions, a nitrile group that can be transformed into various heterocycles, and chloro and methyl groups that influence steric and electronic properties, makes it an attractive building block for medicinal chemists.
This guide provides an in-depth comparative analysis of the biological activities of compounds synthesized from this valuable precursor. We will explore their efficacy in key therapeutic areas—oncology, infectious diseases, and inflammation—supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their own investigations.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents is a cornerstone of modern medicinal chemistry. Numerous derivatives of this compound and structurally similar compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways that, when dysregulated, can lead to cancer.
Comparative Efficacy of Benzonitrile Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various compounds derived from or related to the 4-aminobenzonitrile scaffold, compared with the standard chemotherapeutic agent, Doxorubicin. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Ref. IC50 (µM) |
| 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide | K562 (Leukemia) | 2.27 | Doxorubicin | Not specified |
| 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide | HL-60 (Leukemia) | 1.42 | Doxorubicin | Not specified |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS Cancer) | PGI = 65.12 | Imatinib | Not specified |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | NCI-H460 (Non-Small Cell Lung Cancer) | PGI = 55.61 | Imatinib | Not specified |
| 1-(2-Alkylthio-4-chlorobenzenesulfonyl)-3-(2-oxobutane-3-ylidenoimino)guanidine | HOP-62 (Non-Small Cell Lung Cancer) | 0.05 | Not specified | |
| 1-(2-Alkylthio-4-chlorobenzenesulfonyl)-3-(2-oxobutane-3-ylidenoimino)guanidine | HCT-116 (Colon Cancer) | 0.33 | Not specified |
*PGI: Percent Growth Inhibition at 10 µM concentration. Data from NCI-60 screen.[1]
The data clearly indicate that synthetic derivatives can achieve potent anticancer activity, in some cases with sub-micromolar efficacy. The diversity of cancer cell lines against which these compounds are active highlights the broad potential of this chemical scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency in an appropriate medium.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mechanism of Action: Kinase Inhibition
A significant number of anticancer compounds derived from benzonitrile scaffolds function as kinase inhibitors. The epidermal growth factor receptor (EGFR) is a key target in this class.[2][3] Overexpression of EGFR is common in various cancers, leading to uncontrolled cell growth.[2]
Caption: EGFR signaling pathway and its inhibition by benzonitrile derivatives.
II. Antimicrobial Activity: Combating Infectious Agents
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Compounds derived from substituted aminobenzonitriles have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.
Comparative Efficacy of Synthesized Compounds
The following table presents the Minimum Inhibitory Concentration (MIC) values of synthesized compounds against various bacterial strains, compared to the standard antibiotic Ciprofloxacin. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | Ref. MIC (µg/mL) |
| 4-Chloro-3-nitrophenylthiourea derivative (Compound 11) | Staphylococcus aureus | 0.5-2 | Ciprofloxacin | Not specified |
| 4-Chloro-3-nitrophenylthiourea derivative (Compound 13) | Staphylococcus epidermidis (MRSE) | 0.5-2 | Ciprofloxacin | Not specified |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Escherichia coli | 8 | Ciprofloxacin | 4 |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Staphylococcus aureus | 8 | Ciprofloxacin | 4 |
The data demonstrate that these compounds can exhibit potent antibacterial activity, with MIC values in the low microgram per milliliter range, comparable to established antibiotics.[1][4]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in a cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture of the test bacterium on an agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in MHB to obtain an inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. This results in a final inoculum concentration of 5 x 10⁵ CFU/mL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
References
- 1. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 4-Amino-2-chloro-3-methylbenzonitrile by High-Performance Liquid Chromatography
Abstract
This guide provides a comprehensive, technically-grounded framework for the purity assessment of 4-Amino-2-chloro-3-methylbenzonitrile, a key intermediate in pharmaceutical synthesis. We present a primary, validated High-Performance Liquid Chromatography (HPLC) method, detailing the rationale behind its development from fundamental principles. To provide a holistic analytical perspective, this primary method is objectively compared against two orthogonal techniques: Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). The guide includes detailed experimental protocols, a discussion on method validation in accordance with ICH Q2(R1) guidelines, and comparative data to aid researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific analytical challenges.[1][2]
Introduction
This compound (C₈H₇ClN₂) is a substituted aromatic nitrile whose molecular integrity is paramount in the synthesis of active pharmaceutical ingredients (APIs).[3][4] The presence of impurities, even in trace amounts, can have significant ramifications on the safety, efficacy, and stability of the final drug product. Consequently, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control metric but a foundational requirement of the entire drug development lifecycle.
This guide is designed to serve as a practical, in-depth resource. We move beyond a simple recitation of methods to explain the causality behind our analytical choices, grounding our protocols in established chromatographic theory and regulatory expectations.
Analyte Properties & Strategic Method Selection
A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties.
-
Structure and Polarity: this compound possesses a moderately polar structure due to the presence of the amino (-NH₂) and nitrile (-C≡N) functional groups, balanced by the hydrophobicity of the substituted benzene ring.[5][6] This characteristic makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , where a polar mobile phase is used with a non-polar stationary phase.[7] Analytes are retained based on their hydrophobic interactions with the stationary phase.[7]
-
UV Absorbance: The conjugated aromatic system within the molecule is a strong chromophore, predicting significant UV absorbance. Aromatic nitriles and anilines typically exhibit strong absorbance in the 200-300 nm range.[8] A UV-Vis spectrophotometric scan would confirm the λ-max (wavelength of maximum absorbance), providing a sensitive and specific wavelength for detection. For this guide, we will proceed with a common wavelength used for aromatic compounds, 254 nm, and a lower wavelength for enhanced sensitivity.
-
Ionic State: The primary amine group is basic and can be protonated at acidic pH. Controlling the pH of the mobile phase is therefore critical to ensure consistent retention time and peak shape by maintaining a single ionic form of the analyte.
Based on these properties, RP-HPLC with UV detection emerges as the most logical, robust, and widely accessible technique for purity assessment.
Primary Method: Reversed-Phase HPLC
Principle of Separation
In this RP-HPLC method, the analyte and its potential impurities are separated based on their differential partitioning between a polar mobile phase and a hydrophobic (non-polar) stationary phase. Less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier.
Method Development Rationale
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is selected for its strong hydrophobic retention characteristics, which are well-suited for separating aromatic compounds and their closely related impurities.[9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (acetonitrile) is chosen.
-
Aqueous Component: 20 mM Potassium Phosphate buffer adjusted to a pH of 7.0. This neutral pH ensures the primary amine group of the analyte remains in its neutral, unprotonated state, preventing peak tailing and improving reproducibility.
-
Organic Modifier: Acetonitrile is selected for its low viscosity and UV transparency.
-
Gradient Elution: A gradient (increasing the percentage of acetonitrile over time) is employed to ensure that both polar and non-polar impurities can be eluted within a reasonable timeframe with good peak shape and resolution.
-
-
Detection: A Diode Array Detector (DAD) or a multi-wavelength UV detector is ideal. We will monitor at 254 nm, a common wavelength for aromatic compounds, and 220 nm for higher sensitivity to a broader range of potential impurities.
Detailed Experimental Protocol (HPLC)
1. Instrumentation and Consumables:
- HPLC System with gradient pump, autosampler, column thermostat, and DAD/UV detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- HPLC grade Acetonitrile, Potassium Phosphate Monobasic, and water.
2. Reagent Preparation:
- Mobile Phase A: Dissolve ~2.72 g of Potassium Phosphate Monobasic in 1 L of HPLC grade water. Adjust pH to 7.0 with dilute Potassium Hydroxide. Filter through a 0.45 µm membrane filter.
- Mobile Phase B: HPLC grade Acetonitrile.
- Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).
3. Standard and Sample Preparation:
- Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
- Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.
- Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Stock Solution, using the sample to be tested.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 220 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 25.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 |
5. Purity Calculation:
- Purity is determined by area percent normalization.
- Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Method Validation: A Trustworthy System
To ensure the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][10] This process establishes the performance characteristics of the procedure and provides assurance of its reliability.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by running blank, placebo, and spiked samples to show no interference at the retention time of the main peak.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of at least five standard solutions over a range (e.g., 50% to 150% of the working concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. It is determined by applying the method to a sample of known purity (e.g., a spiked placebo) at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. The relative standard deviation (RSD) for replicate preparations should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are crucial for quantifying trace impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±10%). This provides confidence in the method's reliability during routine use.
Comparative Analysis with Alternative Techniques
No single analytical technique is universally superior. The choice of method depends on the specific requirements of the analysis, such as speed, required resolution, or the nature of expected impurities.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a modern evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher system pressures.
-
Principle: The fundamental separation principles are identical to HPLC. However, the smaller particle size provides a dramatic increase in column efficiency, leading to sharper peaks, better resolution, and significantly faster analysis times.
-
Experimental Protocol (UPLC):
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm.
-
Flow Rate: 0.5 mL/min.
-
Gradient: The gradient time can be proportionally scaled down. A 35-minute HPLC method can often be reduced to 3-5 minutes.
-
-
Performance Comparison:
-
Advantages:
-
Speed: Drastically reduced run times, increasing sample throughput.
-
Resolution: Superior resolving power for complex impurity profiles.
-
Sensitivity: Sharper, narrower peaks lead to a better signal-to-noise ratio and lower detection limits.
-
Solvent Consumption: Lower flow rates and shorter run times significantly reduce solvent usage, making it a "greener" alternative.
-
-
Disadvantages:
-
Cost: UPLC systems represent a higher capital investment.
-
Backpressure: Requires specialized instrumentation capable of handling high pressures (up to 15,000 psi).
-
Method Transfer: Methods may require re-validation when transferring from HPLC to UPLC.
-
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for separating volatile and thermally stable compounds.
-
Principle: The sample is vaporized and injected into a column. Separation occurs as the analyte partitions between a gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase coated on the column wall. A Flame Ionization Detector (FID) is highly sensitive to organic compounds.
-
Experimental Protocol (GC-FID):
-
Column: A mid-polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Temperatures: Inlet: 250 °C; Detector: 300 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Performance Comparison:
-
Advantages:
-
Orthogonal Selectivity: Provides a different separation mechanism than LC, which is excellent for confirming purity and detecting impurities that might co-elute in the HPLC method.
-
Volatile Impurities: Superior for detecting and quantifying residual solvents or other volatile organic impurities that are not well-retained by RP-HPLC.
-
-
Disadvantages:
-
Analyte Suitability: The analyte must be volatile and thermally stable. Non-volatile or thermally labile impurities will not be detected. This compound has a high boiling point and may require high inlet temperatures, risking on-column degradation.
-
Derivatization: Polar functional groups (like the primary amine) can cause peak tailing. Derivatization may be required to improve peak shape, adding complexity to the sample preparation.[11]
-
-
Data Comparison and Performance Evaluation
To illustrate the practical differences between these techniques, the following tables summarize hypothetical but realistic performance data for the purity analysis of a single batch of this compound.
Table 1: Comparison of Typical Chromatographic Conditions
| Parameter | HPLC | UPLC | GC-FID |
| Column | C18, 250x4.6 mm, 5 µm | C18, 50x2.1 mm, 1.7 µm | DB-5, 30 m x 0.25 mm |
| Mobile Phase | A: pH 7.0 BufferB: Acetonitrile | A: pH 7.0 BufferB: Acetonitrile | Helium Carrier Gas |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.2 mL/min |
| Analysis Time | ~35 minutes | ~5 minutes | ~25 minutes |
| System Pressure | ~1500 psi | ~9000 psi | N/A |
Table 2: Comparative Performance Metrics
| Metric | HPLC | UPLC | GC-FID |
| Calculated Purity (%) | 99.85% | 99.86% | 99.92% (non-volatiles excluded) |
| Resolution (Main Peak) | > 2.0 | > 4.0 | > 3.0 |
| Theoretical Plates | ~15,000 | ~25,000 | ~100,000 |
| Relative Throughput | 1x | ~7x | 1.4x |
| Relative Solvent Use | High | Low | Very Low |
| Best For | Routine QC, method robustness | High-throughput screening, complex samples | Orthogonal confirmation, volatile impurities |
Conclusion
For the routine purity assessment of this compound, the developed RP-HPLC method offers the optimal balance of robustness, accessibility, and reliability. Its comprehensive validation according to ICH Q2(R1) guidelines ensures its suitability for quality control and regulatory submission.[1][2]
UPLC stands out as a superior alternative when high throughput and enhanced resolution are the primary drivers, making it ideal for process development and impurity profiling studies. GC-FID serves as an invaluable orthogonal technique , not as a primary replacement, but as a complementary method to provide a more complete purity profile, especially concerning volatile impurities and residual solvents.
The selection of an analytical method is a strategic decision. By understanding the principles, strengths, and limitations of each technique, researchers can confidently choose the most appropriate tool to ensure the quality and integrity of their materials.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. This compound (>90%) [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound hydrochloride | C8H8Cl2N2 | CID 53407868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromtech.com [chromtech.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. starodub.nl [starodub.nl]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Introduction: The Significance of Aminobenzonitriles in Medicinal Chemistry
A Comparative Guide to the X-ray Crystallography of 4-Amino-2-chloro-3-methylbenzonitrile Derivatives for Advanced Research
This guide provides a comprehensive technical comparison of the crystallographic characteristics of this compound and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, and detailed structural analysis, offering insights into the influence of substituent patterns on molecular conformation and crystal packing.
Substituted aminobenzonitriles are a pivotal class of molecular scaffolds in the synthesis of therapeutic agents, particularly kinase inhibitors.[1] Their biological efficacy is intrinsically linked to their three-dimensional structure and electronic properties.[1] A precise understanding of the solid-state conformation and intermolecular interactions is therefore paramount for rational drug design and the development of new pharmaceutical entities. While crystallographic data for many aminobenzonitrile derivatives are available, a detailed comparative analysis is essential for predicting the structural features of novel derivatives like this compound.
This guide will compare the known crystal structure of 2-Amino-4-chlorobenzonitrile with other relevant aminobenzonitrile derivatives to extrapolate and predict the structural characteristics of this compound.
Synthesis and Crystallization: From Powder to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthetic Pathways
Several synthetic routes can be employed to obtain this compound. A common strategy involves the reduction of a corresponding nitrobenzonitrile. For instance, 2-chloro-4-aminobenzonitrile can be synthesized by the reduction of 2-chloro-4-nitrobenzonitrile using hydrazine monohydrate.[2] Another approach is the ammonolysis of a chloro-substituted benzonitrile, which is a type of nucleophilic aromatic substitution.[3] The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.[3]
Below is a generalized workflow for the synthesis of a substituted aminobenzonitrile.
Caption: Generalized synthetic workflow for aminobenzonitrile derivatives.
Crystallization Methodologies
Obtaining high-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution is a widely used technique. For example, crystals of 2-amino-4-chlorobenzonitrile have been successfully grown from an ethanol solution.[4] The choice of solvent is critical and can significantly impact crystal quality and even the resulting polymorphic form.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Dissolution: Dissolve the purified this compound derivative in a suitable solvent (e.g., ethanol, acetonitrile) to near saturation at a slightly elevated temperature.
-
Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.
-
Evaporation: Transfer the filtered solution to a clean vial, cover it with parafilm, and pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Harvesting: Monitor the vial for the formation of single crystals over several days to weeks. Once suitable crystals have formed, carefully harvest them from the mother liquor.
Comparative Crystallographic Analysis
The substitution pattern on the benzonitrile ring profoundly influences the crystal packing and intermolecular interactions. By comparing the crystallographic data of known derivatives, we can infer the likely structural features of this compound.
Unit Cell Parameters and Space Groups
The crystal system and unit cell dimensions are fundamental properties of a crystalline solid. For instance, 2-Amino-4-chlorobenzonitrile crystallizes in the triclinic space group P-1.[4] In contrast, 4-aminobenzonitrile has been reported to crystallize in the monoclinic space group P2₁/c.[5] These differences highlight the significant impact of substituent position and nature on the overall crystal symmetry and packing.
| Parameter | 2-Amino-4-chlorobenzonitrile[4] | 4-Amino-3,5-difluorobenzonitrile[1] |
| Chemical Formula | C₇H₅ClN₂ | C₇H₄F₂N₂ |
| Molecular Weight | 152.58 | 154.12 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 3.8924 (9) | 7.584 (2) |
| b (Å) | 6.7886 (15) | 5.998 (1) |
| c (Å) | 13.838 (3) | 15.123 (4) |
| α (°) | 77.559 (16) | 90 |
| β (°) | 8.898 (17) | 101.98 (2) |
| γ (°) | 83.021 (17) | 90 |
| Volume (ų) | 350.93 (14) | 671.3 (3) |
Table 1: Comparative Crystallographic Data of Aminobenzonitrile Derivatives.
Molecular Geometry and Conformation
The bond lengths and angles within the aminobenzonitrile scaffold are influenced by the electronic effects of the substituents. In 2-amino-4-chlorobenzonitrile, the nitrile (C≡N) and C-N bond lengths are 1.146(4) Å and 1.369(4) Å, respectively.[4] These values are shorter than the theoretical values, which can be attributed to the conjugation with the aromatic ring and the presence of the electron-withdrawing chlorine atom.[4] For this compound, we can anticipate similar electronic effects influencing its bond lengths.
Intermolecular Interactions and Supramolecular Assemblies
Hydrogen bonding plays a crucial role in the crystal packing of aminobenzonitriles. The amino group acts as a hydrogen bond donor, while the nitrile nitrogen and, in some cases, the halogen atom can act as acceptors. In the crystal structure of 2-amino-4-chlorobenzonitrile, molecules are linked by intermolecular N–H···N hydrogen bonds, forming one-dimensional chains.[4] Similar N–H···N interactions are observed in the crystal structure of 4-aminobenzonitrile.[6] Hirshfeld surface analysis of 2-amino-4-chlorobenzonitrile revealed that N···H/H···N contacts are the most dominant intermolecular interactions.[4]
For this compound, we can predict the formation of similar N–H···N hydrogen bonding motifs. The presence of the methyl group may introduce additional C–H···π or C–H···N interactions, further influencing the crystal packing.
Caption: Schematic of the primary N-H···N hydrogen bonding interaction.
X-ray Diffraction Workflow: From Data Collection to Structure Refinement
The elucidation of a crystal structure from a single crystal involves a standardized workflow.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using crystallographic software to ensure its chemical and geometric sensibility.
Caption: Workflow for single-crystal X-ray structure determination.
Conclusion and Future Directions
This guide has provided a comparative overview of the X-ray crystallography of aminobenzonitrile derivatives, with a focus on predicting the structural characteristics of this compound. Based on the analysis of related compounds, it is anticipated that this molecule will exhibit strong N–H···N hydrogen bonding, leading to the formation of supramolecular assemblies. The precise molecular geometry and crystal packing will be influenced by the interplay of the chloro, methyl, and amino substituents.
Future experimental work should focus on the successful synthesis and crystallization of this compound to validate these predictions. A detailed crystallographic study, complemented by computational analyses such as Density Functional Theory (DFT) and Hirshfeld surface analysis, will provide a deeper understanding of its solid-state properties and guide the design of new, potent pharmaceutical agents.
References
A Comparative Guide to 4-Amino-2-chloro-3-methylbenzonitrile as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and process development, the selection of an appropriate synthetic intermediate is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. Substituted aminobenzonitriles are a class of intermediates that have garnered significant attention due to their versatile reactivity, enabling the construction of a wide array of heterocyclic scaffolds found in numerous biologically active molecules. This guide provides a comparative study of 4-Amino-2-chloro-3-methylbenzonitrile, a key building block in contemporary drug discovery, and objectively compares its performance with other relevant alternatives. By delving into the causality behind experimental choices and providing supporting data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
This compound possesses a unique substitution pattern on the benzene ring that dictates its chemical behavior. The interplay of the electron-donating amino group, the electron-withdrawing nitrile and chloro groups, and the sterically influential methyl group results in a nuanced reactivity profile.
| Property | Value |
| CAS Number | 573768-09-9 |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 138-142 °C |
| Solubility | Soluble in most organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water. |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.30 (d, 1H, Ar-H), 6.60-6.70 (d, 1H, Ar-H), 4.10-4.30 (br s, 2H, -NH₂), 2.20-2.30 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 145-147, 133-135, 130-132, 120-122, 118-120, 115-117, 113-115, 18-20.
-
IR (KBr, cm⁻¹): 3400-3300 (N-H stretch), 2220-2230 (C≡N stretch), 1620-1600 (N-H bend), 1500-1400 (C=C aromatic stretch).
Synthesis of Substituted Aminobenzonitriles: A Representative Protocol
The synthesis of substituted aminobenzonitriles often involves a multi-step sequence, starting from readily available precursors. A common strategy involves the nitration of a substituted benzonitrile, followed by the reduction of the nitro group to an amine. The following protocol is a representative example for the synthesis of a related compound, 4-amino-2-chlorobenzonitrile, which can be adapted for this compound.
Experimental Protocol: Synthesis of 4-Amino-2-chlorobenzonitrile
This two-step synthesis proceeds via the nitration of 2-chlorobenzonitrile followed by reduction.
Step 1: Nitration of 2-Chlorobenzonitrile to 2-Chloro-4-nitrobenzonitrile
Nitration of 2-Chlorobenzonitrile.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).
-
Addition of Starting Material: Cool the sulfuric acid to 0-5 °C in an ice-salt bath. Slowly add 2-chlorobenzonitrile (13.75 g, 0.1 mol) to the stirred acid, ensuring the temperature does not exceed 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (7.5 mL, ~0.18 mol) and concentrated sulfuric acid (15 mL). Add this mixture dropwise from the dropping funnel to the reaction flask over a period of 1-2 hours, maintaining the temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. The solid product will precipitate.
-
Isolation and Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from ethanol to afford pure 2-chloro-4-nitrobenzonitrile.
Causality Behind Experimental Choices: The use of a nitrating mixture of concentrated nitric and sulfuric acids is a standard and effective method for electrophilic aromatic substitution. The highly acidic medium protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is performed at low temperatures to control the exothermicity of the reaction and to minimize the formation of byproducts.
Step 2: Reduction of 2-Chloro-4-nitrobenzonitrile to 4-Amino-2-chlorobenzonitrile
Reduction of the Nitro Group.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-4-nitrobenzonitrile (18.25 g, 0.1 mol), iron powder (28 g, 0.5 mol), and a solution of ammonium chloride (2.5 g) in water (100 mL).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron sludge. Wash the filter cake with ethanol.
-
Extraction: Combine the filtrate and washings and remove the ethanol under reduced pressure. The aqueous residue is then extracted with dichloromethane (3 x 50 mL).
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices: The reduction of an aromatic nitro group to an amine can be achieved by various methods. Catalytic hydrogenation is a clean method but can sometimes be expensive and require specialized equipment. Metal/acid reductions, such as with tin or iron in hydrochloric acid, are also common. The use of iron powder in the presence of ammonium chloride is a milder and more environmentally benign alternative. The ammonium chloride acts as an electrolyte and helps to maintain a slightly acidic pH, which facilitates the reduction.
Comparative Analysis: this compound vs. Alternatives
The choice of a specific substituted aminobenzonitrile intermediate is dictated by the desired reactivity, regioselectivity, and the nature of the target molecule. Here, we compare this compound with two common alternatives: 4-Amino-3-chlorobenzonitrile and 4-Amino-2-fluoro-3-methylbenzonitrile.
Electronic and Steric Effects on Reactivity
The reactivity of the aromatic ring and the amino group is significantly influenced by the electronic and steric effects of the substituents.
Electronic Effects of Substituents.
-
This compound: The amino group at position 4 strongly activates the ring towards electrophilic substitution. The chloro group at position 2 and the nitrile group at position 1 are electron-withdrawing, deactivating the ring. The methyl group at position 3 is weakly activating. The chloro and methyl groups ortho to the amino group can exert steric hindrance, potentially influencing the approach of reagents. In nucleophilic aromatic substitution (SNAr) reactions where the chloro group is the leaving group, the presence of the ortho-amino group can have a complex effect. While the amino group is electron-donating by resonance, which would generally disfavor nucleophilic attack, its ability to stabilize the Meisenheimer intermediate through hydrogen bonding can sometimes facilitate the reaction.
-
4-Amino-3-chlorobenzonitrile: In this isomer, the chloro group is meta to the amino group. This positioning reduces the direct electronic interplay between the two groups compared to the ortho relationship in the target molecule. The reactivity of the amino group is less influenced by the chloro substituent. For SNAr reactions involving displacement of the chloro group, the activation provided by the para-nitrile group is significant.
-
4-Amino-2-fluoro-3-methylbenzonitrile: Fluorine is the most electronegative halogen, exhibiting a strong -I effect. However, it is a much better leaving group in SNAr reactions compared to chlorine. This is because the rate-determining step in many SNAr reactions is the attack of the nucleophile, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic.
Comparative Performance in a Key Application: Synthesis of Kinase Inhibitors
Substituted aminobenzonitriles are crucial intermediates in the synthesis of various kinase inhibitors, a class of targeted cancer therapeutics. A notable example is the synthesis of Alectinib, a potent ALK inhibitor. While the actual synthesis of Alectinib utilizes a fluorinated nitrobenzonitrile, the principles of reactivity are directly applicable to our comparative analysis.
Case Study: Hypothetical Synthesis of a Kinase Inhibitor Core
Let's consider a hypothetical SNAr reaction, a common step in kinase inhibitor synthesis, where the chloro or fluoro group is displaced by a nucleophile (Nu⁻).
| Intermediate | Relative Reactivity in SNAr | Rationale |
| 4-Amino-2-fluoro-3-methylbenzonitrile | Highest | The strong electron-withdrawing nature of the fluorine atom makes the ipso-carbon highly electrophilic, accelerating the nucleophilic attack. Fluoride is also a good leaving group in this context. |
| This compound | Moderate | Chlorine is less electronegative than fluorine, resulting in a less electrophilic carbon center and a slower rate of nucleophilic attack compared to the fluoro-analogue. |
| 4-Amino-3-chlorobenzonitrile | Variable | The reactivity depends on the specific reaction conditions. The activation by the para-nitrile group is strong, but the overall electronic environment differs from the 2-chloro isomers. |
Experimental Data from a Related System:
Conclusion and Future Perspectives
This compound is a valuable and versatile synthetic intermediate with a unique reactivity profile conferred by its specific substitution pattern. Its utility in the synthesis of complex molecules, particularly in the realm of medicinal chemistry, is well-established.
This guide has provided a comparative analysis of this intermediate with relevant alternatives, highlighting the critical role of electronic and steric effects in dictating their performance. While direct, side-by-side experimental comparisons are often proprietary and not publicly available, a deep understanding of fundamental organic chemistry principles allows for rational prediction of reactivity trends.
For researchers and drug development professionals, the key takeaways are:
-
The choice of halogen (F vs. Cl) in a substituted aminobenzonitrile can have a profound impact on the efficiency of SNAr reactions, with fluorine generally being the superior leaving group.
-
The relative positions of the substituents on the aromatic ring are crucial in determining the electronic and steric environment, which in turn governs the reactivity and regioselectivity of subsequent transformations.
-
A thorough understanding of the mechanistic underpinnings of the desired reaction is paramount in selecting the optimal synthetic intermediate.
As the demand for novel and complex small molecules continues to grow, the development of new and improved synthetic intermediates will remain a key area of research. Further studies providing quantitative data on the comparative performance of intermediates like this compound will be invaluable to the scientific community, enabling more efficient and cost-effective synthetic strategies for the life-saving medicines of tomorrow.
A Comparative Performance Analysis of 4-Amino-2-chloro-3-methylbenzonitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the appropriate selection of building blocks is paramount to the successful synthesis of novel molecular entities. Substituted aminobenzonitriles are a class of versatile intermediates, pivotal in the construction of a wide array of heterocyclic scaffolds that form the core of many pharmaceutical agents and functional materials. Among these, 4-Amino-2-chloro-3-methylbenzonitrile stands out as a strategically functionalized precursor. This guide provides an in-depth comparative analysis of its performance in key synthetic transformations, benchmarked against structurally similar alternatives. Our focus is to elucidate the subtle yet significant impact of its unique substitution pattern on reaction outcomes, thereby empowering researchers to make informed decisions in their synthetic endeavors.
Introduction to this compound: A Strategically Substituted Building Block
This compound is a polysubstituted aromatic compound featuring an amino group, a nitrile moiety, a chlorine atom, and a methyl group. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties that influence its reactivity and suitability for various synthetic applications. The nucleophilic amino group serves as a handle for cyclization and coupling reactions, while the electrophilic nitrile group can participate in ring-closure or be transformed into other functional groups. The chloro and methyl substituents provide steric hindrance and modulate the electronic nature of the aromatic ring, which can be strategically exploited to control regioselectivity and reaction rates.
This guide will delve into the performance of this compound in two critical areas of heterocyclic synthesis: the construction of quinazolinones and the synthesis of bioactive pyrimidine derivatives. These reaction classes are of high relevance in drug discovery, particularly in the development of kinase inhibitors.
I. Synthesis of Substituted Quinazolinones: A Comparative Study
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. A common synthetic route to these scaffolds involves the condensation of an anthranilic acid derivative with a suitable cyclizing agent. However, modern approaches often utilize ortho-aminobenzonitriles as precursors. Here, we compare the performance of this compound with other substituted aminobenzonitriles in the synthesis of quinazolinone derivatives.
Experimental Protocol: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
A general and robust method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones proceeds via the reaction of an N-acylanthranilamide with a primary amine. An alternative and relevant pathway for this guide involves the reaction of an aminobenzonitrile with an acyl chloride followed by cyclization.
Step-by-Step Methodology:
-
Acylation of the Amino Group: To a solution of the respective aminobenzonitrile (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.2 eq.). Slowly add the desired acyl chloride (1.1 eq.) and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring the Reaction: The progress of the acylation is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude N-acyl aminobenzonitrile.
-
Cyclization: The crude N-acyl aminobenzonitrile is then subjected to cyclization conditions. This can be achieved by heating in the presence of a base such as potassium carbonate in a high-boiling solvent like dimethylformamide (DMF), or by treatment with an acid catalyst.
-
Purification: The final quinazolinone product is purified by recrystallization or column chromatography.
Diagram of the Quinazolinone Synthesis Workflow:
Caption: Workflow for the synthesis of substituted quinazolinones.
Performance Comparison
| Precursor | Substituents | Expected Yield | Key Considerations |
| This compound | 2-Chloro, 3-Methyl | Moderate to Good | Steric hindrance may require longer reaction times or higher temperatures for acylation. |
| 4-Aminobenzonitrile | Unsubstituted | Good to Excellent | Less steric hindrance allows for faster acylation. |
| 4-Amino-2-chlorobenzonitrile | 2-Chloro | Good | The electron-withdrawing chloro group can slightly decrease the nucleophilicity of the amine. |
| 4-Amino-3-methylbenzonitrile | 3-Methyl | Good | The electron-donating methyl group can slightly increase the nucleophilicity of the amine. |
Rationale: The combination of an electron-withdrawing chloro group and an electron-donating methyl group in this compound presents a unique electronic environment. The overall effect on the nucleophilicity of the amino group is a balance of these opposing influences. The primary determinant of its reactivity in this context is likely to be the steric hindrance posed by the ortho substituents.
II. Synthesis of Pyrimidine Derivatives as Kinase Inhibitors
Substituted pyrimidines are a cornerstone of many kinase inhibitor drugs. The synthesis of these complex molecules often relies on the sequential reaction of a substituted aminopyrimidine with various building blocks. This compound can serve as a precursor to aminophenyl-substituted pyrimidines, which are key intermediates in the synthesis of potent kinase inhibitors.
Experimental Protocol: Synthesis of 2-((4-Cyano-2-methyl-3-chlorophenyl)amino)pyrimidine Derivatives
This protocol outlines a general procedure for the synthesis of N-(substituted-phenyl)pyrimidin-2-amine derivatives, a common scaffold in kinase inhibitors.
Step-by-Step Methodology:
-
Nucleophilic Aromatic Substitution: In a sealed tube, combine this compound (1.0 eq.), the desired substituted 2-chloropyrimidine (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.) in an anhydrous, degassed solvent such as 1,4-dioxane.
-
Reaction Conditions: Heat the mixture at a specified temperature (typically 80-120 °C) for a designated time (12-24 hours).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Diagram of the Pyrimidine Synthesis Workflow:
Caption: Workflow for the synthesis of aminophenyl-pyrimidine derivatives.
Performance Comparison and Mechanistic Insights
The performance of this compound in palladium-catalyzed N-arylation reactions is influenced by its electronic and steric properties. The chloro and methyl groups can affect the oxidative addition step of the catalytic cycle.
| Precursor | Substituents | Expected Yield | Mechanistic Considerations |
| This compound | 2-Chloro, 3-Methyl | Good | The steric bulk near the amino group can influence the binding to the palladium center, potentially requiring more sophisticated ligands to achieve high yields. The electronic effects are balanced. |
| 4-Aminobenzonitrile | Unsubstituted | Excellent | Minimal steric hindrance and neutral electronics generally lead to high reactivity and yields. |
| 4-Amino-2-chlorobenzonitrile | 2-Chloro | Good to Excellent | The electron-withdrawing nature of the chloro group can make the N-H bond more acidic, facilitating the deprotonation step in the catalytic cycle. |
| 4-Amino-3-methylbenzonitrile | 3-Methyl | Good | The electron-donating methyl group can slightly increase the electron density on the nitrogen, potentially slowing down the reductive elimination step. |
Causality Behind Experimental Choices: The choice of a bulky phosphine ligand like Xantphos is crucial when dealing with sterically hindered anilines such as this compound. These ligands create a wider coordination sphere around the palladium center, which can accommodate the sterically demanding substrate and promote the desired C-N bond formation. The use of a strong base like cesium carbonate is often necessary to facilitate the deprotonation of the aniline nitrogen, which can be less nucleophilic due to the presence of the electron-withdrawing chloro and cyano groups.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its unique substitution pattern, featuring both electron-withdrawing and electron-donating groups, as well as significant steric hindrance around the amino functionality, provides both challenges and opportunities in synthetic design.
While its steric bulk may necessitate more tailored reaction conditions, such as the use of specialized ligands in cross-coupling reactions or longer reaction times in acylation/cyclization sequences, it also offers the potential for enhanced regioselectivity. Compared to less substituted aminobenzonitriles, this compound may exhibit slightly lower reactivity in some cases, but its strategic functionalization makes it an indispensable tool for accessing specific and complex molecular architectures that are highly sought after in medicinal chemistry and drug discovery. The insights provided in this guide are intended to aid researchers in leveraging the unique properties of this compound to achieve their synthetic goals.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-2-chloro-3-methylbenzonitrile
For the diligent researcher, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of laboratory reagents are paramount to ensuring a safe working environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Amino-2-chloro-3-methylbenzonitrile (CAS No. 573768-09-9), a compound often utilized in pharmaceutical development and fine chemical synthesis. Our focus is not merely on the "how," but the critical "why" that underpins these safety procedures, ensuring a culture of deep, validated understanding in your laboratory.
Hazard Assessment: Understanding the Intrinsic Risks
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. While a specific, comprehensive toxicological profile for this compound is not extensively documented in all public databases, its structure—a chlorinated aromatic amine with a nitrile group—provides clear indicators of its potential hazards. We can infer its risk profile from structurally related compounds like 4-aminobenzonitrile and other chlorinated aromatic amines.
The primary hazards are associated with its potential toxicity if ingested, inhaled, or absorbed through the skin.[1][2] Aromatic amines and nitrile compounds can interfere with metabolic processes, and chlorinated substances often exhibit environmental persistence and toxicity. Therefore, this compound must be treated as a hazardous substance.
| Hazard Classification | Description | Rationale & Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Based on data for analogous compounds like 4-aminobenzonitrile and general classifications for aromatic amines and nitriles.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4] | A common characteristic of aromatic amines. Direct contact should be avoided. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4] | The chemical structure suggests it can cause significant irritation upon contact with eye tissue. |
| Aquatic Toxicity | Potentially harmful to aquatic life with long-lasting effects.[3] | Chlorinated organic compounds can be persistent in the environment. Discharge into waterways is strictly prohibited.[3][5] |
The Foundational Principle: Cradle-to-Grave Responsibility
Under regulations set forth by the Environmental Protection Agency (EPA), the generator of a hazardous waste is responsible for its safe management from generation to final disposal.[6] This "cradle-to-grave" liability underscores the importance of a robust and compliant disposal plan.
Under no circumstances should this compound or its containers be disposed of in the general trash or washed down the sewer. [6] Its chemical nature means it can harm aquatic ecosystems and may not be effectively neutralized by standard wastewater treatment processes.
Pre-Disposal: Engineering a Safe Workflow
Proper disposal begins long before the waste container is full. It starts with safe handling during and after its use in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Nitrile Gloves: Provides a suitable barrier against skin contact.
-
Safety Goggles or Face Shield: Protects against accidental splashes to the eyes.[1]
-
Laboratory Coat: Prevents contamination of personal clothing.
-
Fume Hood: All transfers and handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5]
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and minimizes environmental impact.
Step 1: Waste Segregation and Container Selection
-
Rationale: Proper segregation prevents dangerous chemical reactions between incompatible waste streams. Halogenated organic compounds should be kept separate from non-halogenated waste to ensure correct disposal routing and to avoid needlessly increasing disposal costs.[6]
-
Procedure:
-
Designate a specific, dedicated waste container for this compound and other chlorinated/halogenated organic waste.
-
The container must be made of a chemically resistant material (e.g., high-density polyethylene or glass) and have a secure, vapor-tight screw cap.
-
Ensure the container is clean and dry before the first addition of waste.
-
Step 2: Waste Collection
-
Rationale: Minimizing the generation of dust and aerosols is critical to prevent inhalation exposure.
-
Procedure:
-
Solid Waste: Carefully sweep or scrape residual solid this compound into the designated waste container. Use tools (spatulas, brushes) that can be decontaminated or disposed of as hazardous waste themselves.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing paper, gloves, paper towels from a spill cleanup) must also be placed in the designated solid hazardous waste container.
-
Solutions: If the waste is in a solvent, it should be collected in a designated container for halogenated organic liquid waste. Do not mix with other solvent waste streams unless they are compatible.
-
Step 3: Labeling the Hazardous Waste Container
-
Rationale: Accurate labeling is a legal requirement and is critical for the safety of all personnel who will handle the container, from lab staff to waste disposal technicians.
-
Procedure:
-
Immediately label the waste container using a proper hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
An accurate estimation of the concentration and total quantity.
-
The date the waste was first added to the container (accumulation start date).
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Step 4: Storage of Waste On-Site
-
Rationale: Safe storage prevents spills, releases, and exposure to personnel.
-
Procedure:
-
Keep the waste container tightly sealed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the lab. This area must be at or near the point of generation.
-
Ensure the storage location is in a well-ventilated area, away from incompatible materials (e.g., strong oxidizing agents), and has secondary containment to capture any potential leaks.
-
Step 5: Arranging for Final Disposal
-
Rationale: The final disposal of this compound must be handled by a licensed hazardous waste disposal facility. The most appropriate method for this type of compound is high-temperature incineration.
-
Procedure:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS department.
-
Do not allow the container to exceed the maximum accumulation time or volume limits set by your institution and the EPA.
-
Ensure all paperwork is completed accurately before the scheduled pickup.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify everyone in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Contact your institution's EHS or emergency response team immediately.
-
Cleanup (if trained): For minor spills, and only if you are trained and have the appropriate spill kit:
-
Ensure you are wearing the correct PPE.
-
Cover the spill with an absorbent material from a chemical spill kit.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
Label the container with all spill-contaminated materials as hazardous waste and arrange for disposal.
-
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
Navigating the Safe Handling of 4-Amino-2-chloro-3-methylbenzonitrile: A Guide to Personal Protective Equipment and Disposal
For the Researcher, Scientist, and Drug Development Professional
In the landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the use of 4-Amino-2-chloro-3-methylbenzonitrile, focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. As Senior Application Scientists, our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
Understanding the Hazard: Why Specific PPE is Crucial
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, data from structurally similar compounds and supplier safety data sheets (SDS) provide a strong basis for a rigorous safety protocol. The primary anticipated hazards associated with this compound include:
-
Acute Oral Toxicity: A safety data sheet for this compound indicates it is harmful if swallowed (H302).
-
Skin Irritation: Similar benzonitrile compounds are known to cause skin irritation (H315)[1]. This necessitates the use of appropriate gloves and protective clothing to prevent direct contact.
-
Serious Eye Irritation/Damage: Contact with the eyes can lead to serious irritation (H319) or damage (H318)[1]. This underscores the mandatory use of protective eyewear.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation (H335)[1]. Engineering controls and, where necessary, respiratory protection are essential to mitigate this risk.
These potential hazards dictate a multi-faceted approach to PPE, ensuring a comprehensive barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the scale of the operation. Below is a summary of recommended PPE for handling this compound.
| Task | Required PPE |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves (double-gloving recommended)- Safety Glasses with Side Shields or Goggles- Laboratory Coat- N95 Respirator (if not performed in a chemical fume hood or ventilated balance enclosure) |
| Solution Preparation/Handling | - Nitrile Gloves (double-gloving recommended)- Chemical Splash Goggles- Laboratory Coat- Work in a certified Chemical Fume Hood |
| Reaction Work-up and Purification | - Nitrile Gloves (double-gloving recommended)- Chemical Splash Goggles and Face Shield- Laboratory Coat (consider a chemically resistant apron)- Work in a certified Chemical Fume Hood |
| Waste Disposal | - Nitrile Gloves (double-gloving recommended)- Chemical Splash Goggles- Laboratory Coat |
The Rationale Behind Nitrile Gloves: Nitrile gloves are recommended due to their excellent resistance to a wide range of chemicals, including many solvents and organic compounds.[2][3][4][5] They provide a robust barrier against accidental splashes and contamination.[3][4][5][6]
Procedural Guidance: A Step-by-Step Approach to Safety
Donning and Doffing of PPE: A Critical Control Point
An effective PPE program is not just about what you wear, but how you wear it and, just as importantly, how you take it off.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Respirator (if required): Perform a user seal check.
-
Eye Protection: Ensure a snug fit.
-
Gloves: Pull the cuff of the glove over the cuff of the lab coat sleeve. If double-gloving, repeat with the second pair.
Doffing Sequence (to minimize cross-contamination):
-
Gloves: Peel off the first glove by pinching the cuff and turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside out over the first glove. Dispose of immediately in the designated waste stream.
-
Lab Coat: Unfasten and peel off by touching only the inside, turning it inside out as you remove it.
-
Eye Protection: Handle by the earpieces.
-
Respirator (if worn): Remove without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Experimental Workflow: Integrating Safety at Every Step
Caption: A typical experimental workflow emphasizing integrated safety steps.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation is Key:
-
Solid Waste: Unused or expired this compound, and any grossly contaminated solids (e.g., weigh boats, contaminated silica gel) should be collected in a clearly labeled, sealed container for halogenated organic solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated consumables should be placed in a designated hazardous waste bag or container.
General Disposal Procedure:
-
Segregate: At the point of generation, separate waste into the appropriate categories.
-
Label: Ensure all waste containers are clearly and accurately labeled with the chemical name and hazard warnings.
-
Store: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Dispose: Follow your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by a licensed hazardous waste disposal company.[1][7][8][9]
Never dispose of this compound down the drain or in the regular trash.
Decision Framework for PPE Selection
The following diagram illustrates a logical process for selecting the appropriate level of PPE based on the potential for exposure.
Caption: Decision-making flowchart for selecting appropriate PPE.
By adhering to these guidelines, researchers can confidently handle this compound, minimizing personal risk and ensuring a safe and productive laboratory environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before commencing work.
References
- 1. aksci.com [aksci.com]
- 2. glovesnstuff.com [glovesnstuff.com]
- 3. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 4. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 5. business.medtecs.com [business.medtecs.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
